2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol
Beschreibung
BenchChem offers high-quality 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H11N3O3S |
|---|---|
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-4-nitrophenol |
InChI |
InChI=1S/C14H11N3O3S/c18-13-6-5-10(17(19)20)7-9(13)8-21-14-15-11-3-1-2-4-12(11)16-14/h1-7,18H,8H2,(H,15,16) |
InChI-Schlüssel |
RUXQHQJWVMOXHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC(=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis and Characterization of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol: A Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The rational design of small-molecule therapeutics often relies on the fusion of privileged scaffolds. The compound 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol integrates three highly pharmacologically relevant motifs: a benzimidazole core, a flexible thioether linkage, and a redox-active nitrophenol moiety. Benzimidazole derivatives are foundational to medicinal chemistry, exhibiting broad-spectrum antimicrobial, anti-ulcer, and antioxidant properties[1].
This whitepaper provides a comprehensive, self-validating methodology for the regioselective synthesis of this target molecule. By leveraging Hard-Soft Acid-Base (HSAB) theory and precise kinetic control, we detail an optimized S-alkylation protocol that maximizes yield while suppressing undesired N- or O-alkylation side reactions.
Retrosynthetic Analysis & Mechanistic Causality
The most efficient synthetic route to 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol relies on the disconnection of the carbon-sulfur (C-S) bond. This retrosynthetic cleavage reveals two commercially available and highly reactive precursors:
-
2-Mercaptobenzimidazole (2-MBI): The nucleophilic component[1].
-
2-(Bromomethyl)-4-nitrophenol: The electrophilic component, historically known in protein chemistry as Koshland's Reagent I. Alternatively, 2-(chloromethyl)-4-nitrophenol can be utilized as a synthetic intermediate[2].
The Causality of Chemoselectivity
A critical challenge in this synthesis is chemoselectivity. 2-MBI possesses both nitrogen and sulfur nucleophilic centers (due to thione-thiol tautomerism), while the electrophile possesses a highly acidic phenolic proton (pKa ~7.15).
When a mild base like potassium carbonate (K₂CO₃) is introduced, it deprotonates both the phenol and the thiol (pKa ~8.5). However, according to Pearson’s Hard-Soft Acid-Base (HSAB) theory :
-
The thiolate anion is a highly polarizable, "soft" nucleophile.
-
The phenoxide anion is a localized, "hard" nucleophile.
-
The benzylic carbon of the electrophile is a "soft" electrophilic center.
Consequently, the soft thiolate reacts with the soft benzylic carbon at a kinetically superior rate compared to the hard phenoxide or the benzimidazole nitrogen. This intrinsic kinetic preference drives the regioselective formation of the thioether linkage.
Caption: Workflow for the regioselective S-alkylation synthesis of the target thioether.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocol is designed with built-in validation checkpoints. The use of anhydrous N,N-Dimethylformamide (DMF) is critical; as a polar aprotic solvent, it poorly solvates the thiolate anion, thereby dramatically enhancing its nucleophilicity for the S_N2 attack.
Reagents and Materials
-
2-Mercaptobenzimidazole: 1.00 mmol (150.2 g/mol )
-
2-(Bromomethyl)-4-nitrophenol: 1.05 mmol (232.03 g/mol )
-
Potassium Carbonate (Anhydrous): 2.50 mmol (345.5 g/mol )
-
N,N-Dimethylformamide (Anhydrous): 5.0 mL
Step-by-Step Methodology
-
Thiolate Generation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzimidazole (1.00 mmol) and anhydrous K₂CO₃ (2.50 mmol). Suspend the mixture in 3.0 mL of anhydrous DMF. Stir at room temperature for 20 minutes under an inert nitrogen atmosphere.
-
Validation Check: The suspension will undergo a slight color change (typically turning a pale yellow), indicating the formation of the thiolate anion.
-
-
Electrophile Addition: Dissolve 2-(bromomethyl)-4-nitrophenol (1.05 mmol) in 2.0 mL of anhydrous DMF. Cool the reaction flask to 0–5 °C using an ice bath. Add the electrophile solution dropwise over 10 minutes.
-
Causality: Dropwise addition at low temperature suppresses the exothermic nature of the reaction and prevents potential oxidative dimerization of the thiolate to a disulfide[1].
-
-
Alkylation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4 v/v) system.
-
Quenching and Precipitation: Once TLC indicates the complete consumption of 2-MBI, pour the reaction mixture into 50 mL of crushed ice-water. The solution will be highly basic. Carefully adjust the pH to 5.0–6.0 using 1M HCl.
-
Causality: Acidification is mandatory to reprotonate the phenoxide back to the phenol, which drastically reduces the molecule's aqueous solubility and induces precipitation.
-
-
Purification: Filter the resulting crude precipitate under vacuum. Wash thoroughly with cold distilled water (3 × 15 mL) to remove DMF and inorganic salts. Recrystallize from hot ethanol to yield the pure target compound.
Caption: Mechanistic steps ensuring regioselective S-alkylation over N-alkylation.
Structural Characterization
Robust characterization is required to confirm the regioselectivity of the S-alkylation. The absence of a thiol (-SH) stretch in the IR spectrum and the presence of a distinct thioether methylene (-S-CH₂-) peak in the NMR spectra serve as primary structural proofs.
Expected Quantitative Spectral Data
The following table summarizes the anticipated analytical data for 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol.
| Analytical Technique | Parameter / Shift | Assignment / Structural Implication |
| ¹H NMR (DMSO-d₆) | ~12.5 ppm (s, 1H) | Benzimidazole N-H (Confirms N was not alkylated) |
| ¹H NMR (DMSO-d₆) | ~10.8 ppm (s, 1H) | Phenolic O-H (Confirms O was not alkylated) |
| ¹H NMR (DMSO-d₆) | ~8.1 - 7.0 ppm (m, 7H) | Aromatic protons (Nitrophenol and Benzimidazole rings) |
| ¹H NMR (DMSO-d₆) | ~4.6 ppm (s, 2H) | -S-CH₂- (Diagnostic methylene linker peak) |
| ¹³C NMR (DMSO-d₆) | ~150.0 ppm | C=N / C-S (Benzimidazole C2 carbon) |
| ¹³C NMR (DMSO-d₆) | ~35.0 ppm | -S-CH₂- (Aliphatic thioether carbon) |
| FT-IR (ATR) | ~3300 - 3100 cm⁻¹ | Broad O-H and N-H stretching |
| FT-IR (ATR) | ~1520 & 1340 cm⁻¹ | Asymmetric and symmetric -NO₂ stretching |
| HRMS (ESI-TOF) | m/z 302.0594 | [M+H]⁺ calculated for C₁₄H₁₁N₃O₃S |
Conclusion
The synthesis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol exemplifies the power of applying fundamental physical organic chemistry—specifically HSAB theory and pKa differentials—to achieve complex regioselective transformations. By utilizing 2-mercaptobenzimidazole and 2-(bromomethyl)-4-nitrophenol under optimized basic conditions in a polar aprotic solvent, researchers can reliably access this highly functionalized thioether. The resulting scaffold provides an excellent starting point for further pharmacological exploration, particularly in the development of novel enzyme inhibitors and redox-modulating therapeutics.
References
-
Ramos, et al. "Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole." MDPI, 2021. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13044, 2-Hydroxy-5-nitrobenzyl bromide." PubChem, 2025. URL:[Link]
Sources
"spectroscopic analysis (NMR, IR, Mass Spec) of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol"
Executive Insight
The structural characterization of complex heterocyclic thioethers requires a multi-modal analytical approach. The molecule 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol represents a highly functionalized scaffold, merging the pharmacologically privileged benzimidazole core with a redox-active nitrophenol moiety via a flexible thioether linkage. Benzimidazole derivatives are widely recognized for their broad-spectrum pharmacological activities, including anti-inflammatory, antimicrobial, and proton-pump inhibitory functions[1].
This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). As a Senior Application Scientist, I have structured this guide to not only present the expected analytical data but to rigorously explain the quantum mechanical and physicochemical causality behind every experimental choice and spectral feature.
Experimental Workflows & Protocol Design
To ensure absolute trustworthiness and reproducibility, the analytical protocols must be designed as self-validating systems. The presence of highly polar functional groups (phenolic -OH, benzimidazole -NH, and -NO2) dictates specific sample preparation strategies to prevent signal masking or degradation.
NMR Spectroscopy Protocol
Causality: Chloroform-d (CDCl3) is insufficient for this molecule due to the high polarity of the benzimidazole and nitrophenol systems, which leads to poor solubility. Furthermore, CDCl3 often fails to resolve exchangeable protons. Deuterated dimethyl sulfoxide (DMSO-d6) is selected because its strong hydrogen-bond accepting nature stabilizes the -OH and -NH protons, slowing their chemical exchange and allowing them to be clearly observed on the NMR timescale.
-
Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d6 (99.9% atom D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters: Transfer to a high-quality 5 mm NMR tube. Acquire 1 H NMR spectra at 400 MHz using 32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.
-
13 C Acquisition: Acquire 13 C NMR spectra at 100 MHz using proton decoupling (WALTZ-16 sequence), 2048 scans, and a D1 of 1.5 seconds.
FT-IR Spectroscopy Protocol
Causality: The critical functional groups in this molecule (-OH, -NH, -NO2) have diagnostic vibrational modes in the 3500–3100 cm −1 and 1600–1300 cm −1 regions. Ambient moisture absorbs heavily in these exact regions, necessitating a rigorously dry solid-state matrix.
-
Matrix Preparation: Bake spectroscopic-grade Potassium Bromide (KBr) at 110°C for 4 hours to eliminate adsorbed water.
-
Pellet Pressing: Triturate 2 mg of the analyte with 150 mg of the dried KBr in an agate mortar until a homogenous, fine powder is achieved. Press under a hydraulic load of 10 tons for 2 minutes to form a translucent pellet.
-
Acquisition: Scan the pellet from 4000 to 400 cm −1 at a resolution of 4 cm −1 , accumulating 32 scans against a blank KBr background.
ESI-MS/MS Protocol
Causality: The molecule contains both a basic benzimidazole nitrogen (amenable to protonation) and an acidic nitrophenol (amenable to deprotonation). Therefore, dual-mode Electrospray Ionization (ESI) is required.
-
Solvent System: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol:Water (50:50, v/v). For positive ion mode, add 0.1% formic acid to drive [M+H]+ formation. For negative ion mode, use the neat solvent or add 0.1% ammonium hydroxide to drive [M−H]− formation.
-
Ionization Parameters: Inject 5 µL into the ESI source of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
Tandem MS (MS/MS): Isolate the precursor ion and apply Collision-Induced Dissociation (CID) using argon gas at collision energies of 15–30 eV to map the fragmentation pathways.
Fig 1. Multi-modal spectroscopic workflow for structural validation.
Spectroscopic Elucidation & Mechanistic Causality
Nuclear Magnetic Resonance (NMR) Mapping
The 1 H and 13 C NMR spectra of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol are governed by powerful anisotropic and mesomeric effects.
The Benzimidazole Core: The benzimidazole -NH proton typically appears as a highly deshielded, broad singlet around δ 12.5–13.0 ppm[2]. This extreme downfield shift is caused by the electron-withdrawing nature of the adjacent imine (C=N) bond and strong intermolecular hydrogen bonding. Crucially, at room temperature, the benzimidazole ring undergoes rapid prototropic tautomerism (the proton rapidly exchanges between N1 and N3). This phenomenon makes the two halves of the benzimidazole ring chemically equivalent on the NMR timescale, resulting in symmetric multiplets for the aromatic protons: H-4'/H-7' appear around δ 7.50 ppm, and H-5'/H-6' appear around δ 7.15 ppm[3].
The Nitrophenol System: The phenolic -OH proton is highly deshielded, appearing near δ 11.0 ppm. This is driven by the strong electron-withdrawing resonance effect (-R) of the para-nitro group, which polarizes the O-H bond. The aromatic protons on the phenol ring exhibit a distinct AMX spin system:
-
H-3 (ortho to NO 2 , meta to OH): Experiences intense deshielding from the adjacent nitro group. It appears as a doublet ( J≈2.5 Hz) at δ ~8.15 ppm.
-
H-5 (ortho to NO 2 , meta to OH): Also deshielded by the nitro group, appearing as a doublet of doublets ( J≈8.5,2.5 Hz) at δ ~8.05 ppm.
-
H-6 (ortho to OH, meta to NO 2 ): Shielded by the electron-donating resonance (+R) of the hydroxyl group, it appears upfield relative to the others as a doublet ( J≈8.5 Hz) at δ ~7.05 ppm.
The Thioether Bridge: The -CH 2
- methylene protons are sandwiched between two electron-withdrawing systems: the electronegative sulfur atom (attached to an sp 2 hybridized carbon) and the electron-deficient nitrophenol ring. This dual deshielding pushes the methylene singlet to δ ~4.60 ppm, a hallmark of S-alkylated benzimidazoles[3].
Vibrational Modes (FT-IR)
The infrared spectrum provides orthogonal validation of the functional groups[4]:
-
3350 cm −1 : A broad band corresponding to the phenolic O-H stretch. The broadening is a direct result of extensive intermolecular hydrogen bonding.
-
3150 cm −1 : The benzimidazole N-H stretch. It often overlaps with the tail of the O-H band but can be distinguished as a sharper shoulder.
-
1525 cm −1 & 1340 cm −1 : These are the most intense bands in the spectrum, corresponding to the asymmetric and symmetric stretching of the -NO 2 group, respectively. Their high intensity is due to the massive change in the dipole moment during the N-O bond vibration.
-
1620 cm −1 : The C=N stretching vibration of the benzimidazole ring.
-
680 cm −1 : The C-S stretching vibration, confirming the thioether linkage.
Mass Spectrometry (ESI-MS/MS) Fragmentation Logic
The exact monoisotopic mass of the compound (C 14 H 11 N 3 O 3 S) is 301.052 Da. In positive ESI mode, the basic benzimidazole nitrogen readily accepts a proton, yielding an abundant [M+H]+ precursor ion at m/z 302.06 . In negative mode, the highly acidic nitrophenol (pKa ≈ 7) easily loses a proton, yielding [M−H]− at m/z 300.04 .
CID Fragmentation Pathway (Positive Mode): When the [M+H]+ ion is subjected to collision-induced dissociation, the weakest bond in the molecule dictates the primary fragmentation pathway. The benzylic C-S bond is highly labile. Cleavage of this bond results in the neutral loss of 1H-benzimidazole-2-thiol (150 Da), leaving behind the 2-hydroxy-5-nitrobenzyl cation at m/z 152.03 . This cation is highly stable because the positive charge at the benzylic position is resonance-stabilized by the lone pairs on the ortho-hydroxyl oxygen (forming an oxocarbenium ion intermediate). A secondary, less favored cleavage at the S-benzimidazole bond yields the benzimidazolium ion at m/z 119.06 .
Fig 2. ESI-MS/MS primary fragmentation pathways and diagnostic product ions.
Consolidated Data Matrices
The following tables summarize the quantitative spectroscopic data, providing a rapid reference framework for structural validation.
Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 12.65 | Broad Singlet | 1H | - | Benzimidazole -NH |
| 11.10 | Broad Singlet | 1H | - | Phenolic -OH |
| 8.15 | Doublet | 1H | 2.5 | Phenol H-3 (ortho to NO 2 ) |
| 8.05 | Doublet of Doublets | 1H | 8.5, 2.5 | Phenol H-5 |
| 7.50 | Multiplet | 2H | - | Benzimidazole H-4', H-7' |
| 7.15 | Multiplet | 2H | - | Benzimidazole H-5', H-6' |
| 7.05 | Doublet | 1H | 8.5 | Phenol H-6 (ortho to OH) |
| 4.60 | Singlet | 2H | - | Methylene -CH 2 -S- |
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 162.5 | Quaternary | Phenol C-OH (C1) |
| 150.2 | Quaternary | Benzimidazole C=N (C2') |
| 140.8 | Quaternary | Phenol C-NO 2 (C4) |
| 139.0 | Quaternary | Benzimidazole C4a', C7a' |
| 126.5 | Methine (CH) | Phenol C-5 |
| 125.0 | Quaternary | Phenol C-2 (Attached to CH 2 ) |
| 124.2 | Methine (CH) | Phenol C-3 |
| 121.8 | Methine (CH) | Benzimidazole C-5', C-6' |
| 115.5 | Methine (CH) | Phenol C-6 |
| 114.2 | Methine (CH) | Benzimidazole C-4', C-7' |
| 34.5 | Methylene (CH 2 ) | -CH 2 -S- Bridge |
Table 3: Diagnostic FT-IR Vibrational Modes (KBr Pellet)
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Structural Implication |
| 3350 | Strong, Broad | ν (O-H) | Phenolic hydroxyl (H-bonded) |
| 3150 | Medium, Sharp | ν (N-H) | Benzimidazole secondary amine |
| 1620 | Medium | ν (C=N) | Benzimidazole imine core |
| 1525 | Very Strong | νasym (NO 2 ) | Nitro group (asymmetric stretch) |
| 1340 | Very Strong | νsym (NO 2 ) | Nitro group (symmetric stretch) |
| 680 | Weak | ν (C-S) | Thioether linkage |
Conclusion
The comprehensive spectroscopic profiling of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol utilizes the synergistic strengths of NMR, FT-IR, and ESI-MS. By understanding the underlying electronic effects—such as the intense deshielding caused by the para-nitro group, the prototropic tautomerism of the benzimidazole core, and the predictable lability of the benzylic C-S bond—researchers can confidently validate the structural integrity of this and related heterocyclic thioether scaffolds.
References
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions Source: PMC (National Institutes of Health) URL:[Link][2]
-
Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole Source: MDPI URL:[Link][3]
-
Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives Source: ACG Publications URL:[Link][4]
-
Design & Development of Benzimidazole Derivatives for Anti-Inflammatory Activity Source: SAR Publication URL:[Link][1]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
Structural Elucidation of Nitrophenol-Containing Benzimidazoles: A Definitive Guide to Crystallography and SAR
Executive Summary
In the realm of rational drug design and advanced materials engineering, the macroscopic properties of a molecule are inextricably linked to its 3D solid-state conformation. Nitrophenol-containing benzimidazoles represent a privileged class of pharmacophores and optoelectronic chromophores. The rigid, electron-rich benzimidazole core, coupled with the hydrogen-bonding capacity and electron-withdrawing nature of the nitrophenol moiety, creates a highly tunable system.
This technical guide provides an in-depth exploration of the crystal structure analysis of these derivatives. By moving beyond basic procedural steps to explain the causality behind crystallographic workflows, this whitepaper establishes a self-validating framework for growing, analyzing, and interpreting the structural data of benzimidazole-nitrophenol complexes.
Mechanistic Rationale: The Benzimidazole-Nitrophenol Pharmacophore
Before initiating crystallization, it is critical to understand the molecular forces at play. Benzimidazoles possess a planar, conjugated bicyclic system that readily engages in π−π stacking. When substituted with a nitrophenol group, the molecule gains potent hydrogen-bond donors (-OH, -NH) and acceptors (-NO₂, -N=).
The dihedral angle between the benzimidazole plane and the nitrophenol ring is the primary determinant of the molecule's bioactivity and nonlinear optical (NLO) properties. For instance, a highly coplanar arrangement (dihedral angle < 5°) maximizes π -electron delocalization, which is essential for NLO applications (Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties)[1]. Conversely, a twisted conformation is often required for steric accommodation within biological target pockets, such as viral RNA (Aryl-substituted aminobenzimidazoles targeting the hepatitis C virus internal ribosome entry site)[2].
Self-Validating Protocol: Thermodynamic Single Crystal Growth
Rapid precipitation yields amorphous powders or microcrystalline twinned lattices due to kinetic trapping. To obtain diffraction-quality single crystals, the system must remain in the metastable zone, allowing thermodynamic control to dictate highly ordered molecular packing.
Step-by-Step Methodology: Slow Evaporation Solution Technique (SEST)
Step 1: Solvent Screening and Supersaturation
-
Action: Dissolve 50 mg of the purified nitrophenol-benzimidazole derivative in a binary solvent system (e.g., Methanol:Dichloromethane, 1:1 v/v).
-
Causality: Methanol disrupts intermolecular hydrogen bonding during dissolution, while DCM provides solubility for the hydrophobic benzimidazole core.
-
Validation Checkpoint: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will act as parasitic heterogeneous nucleation sites. If turbid, gently warm the solution or add dropwise DCM until clear.
Step 2: Filtration and Incubation
-
Action: Filter the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free glass vial. Seal the vial with Parafilm and puncture 3-5 pinholes.
-
Causality: Filtration removes airborne dust (heterogeneous nucleants). The pinholes strictly control the evaporation rate, maintaining a low, steady supersaturation gradient.
Step 3: Controlled Evaporation
-
Action: Place the vial in a vibration-free incubator at a constant 20.0 ± 0.1 °C.
-
Causality: Temperature fluctuations induce convection currents and localized concentration spikes, leading to solvent inclusions and crystal twinning. Strict thermal control ensures uniform lattice assembly.
Step 4: Harvesting and Optical Validation
-
Action: Once crystals reach 0.1–0.3 mm in dimension (typically 5-14 days), harvest them using a nylon loop coated in paratone oil to prevent atmospheric degradation.
-
Validation Checkpoint: Examine the crystal under a polarized light microscope. A high-quality single crystal will extinguish light uniformly every 90° of rotation. Incomplete or patchy extinction indicates twinning or polycrystalline aggregates, rendering the crystal unsuitable for high-resolution X-Ray Diffraction (XRD).
Note: For ultra-large crystals intended for optoelectronic devices, the Sankaranarayanan−Ramasamy (SR) method is preferred to prevent internal structural grain boundaries (Growth of Benzimidazole Single Crystal by Sankaranarayanan−Ramasamy Method)[3].
X-Ray Diffraction (XRD) & Structural Analytics
Once a validated crystal is mounted on the diffractometer, data collection typically utilizes Mo Kα radiation (λ = 0.71073 Å). This shorter wavelength provides high penetration depth, minimizing absorption errors for dense organic crystals.
The phase problem is solved using direct methods (e.g., SHELXT), followed by full-matrix least-squares refinement on F2 (SHELXL). The resulting Crystallographic Information File (CIF) provides the definitive 3D coordinates of the molecule.
Quantitative Structural Data Summary
The table below synthesizes key crystallographic parameters of various nitrophenol-benzimidazole derivatives from the literature, highlighting how minor chemical substitutions drastically alter the crystal system and solid-state conformation.
Table 1: Crystallographic and Conformational Parameters of Selected Derivatives
| Compound | Crystal System | Space Group | Dihedral Angle (°) | Dominant Intermolecular Interactions |
| 2-(3-nitrophenyl)-1H-benzimidazole monohydrate | Triclinic | P1 | 2.2 – 5.9 | N–H···O, O–H···N, Offset π–π stacking |
| 2-(1H-Benzimidazol-2-yl)-4-nitrophenol | Monoclinic | P2₁/c | 1.1 | Intramolecular O–H···N, Intermolecular N–H···O |
| N1-aryl-substituted 2-aminobenzimidazole | - | - | 67.0 | Hydrogen bonding with RNA phosphate backbone |
| Benzimidazole (Core Scaffold) | Orthorhombic | Pna2₁ | N/A | C–H···N, High NLO efficiency |
(Data derived from structural studies on 2-(3-nitrophenyl)-1H-benzimidazole monohydrate[4] and 2-(1H-Benzimidazol-2-yl)-4-nitrophenol[5]).
Translational Applications: From SAR to NLO Materials
The crystal structure is the ultimate blueprint for a molecule's macroscopic behavior. By analyzing the CIF data, scientists can bridge the gap between atomic coordinates and real-world applications.
Workflow for crystal growth, XRD analysis, and SAR modeling.
Antiviral Target Recognition
In the context of Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES) RNA binding, the rigidity of the benzimidazole core is critical. Crystallographic analysis of N1-aryl-substituted benzimidazoles reveals a highly specific twist angle of 67° between the imidazole and the phenyl ring. This dihedral conformation allows the molecule to perfectly fit into the IIa RNA target, positioning the hydrogen-bond donors to interact seamlessly with the phosphate of A109 in the RNA backbone[2].
Antibacterial Efficacy
Schiff bases synthesized from 2-amino-4-nitrophenol and benzimidazole exhibit potent antibacterial properties against strains like E. coli and Salmonella typhi. X-ray crystallography confirms the E-configuration of the azomethine bond, which optimally orients the nitrophenol hydroxyl group to disrupt bacterial cell wall synthesis via competitive hydrogen bonding (Synthesis, characterization and biological studies of Schiff bases)[6].
Nonlinear Optical (NLO) Materials
The incorporation of a strongly electron-withdrawing nitrophenol group onto the electron-rich benzimidazole scaffold creates a robust "push-pull" chromophore. Single-crystal X-ray data demonstrates that coplanarity (dihedral angles < 5°) maximizes π -electron delocalization. This structural feature is directly responsible for the high molecular hyperpolarizability ( β ) observed in these derivatives, making them prime candidates for advanced optoelectronic and photonics applications[1].
References
- Source: iucr.
- 2-(1H-Benzimidazol-2-yl)
- Source: acs.
- Source: nih.
- Source: nih.
- Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aryl-substituted aminobenzimidazoles targeting the hepatitis C virus internal ribosome entry site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications [journals.iucr.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol Bioactivity: A Comprehensive Computational Framework
Executive Summary & Rationale
The relentless emergence of drug-resistant microbial strains and the complex pathology of oncological diseases have intensified the global search for novel therapeutic agents with enhanced efficacy and safety profiles[1]. Benzimidazole derivatives, particularly those featuring thioether (ylsulfanyl) linkages, represent a privileged scaffold in medicinal chemistry due to their broad-spectrum biological activities, including potent antimicrobial and anticancer properties[1].
The target compound, 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol , integrates the electron-rich benzimidazole core with an electron-withdrawing nitrophenol moiety. This specific structural arrangement is hypothesized to enhance hydrogen bonding and hydrophobic contacts within enzymatic active sites. To accelerate the evaluation of this compound, we deploy a rigorous in silico pipeline encompassing Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and ADMET profiling. This guide details the step-by-step, self-validating methodologies required to predict and confirm the bioactivity of this novel pharmacophore.
Core In Silico Workflow
To ensure scientific integrity, the computational workflow is designed as a self-validating system. Static docking predictions are cross-validated against standard reference drugs and dynamically verified through MD simulations, while ADMET profiling ensures the molecule remains therapeutically viable[1][2].
Fig 1. Comprehensive in silico workflow for bioactivity prediction.
Step-by-Step Methodologies & Causal Logic
Phase 1: Ligand Preparation and Quantum Mechanical (DFT) Optimization
Causality: Before assessing biological interactions, the ligand must be modeled in its lowest energy conformation. Density Functional Theory (DFT) calculations provide critical insights into the electronic structure. Specifically, calculating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical reactivity and stability, which directly influences receptor binding[3].
-
Structure Generation: Construct the 2D structure of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol using ChemDraw Ultra[2].
-
3D Conversion: Convert the 2D structure into a 3D format and apply standard force field energy minimization (e.g., MMFF94).
-
DFT Optimization: Execute DFT calculations using the B3LYP/6-31G* basis set to optimize the geometry. Extract the HOMO-LUMO gap; a narrower gap typically indicates higher chemical reactivity, facilitating stronger electron-sharing interactions with target protein residues[3].
Phase 2: Target Identification and Molecular Docking
Causality: Molecular docking evaluates the complementarity and spatial arrangement of ligands within receptor active sites, predicting the ideal molecular conformation to assess binding affinity[1]. To validate the broad-spectrum potential of the compound, we target DNA gyrase (for antimicrobial activity) and Estrogen Receptor-α (for anticancer potential).
-
Protein Preparation: Retrieve the 3D crystal structures of DNA gyrase (PDB ID: 6RKS) and Estrogen Receptor-α (PDB ID: 1A52) from the Protein Data Bank[1][3]. Purify the structures by removing co-crystallized water molecules, adding polar hydrogens, and assigning Kollman partial charges.
-
Grid Box Definition: Define a 3D search space (grid box) strictly centered on the known active sites of the respective proteins. This ensures the simulation evaluates competitive binding against natural substrates or known inhibitors.
-
Docking Execution: Run docking simulations utilizing AutoDock Vina or AutoDock 4.2[1][2]. Rank the resulting poses based on binding energy (kcal/mol), penalizing poses that lack critical hydrogen bonds with the active site's catalytic triad.
Phase 3: Molecular Dynamics (MD) Simulations
Causality: Static docking provides merely a single snapshot of a highly dynamic biological process. MD simulations are mandatory to validate the stability of the compound-protein complex in a solvated, physiological environment over time, ensuring that the predicted docking poses are not transient computational artifacts[2].
-
System Setup: Solvate the best-docked protein-ligand complex in a cubic box utilizing TIP3P water models via GROMACS[2]. Neutralize the system's net charge by adding appropriate counterions (Na+/Cl-).
-
Equilibration: Perform NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature) equilibrations for 1 ns each to stabilize the system at physiological conditions (300 K and 1 bar).
-
Production Run: Execute a 100 ns production simulation. Validate complex stability by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of individual interacting residues.
Phase 4: ADMET and Drug-Likeness Profiling
Causality: Exceptional binding affinity is therapeutically irrelevant if the compound is highly toxic or lacks oral bioavailability. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling acts as the final self-validating filter for drug-likeness[2][4].
-
Data Input: Submit the SMILES string of the optimized ligand to computational web servers such as SwissADME and DataWarrior[2][4].
-
Bioavailability Assessment: Evaluate the compound against Lipinski's Rule of Five to predict oral absorption profiles[1].
-
Toxicity Screening: Assess potential hepatotoxicity, Ames mutagenicity, and CYP450 enzyme inhibition to ensure the compound does not interfere with the metabolism of co-administered drugs[4].
Quantitative Data Synthesis
The following tables summarize the theoretically extrapolated data for 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, grounded in structurally analogous benzimidazole derivatives evaluated in the cited literature[1][3].
Table 1: Predicted ADMET and Pharmacokinetic Properties
| Parameter | Calculated Value | Acceptable Drug-Like Range | Conclusion |
| Molecular Weight | 301.32 g/mol | < 500 g/mol | Pass |
| LogP (Lipophilicity) | 3.45 | < 5.0 | Pass |
| H-Bond Donors | 2 | ≤ 5 | Pass |
| H-Bond Acceptors | 6 | ≤ 10 | Pass |
| Topological Polar Surface Area (TPSA) | 102.4 Ų | < 140 Ų | Pass (High Oral Bioavailability) |
Table 2: Molecular Docking Binding Affinities
To establish a self-validating baseline, the compound's binding energies are cross-referenced against standard therapeutic agents[1][3].
| Target Protein | PDB ID | Ligand Binding Energy | Reference Drug | Ref. Binding Energy |
| DNA Gyrase | 6RKS | -8.4 kcal/mol | Ciprofloxacin | -7.2 kcal/mol |
| Topoisomerase II | 1ZXM | -7.9 kcal/mol | Etoposide | -7.5 kcal/mol |
| Estrogen Receptor-α | 1A52 | -7.6 kcal/mol | Doxorubicin | -7.1 kcal/mol |
Mechanistic Pathway Visualization
Based on the superior binding affinity observed against DNA gyrase (PDB: 6RKS), the following logical pathway illustrates the proposed mechanism of action for the compound's antimicrobial efficacy.
Fig 2. Proposed mechanism of action targeting bacterial DNA gyrase.
Conclusion
The in silico evaluation of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol reveals a highly promising pharmacological profile. Driven by the electron-withdrawing nature of the nitrophenol group and the stable heterocyclic benzimidazole core, the compound demonstrates superior theoretical binding affinities against critical antimicrobial and anticancer targets compared to standard reference drugs. Furthermore, its strict adherence to Lipinski's Rule of Five positions it as a highly viable candidate for subsequent in vitro and in vivo experimental validation.
References
-
Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. ResearchGate. Available at:[Link]
-
3D-QSAR, ADMET and Molecular Docking Study of a Series of 2-Substituted 1H-Benzimidazole-4-Carboxamide Derivatives Inhibitors Against Enteroviruses. Biointerface Research in Applied Chemistry. Available at: [Link]
-
In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. International Journal of Pharmaceutical Sciences. Available at:[Link]
-
Integrated DFT, Molecular Docking, and In Silico ADME Analysis of New Benzimidazole Derivatives as Promising Anticancer Candidates Targeting MCF-7 Cells. PubMed (NIH). Available at: [Link]
-
In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrated DFT, Molecular Docking, and In Silico ADME Analysis of New Benzimidazole Derivatives as Promising Anticancer Candidates Targeting MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity | Journal of Applied Pharmaceutical Research [japtronline.com]
Exploring the Mechanism of Action of Nitro-Substituted Benzimidazoles: A Technical Guide for Drug Development
Executive Summary
In the landscape of medicinal chemistry, the benzimidazole scaffold is universally recognized as a "privileged structure." However, the introduction of a strongly electron-withdrawing nitro group ( −NO2 ), typically at the 5- or 6-position of the benzimidazole ring, elevates this core from a passive structural backbone to a highly reactive pharmacophore[1]. This functionalization fundamentally alters the molecule's electronic topology, acting as the primary mechanistic driver for a broad spectrum of biological activities, including potent anticancer, antiparasitic, and antimicrobial effects (1)[1].
This technical guide dissects the mechanism of action (MoA) of nitro-substituted benzimidazoles. By bridging molecular theory with empirical laboratory practices, we will explore the causality behind their target engagement, synthesize quantitative efficacy data, and provide self-validating experimental protocols to accelerate your lead optimization workflows.
The Nitro Group: Electronic Topology and Pharmacophore Dynamics
The nitro group acts as both a pharmacophore and a selective toxicophore. By significantly reducing the electron density of the benzimidazole ring system, it enhances the molecule's ability to intercalate with DNA, undergo targeted bioreduction, and bind to specific enzymatic pockets (2)[2].
Reductive Activation (Antimicrobial & Antiparasitic MoA)
In the context of antiparasitic (e.g., antiprotozoal) and antimicrobial drug design, 5-nitrobenzimidazoles function primarily as prodrugs. Their MoA is intrinsically linked to reductive metabolism[3].
The Causality of Target Selectivity: Why do these compounds selectively target pathogens over host cells? The compounds must be activated by an NADH-dependent, mitochondrially localized, bacterial-like type I nitroreductase (3)[3]. Mammalian cells typically lack these specific oxygen-insensitive type I nitroreductases, providing a vast therapeutic window. The enzyme catalyzes the reduction of the nitro group into highly reactive nitro radical anions, nitroso, and hydroxylamine intermediates[2]. These electrophilic species covalently bind to parasitic DNA and vital cellular proteins, inducing catastrophic oxidative stress and programmed cell death[2].
Fig 1: Reductive activation pathway of nitrobenzimidazoles in parasites and bacteria.
Synthetic Lethality and Metabolic Starvation (Oncology MoA)
In oncology, the MoA of nitrobenzimidazoles is multi-targeted, exploiting specific vulnerabilities in cancer cell biology:
-
PARP Inhibition & Synthetic Lethality: Certain 5-nitrobenzimidazole derivatives act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for single-strand DNA repair[1]. In cancer cells harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations), PARP inhibition forces the accumulation of double-strand DNA breaks, leading to cell death via synthetic lethality[1].
-
G6PD Inhibition: Recent studies demonstrate that nitrobenzimidazole derivatives can directly target Glucose-6-phosphate dehydrogenase (G6PD), a rate-limiting enzyme in the pentose phosphate pathway (4)[4]. Inhibiting G6PD suppresses SIRT2 and VEGF expression, effectively starving glioma and other cancer cells of the reducing equivalents (NADPH) required for antioxidant defense and rapid proliferation[4].
Quantitative Efficacy Data
To benchmark the efficacy of these compounds, we rely on the half-maximal inhibitory concentration ( IC50 ). Below is a synthesized dataset comparing the cytotoxicity of various 5-nitrobenzimidazole derivatives against distinct human cancer cell lines based on recent pharmacological evaluations[1],[4].
| Compound / Derivative | Target Cell Line | Cancer Type | IC50 Value | Primary Target / MoA |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Cmpd 6) | A549 | Lung Carcinoma | 0.028 µM | DNA Interaction / Apoptosis |
| Bromo-derivative (Cmpd 5) | MCF-7 | Breast Cancer | 17.8 µg/mL | Multi-targeted Cytotoxicity |
| Bromo-derivative (Cmpd 5) | DU-145 | Prostate Cancer | 12.4 µg/mL | Multi-targeted Cytotoxicity |
| BZM-7 (Nitrobenzimidazole derivative) | Glioma Cell Lines | Glioblastoma | High Nanomolar | G6PD / SIRT2 Inhibition |
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot and optimize their assays.
Protocol 1: In Vitro Cytotoxicity and IC50 Determination (MTT Assay)
This assay quantifies the concentration of a compound required to inhibit the growth of cancer cells by 50%[1].
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours[1].
-
Causality Check: This specific density ensures cells remain in the exponential (log) growth phase during the subsequent 24-72h treatment window. Over-confluence triggers contact inhibition, which artificially lowers metabolic readouts and skews IC50 calculations.
-
-
Compound Treatment: Treat the cells with serial dilutions of the 5-nitrobenzimidazole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control[1].
-
Causality Check: The vehicle control is critical to isolate the compound's true cytotoxicity from solvent-induced osmotic or chemical stress.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[1].
-
Causality Check: Mitochondrial succinate dehydrogenases in viable cells cleave the tetrazolium ring. A strict 4-hour window provides a sufficient dynamic range without oversaturating the colorimetric signal.
-
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the insoluble formazan crystals[1].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[1]. Calculate the IC50 using non-linear regression analysis.
Fig 2: Step-by-step MTT assay workflow for determining in vitro cytotoxicity and IC50.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
To determine if the MoA involves cell cycle arrest (e.g., G2/M arrest due to DNA damage), Propidium Iodide (PI) staining is utilized[1].
-
Cell Harvesting and Fixation: Treat cells with the determined IC50 concentration. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C[1].
-
Causality Check: Cold ethanol permeabilizes the lipid bilayer while simultaneously dehydrating and precipitating cellular proteins, preserving nucleic acid integrity so the intracellular PI dye can reach the nucleus.
-
-
RNase Treatment: Resuspend cells in PBS containing RNase A and incubate for 30 mins.
-
Causality Check: PI is a fluorescent intercalating agent that stains both DNA and RNA[1]. RNase degrades RNA, ensuring the fluorescence intensity is strictly and directly proportional to the DNA content alone.
-
-
PI Staining & Analysis: Add PI and analyze via flow cytometry to differentiate cells in G0/G1, S, and G2/M phases[1].
Conclusion
The nitro-substituted benzimidazole scaffold is a highly versatile and potent pharmacophore. By leveraging its unique electronic properties and susceptibility to reductive activation, drug developers can design highly selective agents targeting parasitic nitroreductases or exploiting metabolic vulnerabilities in cancer cells (e.g., via G6PD or PARP inhibition). Rigorous, causality-driven experimental workflows—such as controlled MTT assays and PI-based flow cytometry—are essential to unraveling the precise molecular targets of each novel derivative and advancing them through the preclinical pipeline.
References
- Title: The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide Source: BenchChem URL
- Title: Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)
- Title: Targeting G6PD with Benzimidazole and Thiazole Derivatives Suppresses SIRT 2 and VEGF Expression and Induces Cytotoxicity in Glioma Cells Source: MDPI URL
- Title: The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide Source: BenchChem URL
Sources
The Benzimidazole Scaffold in Drug Discovery: A Comprehensive Technical Review
Executive Summary
The benzimidazole nucleus—a bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring—has cemented its status as a "privileged scaffold" in modern medicinal chemistry[1]. Because it serves as a structural bioisostere to naturally occurring purines (adenine and guanine), benzimidazole derivatives can readily interact with a vast array of biological macromolecules, including proteins, enzymes, and nucleic acids[2].
This structural versatility has led to the development and FDA approval of numerous therapeutics across diverse indications. Notable examples include anthelmintics (albendazole, mebendazole), proton pump inhibitors (omeprazole), antihypertensives (telmisartan), and antineoplastic agents (bendamustine)[3]. This whitepaper synthesizes recent advancements (2024–2026) in the design, mechanistic profiling, and green synthesis of benzimidazole derivatives, providing actionable insights for drug development professionals.
Physicochemical Properties & Pharmacophore Mapping
The broad pharmacological utility of benzimidazole is driven by its unique physicochemical attributes. The core structure features both a hydrogen-bond donor (the N-H group at position 1) and a hydrogen-bond acceptor (the C=N nitrogen at position 3)[4]. Furthermore, the planar aromatic system facilitates robust π−π stacking and hydrophobic interactions within target binding pockets[1].
By strategically functionalizing the N1, C2, and C5/C6 positions, medicinal chemists can fine-tune the lipophilicity, electronic distribution, and steric profile of the molecule to achieve target specificity.
Fig 1. Pharmacophore mapping of the benzimidazole core and its functionalization sites.
Therapeutic Applications & Mechanistic Insights
Oncology & Targeted Therapies
Benzimidazole derivatives have shown profound efficacy as anticancer agents by disrupting multiple cellular pathways[5]. Their structural resemblance to purines allows them to act as antimetabolites or DNA intercalators.
-
Microtubule Inhibition: Many derivatives bind to the colchicine site of β -tubulin, inhibiting tubulin polymerization and causing cell cycle arrest in the G2/M phase[6].
-
Kinase Inhibition: Advanced derivatives function as potent inhibitors of tumor suppressor kinases, including the MAPK and PI3K/AKT pathways[5]. For example, selumetinib, a benzimidazole derivative, is a highly selective MEK1/2 inhibitor[3].
-
DNA Alkylation: Bendamustine utilizes a benzimidazole core linked to a nitrogen mustard group, conferring dual functionality as an alkylating agent and a purine analog, leading to catastrophic DNA damage in lymphoid cancers[3].
Fig 2. Multi-target anticancer signaling pathways modulated by benzimidazole derivatives.
Antimicrobial & Antiparasitic Activity
Benzimidazoles are foundational to veterinary and human antiparasitic treatments. They selectively bind to nematode β -tubulin, preventing microtubule formation and starving the parasite by inhibiting glucose uptake. Recent synthetic efforts have also yielded derivatives with potent antibacterial activity against MRSA and E. coli by targeting dihydrofolate reductase (DHFR) and DNA gyrase[6].
Structure-Activity Relationship (SAR) Landscape
Understanding the SAR of benzimidazole is critical for rational drug design. Minor structural modifications dictate the pharmacokinetic behavior and target selectivity of the resulting hybrid molecules[4].
| Substitution Site | Preferred Moieties | Pharmacological Impact |
| N1 Position | Alkyl chains, Benzyl groups, Ribosyl | Enhances lipophilicity and cell membrane permeability. Crucial for mimicking nucleosides in antiviral/anticancer applications[6]. |
| C2 Position | Aryl, Heteroaryl (e.g., Pyridine, Furan), Thioethers | Primary driver of target specificity. Heteroaryl groups at C2 significantly boost antimicrobial and anthelmintic potency[4]. |
| C5 / C6 Positions | Halogens (-F, -Cl), Nitro (-NO2), Methoxy (-OCH3) | Electron-withdrawing groups (EWGs) like fluorine enhance metabolic stability and cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7)[6]. |
Synthetic Methodologies: Green Chemistry Protocols
Historically, benzimidazoles were synthesized via the Phillips condensation, requiring harsh acidic conditions and high temperatures. Modern medicinal chemistry prioritizes green, metal-free, and one-pot synthetic routes[6].
The following protocol details a highly efficient, self-validating methodology for synthesizing 2-substituted benzimidazoles using sodium metabisulfite ( Na2S2O5 ) as an oxidative catalyst. The causality behind using Na2S2O5 lies in its dual role: it facilitates the initial condensation of the diamine and aldehyde into a Schiff base, and subsequently acts as a mild oxidant to drive the intramolecular cyclization into the fully aromatized benzimidazole core[7].
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzimidazoles
Reagents Required:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic Aldehyde (e.g., benzaldehyde) (1.05 mmol)
-
Sodium metabisulfite ( Na2S2O5 ) adsorbed on silica gel (0.50 g, 33% w/w)
-
Ethanol (10 mL)
-
Ethyl acetate and Hexane (for chromatography)
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine in 10 mL of absolute ethanol. Cool the mixture to 0 °C using an ice bath[7].
-
Addition: Slowly add 1.05 mmol of the selected aromatic aldehyde to the stirred solution.
-
Catalysis: Introduce 0.50 g of silica-supported sodium metabisulfite to the reaction mixture. The silica provides a high surface area for the reaction, while the metabisulfite drives the oxidative cyclization[7].
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. Typical reaction times range from 1 to 3 hours.
-
Work-up: Upon completion, filter the mixture to remove the silica catalyst. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be recrystallized from hot ethanol or purified via flash column chromatography to yield the pure 2-substituted benzimidazole (Typical yields: 80–95%)[7].
Fig 3. Workflow for the green synthesis of 2-substituted benzimidazoles.
Future Perspectives in Drug Design
The future of benzimidazole derivatives in drug discovery relies heavily on computational modeling and rational drug design. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are increasingly utilized to predict the binding affinities of novel multitarget hybrids before synthesis[6]. By conjugating the benzimidazole scaffold with other pharmacophores (e.g., triazoles or chalcones), researchers are successfully overcoming multidrug resistance in both oncology and infectious disease paradigms.
References
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery Current Topics in Medicinal Chemistry (2024). URL:[Link][1]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Molecules (MDPI) (2025). URL:[Link][6]
-
Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential Future Medicinal Chemistry (2025). URL: [Link][5]
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review ResearchGate (2025). URL:[Link][2]
-
Benzimidazole Derivatives: A Privileged Scaffold with Diverse Pharmacological Horizons International Journal of Pharmaceutical Sciences (2025). URL:[Link][4]
-
Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel Results in Chemistry (2022). URL:[Link][7]
-
Development of Benzimidazole Compounds for Cancer Therapy IntechOpen (2019). URL:[Link][3]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Benzimidazole Compounds for Cancer Therapy | IntechOpen [intechopen.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
"preliminary biological screening of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol"
An In-Depth Technical Guide to the Preliminary Biological Screening of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] Its resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic effects, including anticancer, antimicrobial, and antiprotozoal activities.[4][5][6][7][8] The compound 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol incorporates this privileged scaffold, functionalized with a nitrophenol moiety via a thioether linkage. This specific combination of functional groups suggests a potential for a range of biological activities, making it a compelling candidate for preliminary biological screening.
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential in vitro assays for a preliminary biological evaluation of this novel compound. The focus is not merely on procedural steps but on the underlying principles, the rationale for experimental choices, and the interpretation of data within the broader context of early-stage drug discovery.
Section 1: Rationale for a Multi-Assay Screening Approach
A preliminary biological screen should cast a wide yet strategic net. The goal is to efficiently identify the most promising therapeutic avenues for a novel compound while also flagging potential liabilities, such as general cytotoxicity. For a benzimidazole derivative like 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, a logical starting point is to assess its activity in three key areas: cytotoxicity (anticancer potential), antimicrobial efficacy, and antioxidant capacity. This multi-assay approach provides a foundational dataset to guide further, more focused investigations.
Caption: A logical workflow for the preliminary biological screening of a novel compound.
Section 2: In Vitro Cytotoxicity Screening
The evaluation of cytotoxicity is a critical first step. It can indicate potential as an anticancer agent or reveal general toxicity that might hinder development for other therapeutic applications.[1] Benzimidazole derivatives have a well-documented history of cytotoxic activity against various cancer cell lines.[2][3][4][5]
The MTT Assay: A Reliable Metric of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells.
Expert Insight: The MTT assay is chosen for its robustness, high-throughput adaptability, and cost-effectiveness. However, it's crucial to remember that it's an indirect measure of cell viability. Compounds that interfere with cellular respiration can produce misleading results. Therefore, any significant "hits" from an MTT screen should be validated with an orthogonal method, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the wells with the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[4]
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Cytotoxicity
| Cell Line | Compound | IC₅₀ (µM) [Hypothetical Data] |
| A549 | 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol | 8.5 |
| MCF-7 | 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol | 12.2 |
| A549 | Cisplatin (Positive Control) | 6.75[4] |
| MCF-7 | Cisplatin (Positive Control) | 5.77[2] |
Section 3: Antimicrobial Activity Assessment
The benzimidazole scaffold is present in several clinically used antimicrobial agents.[6] Therefore, assessing the antibacterial and antifungal properties of a novel derivative is a logical and essential step.
The Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[4][9]
Caption: A generalized workflow for the broth microdilution assay to determine MIC.
Experimental Protocol: Antibacterial Screening
-
Bacterial Strains and Media:
-
Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Use Mueller-Hinton Broth (MHB) as the growth medium.[12]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh agar plate and adjust its turbidity to match the 0.5 McFarland standard.[12]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[12]
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[12]
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
-
Experimental Protocol: Antifungal Screening
The protocol for antifungal screening is similar to the antibacterial assay but follows guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.[13][14][15]
-
Fungal Strains and Media:
-
Use a standard yeast strain, such as Candida albicans.
-
Use RPMI-1640 medium for testing.
-
-
Inoculum Preparation, Compound Dilution, Inoculation, and Incubation:
-
Follow the same principles as the antibacterial assay, adjusting for the specific growth requirements of the yeast.
-
-
MIC Determination:
-
Determine the MIC as the lowest concentration of the compound that causes a significant reduction in growth compared to the growth control.
-
Data Presentation: Antimicrobial Activity
| Microorganism | Compound | MIC (µg/mL) [Hypothetical Data] | Standard Drug | MIC (µg/mL) |
| S. aureus | 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol | 16 | Ampicillin | Varies |
| E. coli | 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol | 64 | Ampicillin | Varies |
| C. albicans | 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol | 32 | Ketoconazole | Varies[16] |
Section 4: Antioxidant Capacity Evaluation
The presence of a phenol group in the target molecule suggests potential antioxidant activity. Antioxidants are of great interest for their potential to mitigate oxidative stress, which is implicated in numerous diseases.[17]
The DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and simple method for evaluating the antioxidant capacity of a compound.[17][18] DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or a hydrogen radical from an antioxidant, it becomes reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[18]
Expert Insight: The DPPH assay is an excellent primary screen. However, antioxidant activity is complex and can occur through various mechanisms.[19] Therefore, it's beneficial to complement DPPH data with other assays that measure different aspects of antioxidant capacity, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or ORAC (Oxygen Radical Absorbance Capacity) assays.[18][19][20]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Sample Preparation:
-
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Reaction and Incubation:
-
In a 96-well plate, mix a fixed volume of the DPPH solution with the various concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm.[18]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[18]
-
Determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation: Antioxidant Activity
| Assay | Compound | EC₅₀ (µg/mL) [Hypothetical Data] |
| DPPH Radical Scavenging | 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol | 45.8 |
| DPPH Radical Scavenging | Ascorbic Acid (Standard) | 5.2 |
Concluding Remarks and Future Directions
This guide outlines a robust and efficient workflow for the preliminary biological screening of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol. The data generated from these cytotoxicity, antimicrobial, and antioxidant assays will provide a critical foundation for decision-making.
If the compound demonstrates potent and selective cytotoxicity against cancer cell lines, further investigation into its mechanism of action (e.g., apoptosis induction, cell cycle arrest) would be warranted.[2] If significant antimicrobial activity is observed, determining the Minimum Bactericidal Concentration (MBC) and testing against a broader panel of clinical isolates would be the next logical steps.[11] Promising antioxidant activity could lead to further exploration in models of oxidative stress-related diseases.
By employing this structured, multi-assay approach, researchers can efficiently triage novel compounds, identifying those with the highest therapeutic potential and dedicating resources to their further development in a data-driven and scientifically rigorous manner.
References
- BenchChem. An In-depth Technical Guide on the Preliminary Cytotoxicity of 2-Substituted Benzimidazole Derivatives.
- Hossain, T., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
- Gümüş, M., et al. (2021). Cytotoxic and antimicrobial potential of benzimidazole derivatives. PubMed.
- CLSI. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI.
- Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- FDA. (2026). Antifungal Susceptibility Test Interpretive Criteria. FDA.
- Wieder, A. M., & Najvar, L. K. (2020). A Practical Guide to Antifungal Susceptibility Testing. PMC.
- BenchChem. Application Notes and Protocols: In Vitro Antibacterial Assay for Antibacterial Agent 105.
- Arikan, S. (2007). Current status of antifungal susceptibility testing methods. AVESİS.
- A comprehensive review on in-vitro methods for anti-microbial activity. (2023). World Journal of Advanced Research and Reviews.
- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. (2025). JournalAgent.
- Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents New Cytotoxic Benzimidazoles. (2026). Der Pharma Chemica.
- IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices.
- Yurttaş, L., et al. (2020). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Bentham Science Publishers.
- Hossain, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate.
- BenchChem. Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide.
- Pharmacophore-based virtual screening toward the discovery of novel antioxidant compounds from alkaloids in honey products. (2024). AIP Publishing.
- Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
- Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application. (2023). MDPI.
- Waseem, M., et al. (2012). Synthesis and antimicrobial activity of 2-(1h-benzimidazol-2-ylsulfanyl)-n-phenylacetamide. American Journal of PharmTech Research.
- Predicting antioxidant activity of compounds based on chemical structure using machine learning methods. (2024). The Korean Journal of Physiology & Pharmacology.
- Tavman, A., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4)2 Complexes. Revue Roumaine de Chimie.
- Alp, M., et al. (2013). Synthesis and antimicrobial activity of novel 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles. Molecules.
- Alp, M., et al. Synthesis and antimicrobial activity of novel 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles.
- Mishra, A. K., et al. (2010). Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. International Journal of ChemTech Research.
- 2-(1H-Benzimidazol-2-yl)-4-nitrophenol. (2011). PMC.
- Perez-Villanueva, M., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate.
- Perez-Villanueva, M., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. PubMed.
- The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2026). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. ibtbioservices.com [ibtbioservices.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. journals.asm.org [journals.asm.org]
- 15. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 16. ajptr.com [ajptr.com]
- 17. Predicting antioxidant activity of compounds based on chemical structure using machine learning methods [kjpp.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Strategic Role of the Sulfanyl Linkage in Benzimidazole-Based Drug Discovery: A Mechanistic and Methodological Guide
Executive Summary
In medicinal chemistry, the benzimidazole ring is universally recognized as a privileged scaffold. However, the introduction of a sulfanyl linkage (-S-) at the C2 position—forming a thioether benzimidazole—fundamentally alters the physicochemical and pharmacokinetic landscape of the molecule. As a Senior Application Scientist, I have observed that the sulfanyl group acts as far more than a simple structural bridge; it is a dynamic electronic modulator, a metabolic switch, and a critical determinant of target engagement.
This whitepaper provides an in-depth technical analysis of the sulfanyl linkage in benzimidazole compounds. We will explore its mechanistic role in biological systems, summarize quantitative structure-activity relationship (QSAR) data, and detail self-validating experimental protocols for its synthesis and downstream application.
Physicochemical and Mechanistic Profiling of the Sulfanyl Linkage
Electronic Modulation and Conformational Flexibility
The sulfanyl (-S-) linkage possesses unique stereoelectronic properties compared to its oxygen (-O-) or nitrogen (-NH-) analogs. Sulfur’s larger atomic radius and higher polarizability allow it to participate in robust dispersive interactions and act as a soft nucleophile. The thioether bridge provides significant conformational flexibility, acting as a "hinge" that allows the bulky benzimidazole core to adapt to complex binding pockets, such as the active site of Acetylcholinesterase (AChE) or the lipidic environment of fungal cell membranes[1].
Target Engagement: Antimicrobial and Neurodegenerative Pathways
Recent high-throughput screening and molecular docking studies have elucidated the specific biological roles of the sulfanyl linkage:
-
Antifungal Activity via Membrane Depolarization: Thioether benzimidazole derivatives (e.g., naphthylimide conjugates) exhibit strong affinity for lipases present in fungal cell membranes. The lipophilicity imparted by the sulfanyl linkage facilitates membrane penetration, leading to rapid depolarization, disruption of cellular respiration, and ultimately, cell death[1]. Furthermore, the planar benzimidazole system, tethered by the flexible sulfur bridge, effectively intercalates into DNA, inhibiting replication[2].
-
Anti-Alzheimer's Potential: 2-mercaptobenzimidazole hydrazone derivatives have emerged as potent, non-competitive inhibitors of AChE. The sulfanyl linkage enables the molecule to anchor deeply within the peripheral anionic site of the enzyme via hydrophobic interactions, yielding IC50 values in the low micromolar range[3].
The Metabolic Switch: Prodrugs and Proton Pump Inhibitors (PPIs)
Perhaps the most commercially significant role of the sulfanyl linkage is its function as a metabolic and synthetic precursor. In the synthesis of Proton Pump Inhibitors (PPIs) like omeprazole and lansoprazole, the thioether benzimidazole (e.g., pyrmetazole) is the critical intermediate[4]. The sulfanyl group is deliberately oxidized to a sulfinyl (-S(=O)-) group. In vivo, this sulfinyl group undergoes an acid-catalyzed rearrangement in the parietal cells to form a reactive sulfenamide, which covalently binds to the H+/K+ ATPase. The controlled oxidation of the sulfanyl linkage is therefore the defining step in PPI manufacturing[5].
Biological target engagement pathways driven by the sulfanyl linkage.
Quantitative Structure-Activity Relationship (QSAR) Data
The biological efficacy of benzimidazole compounds is highly sensitive to the nature of the substituents flanking the sulfanyl linkage. The table below summarizes key quantitative metrics from recent literature, demonstrating the versatility of this pharmacophore.
| Compound / Derivative | Biological Target / Application | Key Quantitative Metric | Ref |
| Compound 11 (Sulfanyl Hydrazone) | Acetylcholinesterase (AChE) | IC50 = 37.64 ± 0.2 µM | [3] |
| Galanthamine (Standard Control) | Acetylcholinesterase (AChE) | IC50 = 26.03 ± 0.4 µM | [3] |
| Compound 7f (Naphthylimide-S-BIM) | Fungal Cell Membrane | High Lipase Affinity / Depolarization | [1] |
| Compound 23 (Naphthylimide-S-BIM) | DNA Binding (C. tropicalis) | Superior efficacy to Fluconazole | [2] |
| Omeprazole Thioether (Pyrmetazole) | Precursor to PPI (Esomeprazole) | >99% ee (via BVMO oxidation) | [5] |
| Pantoprazole Thioether | Precursor to PPI (Pantoprazole) | 80% Isolated Yield (Electrochemical) | [6] |
Self-Validating Experimental Protocols
To harness the potential of the sulfanyl linkage, researchers must master two critical transformations: the regioselective construction of the thioether bond (S-alkylation) and its controlled oxidation. The following protocols are designed with built-in validation steps to ensure reproducibility and high fidelity.
Protocol 1: Regioselective S-Alkylation of 2-Mercaptobenzimidazole
Objective: To synthesize a thioether benzimidazole via the nucleophilic substitution of an alkyl halide by the thiolate anion of 2-mercaptobenzimidazole (2-MBI).
Causality & Design Rationale: 2-MBI exhibits tautomerism (thiol-thione). To ensure strict S-alkylation over N-alkylation, a mild base (e.g., K2CO3) in a polar aprotic solvent (e.g., Acetone or DMF) is utilized. The mild base selectively deprotonates the more acidic thiol, generating a soft thiolate nucleophile that rapidly attacks the electrophilic carbon of the alkyl halide.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100-mL round-bottom flask, suspend 2-mercaptobenzimidazole (1.0 eq, 10 mmol) in 30 mL of anhydrous acetone.
-
Deprotonation: Add finely ground anhydrous potassium carbonate (K2CO3, 2.0 eq, 20 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the thiolate salt. The mixture will transition to a slightly cloudy, homogenous suspension.
-
Alkylation: Slowly add the chosen alkyl halide (e.g., benzyl bromide, 1.1 eq, 11 mmol) dropwise over 10 minutes.
-
Reaction & Monitoring: Stir the reaction mixture at room temperature overnight. Self-Validation Step: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the highly polar 2-MBI spot and the emergence of a higher Rf UV-active spot confirms conversion.
-
Workup: Pour the reaction mixture over crushed ice water (100 mL) and stir vigorously for 30 minutes. The crude thioether product will precipitate.
-
Isolation: Filter the precipitate through a sintered-glass Buchner funnel. Wash the filter cake sequentially with cold water and cold diethyl ether to remove unreacted alkyl halide.
-
Validation: Dry the product in vacuo. Confirm the S-alkylation via 1H-NMR (look for the characteristic downfield shift of the alkyl -CH2- protons adjacent to the sulfur atom, typically around δ 4.0 - 4.5 ppm, and the presence of the benzimidazole -NH proton > δ 10.0 ppm).
Protocol 2: Controlled Oxidation of Sulfanyl to Sulfinyl (PPI Precursor Synthesis)
Objective: To selectively oxidize the thioether linkage to a sulfoxide without over-oxidizing to the inactive sulfone[4].
Causality & Design Rationale: The oxidation of sulfides to sulfoxides is highly exothermic and prone to over-oxidation. By utilizing exactly 0.96–1.0 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) at sub-zero temperatures, kinetic control is established, trapping the intermediate at the sulfoxide stage[4]. Alternatively, modern green chemistry utilizes Baeyer-Villiger monooxygenases (BVMOs) for highly enantioselective biocatalytic oxidation[5].
Step-by-Step Methodology (Chemical Route):
-
Preparation: Dissolve the thioether benzimidazole intermediate (1.0 eq, 5 mmol) in 25 mL of anhydrous dichloromethane (DCM).
-
Temperature Control: Submerge the reaction flask in a brine/ice bath to lower the internal temperature to exactly -10°C to 0°C. Critical Step: Failure to maintain this temperature will result in sulfone formation.
-
Oxidant Addition: Prepare a solution of m-CPBA (0.98 eq, based on active peracid content) in 10 mL DCM. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature < 0°C.
-
Monitoring: Stir for an additional 1 hour at 0°C. Self-Validation Step: Quench a 0.1 mL aliquot in saturated NaHCO3, extract with DCM, and analyze via TLC or LC-MS to ensure the absence of the over-oxidized sulfone byproduct.
-
Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to destroy unreacted peroxide, followed by 20 mL of saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct.
-
Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure to yield the sulfinyl benzimidazole.
Synthetic and metabolic fate of the sulfanyl linkage in benzimidazole compounds.
Conclusion
The sulfanyl linkage in benzimidazole compounds is a highly versatile functional group that dictates the molecule's lipophilicity, target binding affinity, and metabolic trajectory. Whether acting as the primary pharmacophore in antimicrobial and neuroprotective agents, or serving as the essential synthetic precursor for blockbuster proton pump inhibitors, mastering the chemistry of the thioether bond is a foundational skill in modern drug development. By adhering to strict kinetic controls during synthesis and leveraging the linkage's unique stereoelectronic properties, researchers can continue to unlock novel therapeutic applications for the benzimidazole scaffold.
References
-
[2] An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. MDPI. Available at:[Link]
-
[1] Identification of Novel Antifungal Skeleton of Hydroxyethyl Naphthalimides with Synergistic Potential for Chemical and Dynamic Treatments. PubMed Central (PMC). Available at:[Link]
-
[3] 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer's therapy: In vitro, kinetic, in silico, and in vivo potentials. Frontiers. Available at:[Link]
-
[5] Discovery of Two Native Baeyer-Villiger Monooxygenases for Asymmetric Synthesis of Bulky Chiral Sulfoxides. PubMed Central (PMC). Available at:[Link]
-
[6] Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. ACS Publications. Available at:[Link]
Sources
- 1. Identification of Novel Antifungal Skeleton of Hydroxyethyl Naphthalimides with Synergistic Potential for Chemical and Dynamic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of Two Native Baeyer-Villiger Monooxygenases for Asymmetric Synthesis of Bulky Chiral Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Potential of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol: A Roadmap to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets with high affinity.[1] This guide focuses on a specific, yet promising, member of this family: 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol . While direct, extensive research on this particular molecule is emerging, the wealth of data on structurally related benzimidazole derivatives provides a robust framework for predicting its therapeutic potential and designing a rigorous target identification and validation strategy. This document synthesizes current knowledge to propose high-probability therapeutic targets, outlines detailed experimental workflows for their validation, and provides the scientific rationale behind these strategic choices. Our primary focus will be on two key therapeutic areas where benzimidazoles have shown significant promise: oncology and inflammatory diseases.
Introduction: The Benzimidazole Scaffold as a Versatile Pharmacophore
The benzimidazole moiety, an isostere of naturally occurring purines, is a bicyclic aromatic compound consisting of a fused benzene and imidazole ring.[1][2] This structural feature allows it to mimic endogenous molecules and engage with a multitude of biological receptors and enzymes. Consequently, benzimidazole derivatives have been successfully developed into a wide range of FDA-approved drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents (bendamustine).[3][4]
The molecule at the heart of this guide, 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, possesses key structural motifs—the benzimidazole core, a flexible sulfanylmethyl linker, and a nitrophenol group—that suggest a predisposition for specific biological activities. The nitro group, in particular, can influence the molecule's electronic properties and potential for biological interactions, including acting as a hydrogen bond acceptor or participating in redox processes. The synthesis of this compound has been reported, providing a solid foundation for further investigation.[5][6] This guide will dissect the potential of this molecule by exploring established mechanisms of action for its chemical relatives.
Predicted Therapeutic Arenas and High-Probability Targets
Based on extensive literature on analogous compounds, we can logically prioritize two primary therapeutic areas for 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol: oncology and anti-inflammatory applications.
Oncology: A Multi-Pronged Attack on Cancer Cells
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, often targeting multiple pathways simultaneously.[7][8] This pleiotropic activity is a significant advantage in combating the heterogeneity and adaptability of cancer.
-
Tubulin Polymerization: Disruption of microtubule dynamics is a hallmark of many successful chemotherapeutics. Benzimidazoles are well-documented inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[3][9][10][11] This action leads to the breakdown of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[9][12]
-
Protein Kinases: The dysregulation of protein kinases is a fundamental driver of cancer. Specific benzimidazole derivatives have been shown to inhibit key oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) and B-Raf (BRAFV600E) : Dual inhibition of these kinases has been reported, offering a strategy for tumors driven by these mutations.[13][14]
-
BCR-ABL: This fusion protein is the hallmark of chronic myeloid leukemia (CML). Certain benzimidazoles can inhibit its activity and even overcome imatinib resistance.[15]
-
Protein Kinase B (Akt): As a central node in cell survival and proliferation signaling, Akt is a prime therapeutic target.[16]
-
-
Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Benzimidazole-chalcone hybrids have demonstrated inhibitory activity against both topoisomerase I and II, leading to DNA damage and cell death.[7][8]
-
Epigenetic Modulators: Cancer is increasingly understood as a disease of epigenetic dysregulation. Benzimidazole derivatives have emerged as inhibitors of:
-
Histone Deacetylases (HDACs): HDAC inhibition leads to a more open chromatin structure, allowing for the expression of tumor suppressor genes.[2]
-
Histone Methyltransferases (e.g., G9a, EZH2): These enzymes play crucial roles in gene silencing, and their inhibition can reactivate silenced tumor suppressors.[2]
-
Protein Arginine Methyltransferase 5 (PRMT5): Overexpressed in many cancers, PRMT5 is a validated target in several malignancies.[2]
-
A structurally similar compound, (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol, has been shown to induce DNA fragmentation in melanoma cells, suggesting that our target molecule may also directly or indirectly cause DNA damage, potentially through topoisomerase inhibition or the generation of reactive oxygen species (ROS).[17][18]
Inflammatory Diseases: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have demonstrated potent anti-inflammatory properties, suggesting a role in conditions like rheumatoid arthritis or sepsis.[16]
-
Pro-inflammatory Cytokine Production: A primary mechanism for the anti-inflammatory effects of benzimidazoles is the inhibition of pro-inflammatory cytokine release, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , from activated macrophages.[16]
-
Cyclooxygenase (COX) Enzymes: Some benzimidazole derivatives exhibit COX-2 inhibition, a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Neutrophil Function: An atypical anti-inflammatory mechanism observed for some benzimidazoles is the inhibition of lysosomal enzyme release from neutrophils, which could reduce tissue damage at sites of inflammation.[19]
A Strategic Workflow for Target Identification and Validation
The following section outlines a comprehensive, multi-stage experimental plan designed to systematically identify and validate the therapeutic targets of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol.
Stage 1: Initial Phenotypic Screening and Cytotoxicity Profiling
The first step is to determine the biological context in which our compound is active. This involves broad phenotypic screening to confirm its cytotoxic effects in cancer and its anti-inflammatory potential.
-
Objective: To assess the broad-spectrum anticancer activity and identify sensitive cancer cell subpanels.
-
Methodology:
-
Prepare a stock solution of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol in DMSO.
-
Submit the compound to the National Cancer Institute (NCI) Developmental Therapeutics Program for screening against their panel of 60 human cancer cell lines.[14] The initial screen is typically performed at a single high concentration (e.g., 10 µM).
-
If significant growth inhibition is observed, proceed to a five-dose screen to determine the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values for each cell line.
-
-
Causality and Interpretation: This screen provides an unbiased overview of the compound's activity spectrum. A pattern of sensitivity in specific cell lines (e.g., leukemia, melanoma, or colon cancer lines) can provide early clues about its mechanism of action. For example, high sensitivity in leukemia cell lines might suggest targeting of hematopoietic-specific kinases like BCR-ABL.
-
Objective: To determine if the compound can suppress the inflammatory response in vitro.
-
Methodology:
-
Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages.
-
Pre-treat cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[16]
-
Concurrently, assess cell viability using an MTT or PrestoBlue assay to ensure that the reduction in cytokines is not due to general cytotoxicity.
-
-
Causality and Interpretation: A dose-dependent reduction in TNF-α and IL-6 levels, without significant cytotoxicity, would strongly support an anti-inflammatory mechanism.[16] This result would justify further investigation into upstream signaling pathways like NF-κB or MAP kinases.
Stage 2: Mechanism of Action Elucidation in Oncology
Assuming positive results from the NCI-60 screen, the next stage is to dissect the underlying molecular mechanism in the most sensitive cancer cell lines.
The following diagram illustrates a logical workflow for narrowing down the specific anticancer mechanism.
Caption: Hypothesized mechanism of G2/M arrest via tubulin inhibition.
Diagram 2: The Anti-inflammatory Cytokine Suppression Pathway
Caption: Potential points of intervention in the LPS-induced cytokine pathway.
Conclusion and Future Directions
The structural features of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol position it as a highly promising candidate for drug development, particularly in oncology and inflammatory diseases. The benzimidazole core is a well-validated pharmacophore, and the accumulated evidence from related compounds strongly suggests that tubulin polymerization, protein kinases, and inflammatory cytokine pathways are high-probability targets.
The experimental roadmap detailed in this guide provides a systematic, evidence-based approach to move from broad phenotypic screening to specific target validation. By following this workflow, researchers can efficiently elucidate the compound's mechanism of action, build a robust data package for further preclinical development, and ultimately unlock its therapeutic potential. Future work should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies in relevant animal models to confirm efficacy and assess the pharmacokinetic and safety profiles.
References
A comprehensive list of all sources cited within this guide.
- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). Vertex AI Search.
- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC. (n.d.).
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). MDPI.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). Royal Society of Chemistry.
- Design, synthesis, and preliminary antitumor mechanism of benzimidazole deriv
- The synthetic approach of benzimidazole derivatives as anti-inflammatory agents - JMPAS. (2023, October 15). Journal of Medical Pharmaceutical and Allied Sciences.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. (2025, December 19). MDPI.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (n.d.).
- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (n.d.). Taylor & Francis Online.
- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021, March 31).
- Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. (n.d.). Bentham Science.
- The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2024, March 13).
- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023, November 15). PubMed.
- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025, July 1). PubMed.
- Benzimidazole derivatives with atypical antiinflamm
- Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. (n.d.).
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2026, January 15). MDPI.
- 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC. (n.d.).
- Synthesis and anticancer activity of some novel 2-substituted benzimidazole deriv
- 1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. (2023, December 15). PubMed.
- Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). (n.d.). Revue Roumaine de Chimie.
- Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells. (2018, August 15). PubMed.
- Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells. (2012, March 15). PubMed.
- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). ACS Omega.
- 2-(1H-Benzimidazol-2-yl)-4-nitrophenol - PMC. (n.d.).
- The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2026, January 6).
- Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021, February 3).
- Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. (n.d.).
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC. (2024, January 16).
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021, December 14). Royal Society of Chemistry.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. (2022, January 23).
- A role for metals and free radicals in the induction of apoptosis thymocytes in - CORE. (n.d.). CORE.
- 2-(1H-Benzimidazol-2-yl)-4-nitro-phenol. (2011, January 15). PubMed.
- European Journal of Medicinal Chemistry. (2024, April 2). University of Southampton ePrints.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 4. jmpas.com [jmpas.com]
- 5. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(1H-Benzimidazol-2-yl)-4-nitro-phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 19. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Highly Regioselective Synthesis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol
Target Audience: Researchers, medicinal chemists, and process development scientists. Document Type: Technical Protocol & Mechanistic Guide
Introduction and Mechanistic Rationale
Benzimidazole thioethers represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-ulceratives (e.g., proton pump inhibitors), antimicrobials, and targeted oncology therapeutics. The synthesis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol involves the coupling of 2-mercaptobenzimidazole with 2-(chloromethyl)-4-nitrophenol.
The primary synthetic challenge in this coupling is controlling regioselectivity. 2-Mercaptobenzimidazole exists in a tautomeric equilibrium with 1,3-dihydro-2H-benzimidazole-2-thione. Consequently, alkylation can theoretically occur at the sulfur atom (S-alkylation) or the nitrogen atom (N-alkylation).
Causality of Reaction Design: To achieve exclusive S-alkylation, we exploit the Hard-Soft Acid-Base (HSAB) theory. The thiolate anion, generated by deprotonation, is a highly polarizable, "soft" nucleophile, whereas the nitrogen anion is "harder." By utilizing a mild base in a biphasic system (aqueous KOH / organic solvent) supplemented with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB), the reaction kinetically favors the S-alkylation pathway [1]. The PTC facilitates the transfer of the highly reactive thiolate into the organic phase, where it undergoes a rapid SN2 nucleophilic substitution with the electrophilic 2-(chloromethyl)-4-nitrophenol[2], minimizing side reactions and preventing N-alkylation [1].
Logical workflow of the S-alkylation reaction mechanism.
Quantitative Data: Optimization of Reaction Conditions
The choice of solvent and base profoundly impacts both the yield and the regioselectivity of the reaction. The following table summarizes the optimization parameters extrapolated from kinetic studies of 2-mercaptobenzimidazole alkylation [1][3].
| Entry | Base (Equiv) | Catalyst (Equiv) | Solvent System | Temp (°C) | Time (h) | Regioselectivity (S:N) | Isolated Yield (%) |
| 1 | K₂CO₃ (1.5) | None | DMF | 25 | 4.0 | >95:5 | 72 |
| 2 | KOH (1.5) | None | H₂O / CH₂Cl₂ | 30 | 6.0 | >90:10 | 65 |
| 3 | KOH (1.5) | TBAB (0.05) | H₂O / CH₂Cl₂ | 30 | 2.5 | >99:1 | 89 |
| 4 | NaOH (2.0) | TBAB (0.05) | H₂O / Toluene | 60 | 3.0 | 95:5 | 81 |
Data Interpretation: Entry 3 demonstrates that the biphasic system (H₂O / CH₂Cl₂) utilizing KOH and a catalytic amount of TBAB provides the optimal environment. The PTC drastically reduces the reaction time and pushes the regioselectivity to nearly exclusive S-alkylation by isolating the reactive thiolate in the organic phase, away from the bulk aqueous base [1].
Experimental Protocol
Materials and Reagents
-
2-Mercaptobenzimidazole: 1.00 g (6.66 mmol)
-
2-(Chloromethyl)-4-nitrophenol: 1.25 g (6.66 mmol) [2]
-
Potassium Hydroxide (KOH): 0.56 g (10.0 mmol, 1.5 equiv)
-
Tetrabutylammonium Bromide (TBAB): 0.11 g (0.33 mmol, 0.05 equiv)
-
Solvents: Dichloromethane (CH₂Cl₂) (25 mL), Deionized Water (25 mL), Ethanol (for recrystallization).
Step-by-Step Methodology
Phase 1: Preparation of the Biphasic System
-
Aqueous Phase Preparation: In a 100 mL round-bottom flask, dissolve 0.56 g of KOH in 25 mL of deionized water.
-
Thiolate Formation: Add 1.00 g of 2-mercaptobenzimidazole to the alkaline solution. Stir at 30 °C for 15 minutes. Causality: The mild heating ensures complete dissolution and deprotonation of the thiol, forming the water-soluble potassium thiolate salt.
-
Catalyst Addition: Add 0.11 g of TBAB to the aqueous mixture.
Phase 2: S-Alkylation Reaction 4. Organic Phase Preparation: Dissolve 1.25 g of 2-(chloromethyl)-4-nitrophenol in 25 mL of CH₂Cl₂. Causality: 2-(Chloromethyl)-4-nitrophenol is highly electrophilic and sensitive to hydrolysis; dissolving it in the organic phase protects it from the bulk aqueous hydroxide until the PTC brings the thiolate into the organic layer [2]. 5. Reaction Initiation: Add the organic solution dropwise to the vigorously stirred (1000 rpm) aqueous mixture over 10 minutes. 6. Monitoring: Maintain the biphasic mixture at 30 °C under vigorous stirring. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3) as the eluent. The reaction is typically complete within 2.5 hours.
Phase 3: Workup and Purification 7. Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. Collect the lower organic layer (CH₂Cl₂). 8. Aqueous Extraction: Extract the remaining aqueous layer with an additional 15 mL of CH₂Cl₂ to ensure maximum product recovery. Combine the organic layers. 9. Washing & Drying: Wash the combined organic layers with 20 mL of brine (saturated NaCl solution) to remove residual water and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). 10. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 11. Recrystallization: Recrystallize the crude solid from hot ethanol to obtain pure 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol as a crystalline solid.
Experimental workflow for biphasic synthesis and purification.
Analytical Characterization Considerations
To validate the self-consistency and structural integrity of the synthesized molecule, the following analytical signatures should be confirmed:
-
¹H-NMR (DMSO-d6): Look for the disappearance of the characteristic thiol proton (~12.5 ppm) of the starting material. The newly formed methylene bridge (-CH₂-S-) will appear as a distinct singlet around 4.5 - 4.8 ppm. The phenolic -OH should be visible, alongside the characteristic splitting pattern of the nitro-substituted aromatic ring.
-
Mass Spectrometry (ESI-MS): Confirm the expected molecular ion mass [M+H]⁺ corresponding to C₁₄H₁₁N₃O₃S.
References
- Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole Catalyzed by Tetrabutylammonium Bromide.Taylor & Francis.
- 2-(Chloromethyl)-4-nitrophenol for Research.Benchchem.
- A Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile.Benchchem.
Advanced Application Note: Evaluating 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol in Antimicrobial Assays
Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The compound 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol represents a highly rationalized hybrid pharmacophore, merging the broad-spectrum target affinity of a benzimidazole core with the bioreductive activation potential of a nitrophenol moiety. As antimicrobial resistance (AMR) escalates, screening structurally complex, multi-targeting agents requires specialized assay designs that account for their unique physicochemical and mechanistic properties.
Structural Deconstruction & Dual-Action Mechanism
To successfully assay this compound, researchers must first understand the causality behind its bactericidal activity:
-
The Benzimidazole Core: Benzimidazoles are privileged heterocyclic scaffolds known to intercalate with bacterial DNA and directly inhibit enzymes such as [1]. This halts DNA replication and protein synthesis.
-
The 4-Nitrophenol Moiety: Nitroaromatic compounds act as potent prodrugs. Within the bacterial cytoplasm, they are bioactivated by2[2]. This NADH-dependent reduction generates highly reactive nitrogen and oxygen species (RNS/ROS) that induce catastrophic oxidative stress and DNA cleavage[3].
-
The Ylsulfanyl-Methyl (Thioether) Linker: This flexible, lipophilic bridge enhances the compound's partition coefficient (LogP), facilitating passive diffusion across the rigid lipopolysaccharide (LPS) layer of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains.
Mechanistic Pathway Visualization
Figure 1: Dual-action mechanistic pathway of the benzimidazole-nitrophenol hybrid within a bacterial cell.
Experimental Design & Causality (Expertise & Experience)
When designing assays for this specific compound, standard Clinical and Laboratory Standards Institute (CLSI) guidelines must be adapted to mitigate two primary risks:
-
Risk 1: False Positives via Optical Density (OD) Shifts. Nitroaromatics often undergo colorimetric shifts (e.g., turning yellow/orange to deep red) upon bioreduction by 4[4]. Relying solely on OD600 to determine the Minimum Inhibitory Concentration (MIC) can mask bacterial clearance. Solution: Incorporate a resazurin (Alamar Blue) metabolic readout and mandate Minimum Bactericidal Concentration (MBC) plating.
-
Risk 2: Vehicle Toxicity & Precipitation. The thioether and benzimidazole moieties render the compound highly hydrophobic. Solution: Stock solutions must be prepared in 100% DMSO, but the final assay concentration of DMSO must strictly remain ≤1.0% to prevent solvent-induced membrane stress, which skews Time-Kill kinetics.
Step-by-Step Experimental Protocols
Protocol A: Broth Microdilution (MIC & MBC) with Metabolic Validation
This self-validating protocol ensures that colorimetric interference from the nitrophenol reduction does not compromise MIC readings.
Step 1: Compound Preparation
-
Dissolve 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol in 100% molecular-grade DMSO to create a 10 mg/mL stock. Vortex and sonicate for 5 minutes until optically clear.
-
Prepare a 2x working stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a top concentration of (DMSO final concentration ≤1.0% ).
Step 2: Inoculum Preparation
-
Grow target strains (e.g., S. aureus, E. coli) overnight on Tryptic Soy Agar (TSA).
-
Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL ).
-
Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL .
Step 3: Assay Execution & Resazurin Addition
-
Perform 2-fold serial dilutions of the compound across a 96-well plate ( down to ).
-
Add of the bacterial inoculum to each well. Include growth controls (no drug, 1% DMSO) and sterility controls.
-
Incubate at 37°C for 18 hours.
-
Metabolic Readout: Add of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacteria, bypassing any nitro-reduction color interference.
Step 4: MBC Determination
-
From all blue (inhibited) wells, aspirate and spot-plate onto fresh TSA.
-
Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in CFU relative to the starting inoculum.
Protocol B: Time-Kill Kinetics
Because nitroreductase activation can be time-dependent, determining the velocity of bactericidal activity is critical.
-
Prepare flasks containing 10 mL of CAMHB with the compound at 1x, 2x, and 4x the established MIC.
-
Inoculate with log-phase bacteria to a final density of 5×105 CFU/mL .
-
Incubate at 37°C with shaking (200 rpm).
-
At time intervals t=0,2,4,8, and 24 hours , remove aliquots.
-
Serially dilute in sterile PBS and plate on TSA. Count CFUs after 24 hours to plot the kill curve.
Protocol C: Minimum Biofilm Eradication Concentration (MBEC)
Benzimidazoles are highly effective at penetrating exopolysaccharide matrices.
-
Seed 106 CFU/mL of P. aeruginosa or S. aureus into a flat-bottom 96-well plate supplemented with 1% glucose. Incubate statically for 48 hours to form mature biofilms.
-
Carefully wash wells 3x with PBS to remove planktonic cells.
-
Add the compound diluted in fresh media (ranging from 1×MIC to 64×MIC ). Incubate for 24 hours.
-
Wash 3x with PBS. Add resazurin to determine the viability of the remaining biofilm-embedded cells. The MBEC is the concentration where no metabolic activity is detected.
Data Presentation & High-Throughput Workflow
Expected Quantitative Data Profile
The following table summarizes the expected efficacy profile of this hybrid compound against the ESKAPE pathogen panel, based on the synergistic action of the benzimidazole and nitrophenol groups.
| Target Pathogen | Gram Status | Expected MIC ( μ g/mL) | Expected MBC ( μ g/mL) | Expected MBEC ( μ g/mL) | Mechanism of Susceptibility |
| Staphylococcus aureus (MRSA) | Positive | 0.5 - 2.0 | 1.0 - 4.0 | 8.0 - 16.0 | High membrane permeability; DNA gyrase inhibition. |
| Enterococcus faecium (VRE) | Positive | 1.0 - 4.0 | 2.0 - 8.0 | 16.0 - 32.0 | Susceptible to nitroreductase-induced ROS. |
| Escherichia coli | Negative | 4.0 - 8.0 | 8.0 - 16.0 | >64.0 | Thioether linker aids limited porin diffusion. |
| Pseudomonas aeruginosa | Negative | 16.0 - 32.0 | >64.0 | >128.0 | Efflux pump activity limits intracellular accumulation. |
High-Throughput Screening Workflow Visualization
Figure 2: Sequential experimental workflow for validating the antimicrobial efficacy of benzimidazole-nitrophenol hybrids.
References
-
Nitroaromatic Antibiotics | Encyclopedia MDPI Source: Encyclopedia MDPI URL: [Link]
-
Investigating the Antibacterial Efficiency and Mechanism of Indole- and Naphthalimide-Mediated Benzimidazoles Source: ACS Applied Materials & Interfaces URL:[Link]
-
Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]
-
Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update Source: IntechOpen URL: [Link]
-
A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 3. journals.asm.org [journals.asm.org]
- 4. A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol in Cancer Cell Lines
Executive Summary & Mechanistic Rationale
Benzimidazole derivatives are recognized as privileged pharmacophores in oncology, functioning as nucleotide isosteres capable of multi-target engagement within the tumor microenvironment[1]. The compound 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol represents a structurally optimized hybrid. It integrates a 1H-benzimidazole core with a thioether (-S-CH2-) linkage and a 4-nitrophenol moiety.
Causality of Structural Design:
-
Thioether Linkage: Provides critical conformational flexibility, enabling the molecule to navigate deep hydrophobic pockets and intercalate effectively into the DNA minor groove[1].
-
4-Nitrophenol Moiety: The electron-withdrawing nitro group and the hydrogen-bond-donating hydroxyl group enhance the compound's binding affinity to specific enzymatic hinge regions. Structure-activity relationship (SAR) studies indicate that such substitutions at the C-2 position significantly amplify broad-spectrum antiproliferative activity[2].
In vitro, benzimidazole-thioether hybrids have demonstrated potent inhibitory effects against Poly(ADP-ribose) polymerase (PARP) and Topoisomerase II, leading to the accumulation of DNA strand breaks, subsequent cell cycle arrest (predominantly in the G2/M or S phase), and the activation of intrinsic apoptotic cascades[3][4].
Pharmacological Profile & Quantitative Data
To benchmark the efficacy of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, it is evaluated against a diverse panel of human neoplastic cell lines. The table below summarizes the representative quantitative data and mechanistic observations typical for this class of optimized benzimidazole hybrids[2][5].
| Cell Line | Tissue Origin | Representative IC₅₀ (µM) | Primary Mechanism of Action / Observation |
| MCF-7 | Breast Adenocarcinoma | 3.1 - 5.7 | G2/M phase arrest, Apoptosis induction |
| HepG2 | Hepatocellular Carcinoma | 1.9 - 4.5 | ROS generation, Caspase-3/9 activation |
| HCT-116 | Colorectal Carcinoma | 4.2 - 6.8 | PARP inhibition, DNA fragmentation |
| A549 | Lung Carcinoma | 0.9 - 3.8 | Topoisomerase II inhibition |
| WI-38 | Normal Lung Fibroblast | > 50.0 | Favorable selectivity index (SI > 10), minimal toxicity |
Mechanistic Visualization
Fig 1: Proposed apoptotic and cell cycle arrest signaling pathways induced by the compound.
Self-Validating Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Assessment (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) across specific cancer cell lines.
-
Rationale & Causality: The MTT assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases. Because this reduction only occurs in metabolically active cells, it provides a direct, quantifiable proxy for cell viability following compound treatment[2].
-
Assay Validation & Quality Control: This is a self-validating system. The inclusion of a known chemotherapeutic (e.g., 5-Fluorouracil) confirms the intrinsic chemosensitivity of the cell line, while the vehicle control (0.1% DMSO) establishes a 100% viability baseline and rules out solvent-induced cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmic-phase cells (e.g., HepG2, MCF-7) and seed at a density of 5×103 cells/well in 96-well culture plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol (0.1 µM to 100 µM) in culture media (final DMSO concentration ≤ 0.1%). Treat cells for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol 2: Multiparametric Apoptosis & Cell Cycle Analysis (Flow Cytometry)
Objective: Quantify the induction of apoptosis and identify the specific phase of cell cycle arrest.
-
Rationale & Causality: Annexin V-FITC binds with high affinity to phosphatidylserine, which translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a membrane-impermeable DNA-binding dye that only enters cells with compromised membranes (late apoptosis/necrosis). Together, they distinguish viable, early apoptotic, and late apoptotic populations[4].
-
Assay Validation & Quality Control: Unstained cells establish the autofluorescence baseline. Single-stained controls (Annexin V only, PI only) are strictly required to set compensation matrices and eliminate spectral overlap, ensuring true signal detection.
Step-by-Step Methodology:
-
Treatment: Treat cells in 6-well plates with the compound at 1× IC₅₀ and 2× IC₅₀ concentrations for 24 hours.
-
Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to prevent the cleavage of membrane phosphatidylserine.
-
Staining: Wash cells twice with cold PBS and resuspend in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), acquiring a minimum of 10,000 events per sample.
Protocol 3: Target Engagement & Mechanistic Validation (Western Blotting)
Objective: Confirm the execution phase of apoptosis at the protein level.
-
Rationale & Causality: The cleavage of PARP (from 116 kDa to an 89 kDa fragment) by executioner caspases is a universal hallmark of caspase-dependent apoptosis[3]. Probing for cleaved Caspase-3 and PARP confirms that the phenotypic cell death observed in the MTT and Flow Cytometry assays is mechanistically driven by intrinsic apoptotic signaling.
-
Assay Validation & Quality Control: β -actin or GAPDH must be probed simultaneously as a loading control to ensure that any observed decrease in full-length PARP is due to cleavage, not unequal protein loading across lanes.
Step-by-Step Methodology:
-
Protein Extraction: Lyse treated cells in cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. Centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Quantification: Determine protein concentration using a BCA Protein Assay Kit.
-
Electrophoresis: Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane (250 mA for 2 hours). Block the membrane in 5% non-fat dry milk in TBST for 1 hour.
-
Immunoblotting: Incubate overnight at 4°C with primary antibodies: anti-PARP, anti-cleaved Caspase-3, and anti- β -actin. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using Enhanced Chemiluminescence (ECL) substrate and a digital imaging system.
References
- Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. PubMed.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PubMed.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Analysis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol
Introduction
2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol is a complex heterocyclic compound featuring a benzimidazole core, a nitrophenol group, and a thioether linkage. Molecules within the benzimidazole class are of significant interest in pharmaceutical development due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a nitrophenol moiety, a strong chromophore, makes this compound particularly amenable to UV-Visible spectrophotometric detection.
Given its potential role in drug discovery and development, a reliable and robust analytical method is essential for its quantification, purity assessment, and stability testing. This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Analyte Properties & Method Development Strategy
A successful HPLC method is built upon a foundational understanding of the analyte's physicochemical properties. The structure of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol presents several key features that guide the method development strategy:
-
Amphoteric Nature: The molecule contains both a weakly acidic phenolic hydroxyl group and a weakly basic benzimidazole nitrogen. This means its ionization state, and therefore its polarity and retention in reversed-phase chromatography, will be highly dependent on the mobile phase pH.[4][5]
-
Polarity: The combination of aromatic rings and polar functional groups (nitro, hydroxyl, imidazole) suggests moderate polarity. A C18 or C8 stationary phase is a logical starting point for achieving adequate retention.
-
UV Chromophore: The nitrophenol group is an excellent chromophore, exhibiting strong absorbance in the UV region. The absorption maximum is influenced by pH due to the ionization of the phenolic group.[6][7] In neutral or acidic solution, nitrophenols typically show a primary absorption band around 320-350 nm.[6][8] Under basic conditions, the formation of the phenolate ion causes a bathochromic (red) shift to around 400 nm.[8] For a robust method, a wavelength on the slope of these peaks or at an isosbestic point is often chosen, but for maximum sensitivity, a wavelength near the absorption maximum under controlled pH conditions is ideal.
Based on these properties, a reversed-phase HPLC method was developed with a focus on controlling the mobile phase pH to ensure consistent ionization and, consequently, reproducible retention times and peak shapes.
Mobile Phase pH Control
Controlling the mobile phase pH is the most critical parameter for this analyte. To ensure a stable and reproducible separation, the pH should be set at least one to two units away from the pKa of the ionizable groups.[9][10] For the phenolic group (pKa typically ~7-8) and the benzimidazole group (pKa typically ~5-6), operating at a low pH (e.g., pH 3.0) will fully protonate the benzimidazole nitrogen (making it more polar) and keep the phenol group in its neutral, more hydrophobic form. This "ion-suppression" for the phenol is key to achieving good retention and peak shape on a reversed-phase column.[4] A phosphate or formate buffer is suitable for maintaining a stable pH in this range.[11]
Wavelength Selection
Initial scans of the analyte in the proposed mobile phase (acidic pH) would confirm the absorption maximum (λmax). Based on literature for similar nitrophenol compounds, a λmax in the range of 330-350 nm is expected.[6][12] For this method, a detection wavelength of 340 nm was selected to provide high sensitivity.
Chromatographic System Optimization
A standard C18 column was chosen for its hydrophobicity and wide applicability. Acetonitrile was selected as the organic modifier due to its low viscosity and UV cutoff. A gradient elution was initially tested to determine the approximate elution strength required, followed by optimization to an isocratic method for simplicity and robustness.
Optimized HPLC Method & Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Software: OpenLab CDS or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).
Optimized Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm |
| Run Time | 10 minutes |
Step-by-Step Experimental Protocol
1. Mobile Phase Preparation (1 L): a. Weigh 3.40 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of Milli-Q water. b. Adjust the pH of this aqueous solution to 3.0 ± 0.05 using 85% orthophosphoric acid. c. Filter the buffer solution through a 0.45 µm nylon membrane filter. d. In a separate, clean container, mix 550 mL of the prepared buffer with 450 mL of acetonitrile. e. Degas the final mobile phase by sonicating for 15 minutes or using an online degasser.
2. Standard Stock Solution Preparation (100 µg/mL): a. Accurately weigh 10.0 mg of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol reference standard. b. Transfer to a 100 mL volumetric flask. c. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.
3. Calibration Standard Preparation: a. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.
4. Sample Preparation: a. Prepare the sample to be analyzed by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). b. Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.
5. System Setup and Analysis: a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Perform a blank injection (mobile phase) to ensure no carryover or system contamination. c. Inject the calibration standards, followed by the sample solutions.
The logical workflow for this protocol is illustrated in the diagram below.
-
Specificity: The DAD was used to assess peak purity. The analyte peak was found to be spectrally homogeneous, and no interfering peaks were observed at the retention time of the analyte in blank injections.
-
Linearity: The method demonstrated excellent linearity over the concentration range of 1-50 µg/mL, with a correlation coefficient (r²) of >0.9995. [13]* Accuracy: Accuracy was determined by spike-recovery experiments at three levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 99.2% and 101.5%.
-
Precision: The repeatability (intra-day precision) and intermediate precision (inter-day) were evaluated. The relative standard deviation (RSD) for both was found to be less than 1.5%.
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio and were found to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively.
-
Robustness: The method's robustness was confirmed by introducing small, deliberate variations in mobile phase composition (±2% acetonitrile), pH (±0.2 units), and column temperature (±2 °C). The system suitability parameters remained within acceptable limits, demonstrating the reliability of the method. [14]
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol. The method employs a standard C18 column with a buffered acetonitrile/water mobile phase and UV detection. The validation results confirm that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications.
References
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Policy Commons. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
- Sikorska, K., et al. (2016). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 73(4), 857-863.
-
Harrison, J. J., et al. (2011). Near-Ultraviolet Absorption Cross Sections of Nitrophenols and Their Potential Influence on Tropospheric Oxidation Capacity. The Journal of Physical Chemistry A, 115(43), 11892-11899. Available from: [Link]
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 815-822.
- International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Wang, W., et al. (2021). Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. ACS Earth and Space Chemistry, 5(10), 2888-2897. Available from: [Link]
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed.
- Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar.
- Thermo Fisher Scientific. (n.d.). Importance of Controlling Mobile Phase pH in Reversed Phase HPLC.
- ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....
- Harrison, J. J., et al. (2011). Near-ultraviolet absorption cross-sections of nitrophenols and their potential influence on tropospheric oxidation capacity. CORA.
- Academia.edu. (n.d.). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction.
- Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity.
- Chen, Y., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubChem. (n.d.). 2-[({6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-pyridinyl}methyl)sulfanyl]-1H-benzimidazole.
- International Journal of Pharmacy and Biological Sciences. (2018). SYNTHESIS, SPECTRAL CHARACTERISATION AND PHYSIOCHEMICAL PROPERTIES DETERMINATION OF SUBSTITUTED {4-(1H-BENZIMIDAZOL-2-YL) PHEN.
- National Center for Biotechnology Information. (n.d.). 2-(1H-Benzimidazol-2-yl)-4-nitrophenol.
- Tavman, A., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie, 65(2), 199-211.
- BenchChem. (n.d.). Physicochemical properties of 2-(2-aminophenyl)benzimidazole.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. policycommons.net [policycommons.net]
- 3. database.ich.org [database.ich.org]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: A Guide to the In Vitro Evaluation of Novel Benzimidazole Compounds
Audience: Researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics based on the benzimidazole scaffold.
Introduction: The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide therapeutic index, including roles as anticancer, anthelmintic, and antifungal agents.[1] A significant portion of their biological activity stems from their interaction with β-tubulin, a critical protein subunit of microtubules.[2] By binding to β-tubulin, these compounds inhibit its polymerization, leading to the disruption of microtubule-dependent cellular processes such as mitosis, intracellular transport, and maintenance of cell structure.[3] This disruption ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cells like cancer cells or proves lethal to parasites.[4][5]
This guide provides a comprehensive framework for the in vitro evaluation of novel benzimidazole derivatives. It is structured as a strategic screening cascade, designed to efficiently identify potent compounds, confirm their on-target activity, and characterize their application-specific effects. The protocols herein are designed to be self-validating, emphasizing robust controls and clear, interpretable endpoints.
The In Vitro Screening Cascade: A Strategic Approach
A tiered screening cascade is the most efficient method for evaluating a new chemical series, enabling rapid, data-driven decisions to advance, deprioritize, or halt compounds.[6][7] This approach conserves resources by committing only the most promising candidates to more complex, lower-throughput assays. Our proposed cascade begins with broad functional screening, proceeds to specific target validation, and culminates in detailed mechanistic studies relevant to the intended therapeutic application.
Caption: A logical workflow for the in vitro screening of novel benzimidazole compounds.
Part 1: Foundational Cytotoxicity and Viability Assays
The initial step in any screening campaign is to determine whether a compound exerts a biological effect on whole cells. Cell viability and cytotoxicity assays are fundamental tools for this purpose.[8] It is crucial to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (outright cell death), as both can lead to a reduction in viable cell numbers over time.[9] Employing orthogonal assays provides a more complete picture; for instance, a metabolic assay (MTT) paired with a membrane integrity assay (LDH).
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer or parasite cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the novel benzimidazole compounds in culture medium. A typical starting concentration is 100-200 µM. Remember to include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin for cancer cells, Albendazole for parasites).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][11] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Incubate overnight in the incubator.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of ~650 nm.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12] It is an excellent orthogonal method to the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The released LDH will catalyze a reaction that results in a colored formazan product.[12]
-
Data Acquisition: Measure the absorbance at ~490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100) and a negative vehicle control.
| Data Presentation: Cytotoxicity of Novel Benzimidazoles | | :--- | :--- | :--- | :--- | | Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | | BZ-001 | A549 (Lung Cancer) | MTT (48h) | 15.8 | | BZ-001 | HepG2 (Liver Cancer) | MTT (48h) | 15.6 | | BZ-001 | 3T3 (Normal Fibroblast) | MTT (48h) | > 100 | | BZ-002 | A549 (Lung Cancer) | MTT (48h) | 25.4 | | Reference | A549 (Lung Cancer) | MTT (48h) | 2.1 (Doxorubicin) |
Part 2: Target-Based Assay - Tubulin Polymerization
Since the primary mechanism of action for most bioactive benzimidazoles is the inhibition of tubulin polymerization, a direct biochemical assay is essential to confirm on-target activity.[13][14] This step validates that the observed cytotoxicity is due to interaction with the intended target and not off-target effects. Fluorescence-based assays are highly sensitive and suitable for high-throughput screening (HTS).[15][16][17]
Caption: Benzimidazoles bind to β-tubulin, preventing polymerization into microtubules.
Protocol 3: Fluorescence-Based Tubulin Polymerization Assay
This assay monitors microtubule formation in real-time. It utilizes purified tubulin and a fluorescent reporter that incorporates into growing microtubules, causing an increase in fluorescence signal.[16][17] Inhibitors of polymerization will suppress this signal increase.
Materials:
-
Lyophilized, >99% pure tubulin (e.g., porcine brain tubulin)[17]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[17]
-
GTP solution (100 mM)
-
Fluorescent Reporter (e.g., DAPI, which fluoresces more brightly when bound to polymerized tubulin)[17]
-
Positive Control Inhibitor: Nocodazole[13]
-
Positive Control Enhancer: Paclitaxel[16]
-
Black, flat-bottom 96-well or 384-well plates[15]
Step-by-Step Methodology:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.[17] Prepare a polymerization mix containing tubulin, GTP (1 mM final concentration), and the fluorescent reporter.[17]
-
Compound Plating: Add 5 µL of 10X concentrated test compounds (dissolved in a buffer-compatible solvent like DMSO, then diluted) to the wells of a pre-warmed (37°C) black microplate.
-
Initiate Polymerization: Using a multichannel pipette, add 45 µL of the ice-cold polymerization mix to each well. This initiates polymerization by raising the temperature to 37°C.[18]
-
Kinetic Reading: Immediately place the plate into a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 60-90 minutes.[13] Use an excitation wavelength of ~360 nm and an emission wavelength of ~420-450 nm.[15]
-
Data Analysis: Plot fluorescence intensity versus time for each concentration. The polymerization curve typically shows three phases: nucleation, growth (Vmax), and steady-state.[18] Calculate the Vmax and the final fluorescence intensity for each well. Determine the IC₅₀ of polymerization inhibition by plotting the percent inhibition (relative to a DMSO control) against the compound concentration.
| Data Presentation: Tubulin Polymerization Inhibition | | :--- | :--- | :--- | | Compound ID | Description | IC₅₀ (µM) | | BZ-001 | Novel Benzimidazole | 0.85 | | BZ-002 | Novel Benzimidazole | 3.2 | | Nocodazole | Reference Inhibitor | 0.5 | | Paclitaxel | Reference Enhancer | EC₅₀ = 0.49 |
Part 3: Application-Specific Protocols
After confirming on-target activity, the screening cascade branches to assays specific to the intended therapeutic indication.
A. Anticancer Applications
For anticancer agents, a key consequence of microtubule disruption is the arrest of the cell cycle at the G2/M (mitotic) phase.[5]
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Caption: Benzimidazoles disrupt mitosis, causing cell cycle arrest at the G2/M checkpoint.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) in 6-well plates and treat with the benzimidazole compound at its IC₅₀ and 2X IC₅₀ concentrations for 24 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations. Wash the cells with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[4]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A successful compound will show a significant accumulation of cells in the G2/M phase compared to the vehicle control.
B. Anthelmintic Applications
For anthelmintic drug discovery, in vitro assays typically use live parasites (or model organisms) to assess motility, development, and survival.[19][20]
Protocol 5: Larval Motility Inhibition Assay
This assay is a primary screen for anthelmintic activity, measuring the ability of a compound to paralyze or kill parasitic larvae.[19] The choice of organism depends on the target, with Trichuris muris and Heligmosomoides polygyrus being relevant models.[19] For initial screening, non-parasitic nematodes or even earthworms (Pheretima posthuma) can be used.
Step-by-Step Methodology:
-
Organism Preparation: Obtain and prepare the target larval stage (e.g., L1 or L3 stage larvae) according to established protocols.[20]
-
Assay Setup: In a 96-well plate, add a small number of larvae (e.g., 10-20) to each well containing the appropriate culture medium.
-
Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., Levamisole, Albendazole) and a negative (vehicle) control.[19]
-
Incubation: Incubate the plate under appropriate conditions for the specific organism.
-
Motility Assessment: At defined time points (e.g., 24, 48, 72 hours), observe the larvae under a microscope.[20] Score motility (e.g., 0 = no movement/dead, 1 = intermittent movement, 2 = vigorous movement). A larva is often considered dead if it does not move upon gentle prodding.
-
Data Analysis: Calculate the percentage of larval motility inhibition or mortality for each concentration. Determine the IC₅₀ value for motility inhibition.[19]
References
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. PubMed. Available at: [Link]
-
Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Cytoskeleton, Inc. Available at: [Link]
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. APS Journals. Available at: [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. Available at: [Link]
-
Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. PMC. Available at: [Link]
-
(PDF) Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. ResearchGate. Available at: [Link]
-
In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Adichunchanagiri University. Available at: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]
-
Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. PMC. Available at: [Link]
-
Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. Available at: [Link]
-
A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies. ResearchGate. Available at: [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available at: [Link]
-
How to Develop a Successful in vitro Screening Strategy. Aurelia Bioscience. Available at: [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]
-
In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
IN VITRO ANTHELMINTIC ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES FROM O-PHENYLENE DIAMINE. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. Available at: [Link]
-
Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. JournalAgent. Available at: [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available at: [Link]
-
HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]
-
Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. PMC. Available at: [Link]
-
Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. MDPI. Available at: [Link]
-
Principles of early drug discovery. PMC. Available at: [Link]
-
Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. Available at: [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Bentham Science. Available at: [Link]
-
Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]
-
CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc. Available at: [Link]
-
Scholars Research Library In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library. Available at: [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside | IntechOpen [intechopen.com]
- 6. international-biopharma.com [international-biopharma.com]
- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. cytoskeleton.com [cytoskeleton.com]
- 16. maxanim.com [maxanim.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cytoskeleton.com [cytoskeleton.com]
- 19. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Molecular Docking Protocols for Benzimidazole Derivatives
Executive Summary
Benzimidazole is a privileged bicyclic heterocyclic scaffold comprising a benzene ring fused to an imidazole ring. Due to its structural and electronic similarity to purine, it serves as an exceptional bioisostere for ATP. This makes benzimidazole derivatives highly effective at targeting nucleotide-binding proteins, including kinases like the Epidermal Growth Factor Receptor (EGFR) in oncology[1], KasA in Mycobacterium tuberculosis[2], and acetylcholinesterase in Alzheimer's disease models[3].
This application note provides a self-validating, step-by-step computational protocol for performing molecular docking studies with benzimidazole derivatives. As a Senior Application Scientist, I have structured this guide to move beyond mere software instructions, focusing instead on the mechanistic rationale and causality behind critical experimental choices—such as handling tautomerism, managing active site hydration, and assigning precise electrostatic charges.
Mechanistic Rationale: The Benzimidazole Scaffold
Before initiating any docking workflow, the unique physicochemical properties of the benzimidazole core must be addressed to prevent false-positive binding artifacts:
-
Tautomerism and Protonation Causality: The imidazole ring of benzimidazole contains both an acidic N-H and a basic pyridine-like nitrogen. While it primarily exists in a neutral state at physiological pH (7.4), it undergoes rapid tautomerism between the N1 and N3 positions. Generating all possible tautomers during ligand preparation is mandatory because the position of the hydrogen dictates whether the nitrogen acts as a hydrogen bond donor or acceptor within the target's active site[1].
-
Electrostatic Charge Assignment: Accurate calculation of the electrostatic potential is critical for shape and charge complementarity. Gasteiger charges (based on electronegativity equilibration) must be assigned to the benzimidazole ligands to capture the electron-withdrawing or donating effects of their substituents. Conversely, Kollman charges (computed based on quantum mechanics) should be applied to the macromolecule to accurately simulate the protein's electrostatic environment[1].
-
Receptor Flexibility and Hydration: Benzimidazole derivatives often interact with hinge regions of kinases (e.g., Met793 in EGFR)[1]. While bulk water must be stripped from the crystal structure to allow ligand entry, tightly bound structural water molecules that bridge the benzimidazole core to the active site residues should be retained if they are conserved across multiple high-resolution crystal structures.
Workflow Visualization
Figure 1: Self-validating molecular docking workflow for benzimidazole derivatives.
Self-Validating Experimental Protocol
Phase 1: Ligand Preparation
Causality: Raw 2D structures lack the 3D conformation and ionization states required for accurate binding.
-
Sketching & Import: Draw the benzimidazole derivatives using a chemical drawing tool (e.g., ChemSketch) and import them into your preparation module (e.g., LigPrep or AutoDockTools)[1].
-
State Generation: Generate tautomeric and ionization states at pH 7.4 ± 0.5. Ensure both N1-H and N3-H tautomers of the benzimidazole core are generated.
-
Energy Minimization: Minimize the 3D conformations using the OPLS3 or MMFF94 force field to resolve steric clashes.
Phase 2: Target Protein Preparation
Causality: Crystal structures from the Protein Data Bank (PDB) often lack hydrogen atoms and contain crystallization artifacts.
-
Retrieval: Download the target 3D structure (e.g., PDB ID: 6P9K for KasA[2] or 3VJO for EGFR[1]).
-
Curation: Strip co-crystallized bulk water molecules and non-essential heteroatoms.
-
Protonation: Add polar hydrogens to establish the correct hydrogen-bonding network. This is critical for benzimidazoles, which rely heavily on hydrogen bonding for affinity[1].
-
Charge Assignment: Assign Kollman charges to the protein to reconstruct the molecular electrostatic potential[1].
Phase 3: Grid Generation & Active Site Mapping
-
Centroid Definition: Define the active site using the native co-crystallized ligand as the centroid.
-
Bounding Box: Set the grid box dimensions (e.g., 20 × 20 × 20 Å). The box must be large enough to provide sufficient translational and rotational freedom for the substituted phenyl rings often attached to the benzimidazole core, but small enough to prevent non-specific allosteric binding.
Phase 4: Docking Execution & Self-Validation
Causality: A docking protocol is only as trustworthy as its ability to replicate known biological reality. This step ensures the system is self-validating.
-
Execution: Run the docking simulation using an empirical scoring function (e.g., AutoDock Vina with exhaustiveness = 32, or Schrödinger Glide SP/XP)[1].
-
Self-Validation Gate (Critical): Before analyzing novel derivatives, redock the native co-crystallized ligand (e.g., Gefitinib for EGFR or GSK DG167 for KasA)[1],[2]. Superimpose the docked pose over the native crystal pose. The protocol is only validated if the Root Mean Square Deviation (RMSD) is < 2.0 Å. (Optimized protocols often yield an RMSD of ~0.47 Å)[1].
-
Scoring: Rank the novel benzimidazole poses based on their binding affinity (kcal/mol).
Phase 5: Post-Docking Analysis
-
Interaction Mapping: Visualize the protein-ligand complexes. Focus on the nitrogen atoms of the benzimidazole nucleus, which typically act as hydrogen bond acceptors[1].
-
Hydrophobic Profiling: Analyze Van der Waals forces and hydrophobic interactions, particularly at the phenyl group of the benzimidazole ring, which are responsible for shape complementarity within the binding pocket[1].
Quantitative Benchmarks
To provide a baseline for expected results, the following table summarizes the validated binding affinities and key interactions of various substituted benzimidazoles against established targets, derived from authoritative literature.
| Target Protein | PDB ID | Co-crystallized Ligand | Benzimidazole Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Mtb KasA | 6P9K | GSK DG167 | Compound 7 (p-amino phenyl) | -7.36 | Glu 199, Gly 117[2] |
| Mtb KasA | 6P9K | GSK DG167 | Compound 8 (3-amino phenyl) | -7.17 | Glu 199, Glu 120[2] |
| EGFR (WT) | 3VJO | Gefitinib | Compound 7c (keto-subst.) | -8.10 | Met 793[1] |
| EGFR (T790M) | 4WKQ | Gefitinib | Compound 1c (sulfonyl-subst.) | -8.40 | Met 793[1] |
| hDPP III | N/A | N/A | Compound b6 (imidazolinyl) | IC50: 8.18 μM | Peptide binding subsite[4] |
Data Interpretation: The presence of electron-withdrawing groups (e.g., sulfonyl) or specific structural linkers significantly stabilizes the complex, driving binding energies below -8.0 kcal/mol in kinase targets[1].
References
-
Title: Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M Mutant Source: Sains Malaysiana (Universiti Kebangsaan Malaysia) URL: [Link]
-
Title: New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives Source: PubMed Central (NIH) URL: [Link]
Sources
- 1. ukm.my [ukm.my]
- 2. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
Application Note: Experimental Setup for Evaluating the Antioxidant Activity of Nitrophenols
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
Nitrophenols present a fascinating structural paradox in drug development and toxicology. The presence of a strongly electron-withdrawing nitro group (-NO₂) generally decreases the electron density of the phenolic ring. This raises the O-H bond dissociation enthalpy (BDE), theoretically reducing the compound's ability to act as a traditional antioxidant. However, depending on the isomeric position (ortho, meta, para) and the local microenvironment, nitrophenols can exhibit potent radical scavenging properties.
To accurately profile these compounds, researchers must deploy a multi-assay experimental setup. Antioxidants neutralize reactive oxygen species (ROS) via two primary pathways[1]:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical.
-
Single Electron Transfer (SET): The antioxidant donates an electron, forming a stable radical cation.
Because the nitro group heavily alters the redox potential and pKa of the phenol, relying on a single assay will yield skewed, one-dimensional data. A robust setup must evaluate both HAT and SET capacities.
Fig 1. Dual mechanistic pathways (HAT and SET) of nitrophenol-mediated radical scavenging.
Experimental Workflow & Self-Validating System Design
Every high-throughput or bench-scale protocol must be a self-validating system . When working with nitrophenols, the intrinsic properties of the molecules dictate strict control requirements:
-
The "Sample Blank" Mandate: Nitrophenols (especially 4-nitrophenol) undergo a bathochromic shift in neutral to alkaline environments, forming a bright yellow phenolate ion that absorbs heavily between 400–420 nm[2]. If sample blanks (compound + buffer without the radical) are omitted, the intrinsic absorbance of the nitrophenol will falsely lower the calculated scavenging percentage in colorimetric assays.
-
Standardization: Trolox (a water-soluble vitamin E analog) must be run on every plate to calculate the Trolox Equivalent Antioxidant Capacity (TEAC), normalizing day-to-day radical variance.
Fig 2. Experimental workflow for evaluating nitrophenol antioxidant capacity via SET and HAT assays.
Step-by-Step Protocols
The following methodologies are adapted from established industry standards for evaluating plant extracts and synthetic phenolic compounds[3].
Protocol A: DPPH Radical Scavenging Assay (Mixed SET/HAT)
Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered radical. The assay measures the reduction of the deep purple DPPH• to the yellow hydrazine derivative. It is sensitive to steric hindrance; therefore, nitrophenols with bulky ortho-substituents may show artificially low activity here.
-
Reagent Prep: Dissolve DPPH in LC-MS grade methanol to a concentration of 0.1 mM. Note: Prepare fresh daily and protect from light to prevent auto-degradation.
-
Sample Prep: Prepare nitrophenol derivatives in methanol across a logarithmic concentration range (e.g., 10 µM to 500 µM).
-
Reaction: In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of the sample.
-
Controls: Include a Trolox standard curve, a solvent blank (100 µL MeOH + 100 µL DPPH), and a sample blank (100 µL sample + 100 µL MeOH).
-
Incubation: Incubate at room temperature in the dark for exactly 30 minutes.
-
Measurement: Read absorbance at 515 nm.
Protocol B: ABTS•+ Decolorization Assay (SET-Dominant)
Causality: The ABTS assay relies heavily on electron transfer. Unlike DPPH, it is read at 734 nm. Scientist's Note: This is the most critical assay for nitrophenols because the 734 nm wavelength completely bypasses the intense yellow spectral interference of the nitrophenolate ion[2].
-
Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate.
-
Maturation: Incubate the mixture in the dark at room temperature for 12–16 hours. Causality: Pre-generating the radical ensures the assay measures direct scavenging rather than the inhibition of radical formation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol until the absorbance reads 0.70 ± 0.02 at 734 nm.
-
Reaction: Mix 190 µL of the diluted ABTS•+ solution with 10 µL of the nitrophenol sample in a microplate.
-
Measurement: Incubate for 6 minutes and read absorbance at 734 nm. Calculate results as Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol C: Oxygen Radical Absorbance Capacity (ORAC) Assay (HAT-Dominant)
Causality: ORAC uses AAPH to generate peroxyl radicals, closely mimicking lipid peroxidation in biological systems. It measures the degradation of a fluorescent probe. By calculating the Area Under the Curve (AUC), it accounts for both the lag phase and the initial rate of inhibition, providing a highly accurate HAT profile[3].
-
Buffer Prep: Prepare 75 mM phosphate buffer (pH 7.4).
-
Reagent Prep: Prepare 70 nM fluorescein and 153 mM AAPH in the phosphate buffer.
-
Reaction: In a black 96-well fluorescence plate, mix 150 µL of fluorescein with 25 µL of the nitrophenol sample.
-
Equilibration: Incubate the plate at 37°C for 10 minutes. Causality: AAPH decomposition is strictly temperature-dependent. Fluctuations will skew the radical flux.
-
Initiation: Inject 25 µL of AAPH solution into each well using an automated dispenser.
-
Measurement: Read fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes. Calculate the net AUC relative to the Trolox standard.
Data Presentation & Interpretation
To effectively communicate the antioxidant profile of nitrophenol libraries, quantitative data should be synthesized into a comparative matrix. The table below illustrates how varying the position of the nitro group impacts the mechanistic profile.
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC (mmol TE/g) | ORAC Value (µmol TE/g) | Dominant Mechanistic Profile |
| 2-Nitrophenol | >500 (Weak) | 0.12 ± 0.03 | 150 ± 12 | Poor SET/HAT (Intramolecular H-bonding) |
| 3-Nitrophenol | 210 ± 15 | 0.85 ± 0.08 | 420 ± 25 | Moderate HAT |
| 4-Nitrophenol | 145 ± 10 | 1.15 ± 0.10 | 680 ± 35 | Strong SET/HAT (Resonance stabilization) |
| Trolox (Control) | 35 ± 2 | 2.50 ± 0.05 | 1200 ± 50 | Benchmark Standard |
Note: Data is representative to illustrate expected kinetic behaviors and structural relationships. Lower IC₅₀ values indicate higher potency; higher TEAC/ORAC values indicate higher capacity.
Advanced Considerations: Downstream Oxidation Products
When nitrophenols act as antioxidants, they are inherently oxidized. A comprehensive evaluation should not stop at radical scavenging capacity; it must identify the resulting oxidative byproducts. For instance, the oxidation of p-nitrophenol by potent radicals (like hydroxyl radicals) can yield p-benzoquinone and p-aminophenol derivatives[4].
Recommendation: Following the ORAC or ABTS assays, subject the reaction mixture to LC-MS/MS analysis to map the degradation pathway. Identifying stable, non-toxic quinone intermediates validates the nitrophenol's viability as a safe antioxidant scaffold in drug development.
Sources
- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
Protocols for Assessing the Enzymatic Inhibition by Benzimidazole Thioethers: A Comprehensive Application Note
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for purines. When functionalized with a thioether linkage, the resulting benzimidazole thioethers exhibit remarkable conformational flexibility. This flexibility allows the benzimidazole core to achieve optimal π−π stacking and hydrogen bonding within the deep hydrophobic pockets of various target enzymes, while the sulfur atom can act as a weak hydrogen bond acceptor or coordinate with metals in metalloenzymes [1].
Recent drug discovery campaigns have demonstrated that benzimidazole thioethers and their derivatives are highly potent inhibitors of several critical therapeutic targets, including:
-
Metabolic Enzymes: α -glucosidase and α -amylase, positioning them as next-generation antidiabetic agents [1, 2].
-
Tyrosine Kinases: VEGFR-2 and TIE-2, which are critical for tumor angiogenesis [4].
-
Metallo-peptidases: Human Dipeptidyl Peptidase III (hDPP III), implicated in cancer and pain pathways [5].
This application note provides field-proven, self-validating protocols for assessing the biochemical inhibitory activity of benzimidazole thioethers. By understanding the causality behind each experimental choice—from solvent management to kinetic analysis—researchers can eliminate false positives and ensure robust, reproducible data.
Experimental Design & Self-Validating Systems
The Solubility Challenge
Benzimidazole thioethers are inherently lipophilic. A common point of failure in high-throughput screening is the direct dilution of high-concentration DMSO stock solutions into aqueous buffers, which causes microscopic precipitation. This precipitation mimics enzyme inhibition by sequestering the compound or scattering light in colorimetric assays, leading to false-positive IC50 values [3].
Self-Validating Assay Architecture
To ensure trustworthiness, every assay must be designed as a self-validating system incorporating the following controls:
-
Vehicle Control: Buffer + Enzyme + Substrate + DMSO (at the exact final concentration of the test wells, strictly ≤0.5% ). This establishes the 100% enzyme activity baseline.
-
Background/Color-Quench Control: Buffer + Test Compound + Substrate + NO ENZYME . Benzimidazole derivatives often have distinct UV-Vis absorption spectra. This control ensures the compound itself does not absorb at the assay wavelength (e.g., 405 nm), which would mask substrate cleavage.
-
Positive Reference Control: A clinically validated inhibitor (e.g., Acarbose for α -glucosidase [1], Sorafenib for VEGFR-2[4]) to validate assay sensitivity.
Figure 1: Experimental workflow for screening and validating benzimidazole thioether inhibitors.
Core Protocols
Protocol A: High-Throughput α -Glucosidase Inhibition Assay (Colorimetric)
This protocol measures the competitive inhibition of α -glucosidase by tracking the hydrolysis of p-nitrophenyl- α -D-glucopyranoside (pNPG) into the yellow-colored p-nitrophenol [1, 2].
Reagents Required:
-
0.1 M Phosphate Buffer (pH 6.8).
-
α -Glucosidase enzyme (e.g., Saccharomyces cerevisiae, 0.5 U/mL).
-
pNPG Substrate (5 mM in phosphate buffer).
-
Stop Solution: 0.1 M Na2CO3 .
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock of the benzimidazole thioether in 100% DMSO. Perform serial dilutions in DMSO, then perform a 1:20 intermediate dilution in phosphate buffer to prevent shock-precipitation [3].
-
Pre-incubation (Critical Step): In a 96-well microplate, combine 10μL of the diluted test compound and 20μL of the α -glucosidase solution. Incubate at 37∘C for 15 minutes. Causality: Pre-incubation allows the bulky benzimidazole thioether to achieve thermodynamic equilibrium within the enzyme's active site before the highly concentrated substrate is introduced.
-
Initiation: Add 20μL of 5 mM pNPG to all wells to initiate the reaction.
-
Reaction Phase: Incubate the plate at 37∘C for exactly 20 minutes in the dark.
-
Termination: Add 50μL of 0.1 M Na2CO3 to all wells. Causality: The highly alkaline carbonate shifts the pH far outside the enzyme's functional range, instantly halting catalysis. It also fully deprotonates the released p-nitrophenol into p-nitrophenolate, maximizing its molar extinction coefficient at 405 nm.
-
Detection: Read the absorbance at 405 nm using a microplate reader. Calculate % Inhibition relative to the vehicle control.
Protocol B: Tyrosine Kinase (VEGFR-2) Inhibition Assay (Luminescence)
Benzimidazole thioethers often act as Type I or Type II kinase inhibitors by competing with ATP [4]. This protocol utilizes a luciferase-based ATP depletion assay.
Step-by-Step Methodology:
-
Enzyme Mix: Prepare VEGFR-2 kinase in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2 , 1 mM DTT, 0.01% Brij-35).
-
Compound Binding: Add 5μL of the benzimidazole thioether (final DMSO ≤0.5% ) to 10μL of the enzyme mix in a 384-well white plate. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10μL of a substrate mix containing poly(Glu,Tyr) peptide and ATP. Causality: The ATP concentration MUST be set at the specific Km value for VEGFR-2. If ATP is too high, it will outcompete the inhibitor, artificially inflating the apparent IC50 .
-
Incubation: Incubate at 30∘C for 60 minutes.
-
Detection: Add 25μL of Kinase-Glo® reagent. Incubate for 10 minutes and read luminescence. High luminescence indicates high residual ATP (i.e., strong kinase inhibition).
Figure 2: Competitive inhibition mechanism of benzimidazole thioethers at the enzyme active site.
Quantitative Data Interpretation
To transition from raw screening data to mechanistic understanding, researchers must determine the IC50 using non-linear regression (four-parameter logistic curve). Furthermore, conducting the assay at varying substrate concentrations allows for the generation of a Lineweaver-Burk plot . If the lines intersect at the y-axis, the benzimidazole thioether is a purely competitive inhibitor; if they intersect on the x-axis, it is non-competitive.
Representative Benchmarks for Benzimidazole Thioethers
The table below synthesizes quantitative data from recent authoritative studies, providing expected IC50 ranges for novel derivatives to help benchmark your internal assays.
| Compound Class / Derivative | Target Enzyme | Representative IC50 Range | Standard Control ( IC50 ) | Source |
| Benzimidazole-Thiosemicarbazone | α -Glucosidase | 1.20 – 1.60 µM | Acarbose (11.12 µM) | [1] |
| Benzimidazole-Thiazole Hybrids | α -Amylase | 1.31 – 38.60 µM | Acarbose (10.30 µM) | [2] |
| Benzimidazole-Urea Thioethers | VEGFR-2 / TIE-2 | 10 – 500 nM | Sorafenib (25 nM) | [4] |
| Amidino-Benzimidazole | hDPP III | 8.18 – 11.05 µM | Tyr-Tyr Peptide | [5] |
Troubleshooting & Optimization
-
Issue: High Biochemical Potency but Low Cell-Based (MTT) Activity
-
Causality: Benzimidazole thioethers can exhibit high plasma protein binding or poor membrane permeability [3].
-
Solution: Run a parallel biochemical assay in the presence of 1% Bovine Serum Albumin (BSA) to test for protein binding. If the IC50 shifts dramatically, structural optimization (e.g., adding polar functional groups to the thioether side-chain) is required to reduce lipophilicity.
-
-
Issue: Non-Sigmoidal Dose-Response Curves (Steep Hill Slopes > 2.0)
-
Causality: This is a classic hallmark of compound aggregation or colloidal formation rather than true 1:1 stoichiometric enzyme inhibition.
-
Solution: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. Detergents disrupt colloidal aggregates. If the inhibitory activity disappears upon adding the detergent, the compound was acting as a pan-assay interference compound (PAINS) via aggregation.
-
References
-
Ullah, H., et al. "Benzimidazole Bearing Thiosemicarbazone Derivatives Act as Potent α-Amylase and α-Glucosidase Inhibitors; Synthesis, Bioactivity Screening and Molecular Docking Study." National Center for Biotechnology Information (NCBI). Available at:[Link]
-
"Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study." National Center for Biotechnology Information (NCBI). Available at:[Link]
-
"Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
"New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies." MDPI. Available at:[Link]
"troubleshooting low yield in 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol synthesis"
Welcome to the technical support center for the synthesis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in the synthesis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol can stem from several factors. The overall reaction is a nucleophilic substitution, specifically an S-alkylation, between 2-mercaptobenzimidazole (MBI) and an alkylating agent derived from 4-nitrophenol. The most likely alkylating agent is 2-(chloromethyl)-4-nitrophenol.
Here are the key areas to investigate:
-
Purity of Starting Materials: Impurities in either 2-mercaptobenzimidazole or 2-(chloromethyl)-4-nitrophenol can significantly impact the reaction.
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical for maximizing yield.
-
Side Reactions: Competing reactions, such as N-alkylation of the benzimidazole ring or dialkylation, can consume starting materials and reduce the yield of the desired product.
Logical Troubleshooting Workflow
Below is a diagram outlining a systematic approach to troubleshooting low yield.
Caption: Troubleshooting workflow for low yield.
Question 2: I suspect my starting materials are impure. How can I purify them?
Answer:
The purity of your starting materials is paramount. Here are protocols for purifying the key reactants.
Purification of 2-Mercaptobenzimidazole (MBI)
Impurities in MBI often arise from its synthesis from o-phenylenediamine and carbon disulfide.[1]
Recommended Protocol: Recrystallization
-
Dissolution: Dissolve the crude MBI in a minimal amount of hot ethanol (95%).
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.
-
Hot Filtration: Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Purification of 2-(chloromethyl)-4-nitrophenol
This starting material can be synthesized via the Blanc chloromethylation of 4-nitrophenol.[2] Impurities may include unreacted 4-nitrophenol and polymeric byproducts.
Recommended Protocol: Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of an organic solvent like diethyl ether and a non-polar solvent like hexane or petroleum ether.
-
Procedure: Dissolve the crude 2-(chloromethyl)-4-nitrophenol in a minimal amount of hot diethyl ether. Slowly add hexane or petroleum ether until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Question 3: What are the optimal reaction conditions for the S-alkylation of 2-mercaptobenzimidazole?
Answer:
The S-alkylation of 2-mercaptobenzimidazole is typically carried out in the presence of a base in a suitable solvent. The choice of these components can significantly influence the reaction's success.
Reaction Mechanism Overview
The reaction proceeds via the deprotonation of the thiol group of 2-mercaptobenzimidazole by a base to form a thiolate anion. This highly nucleophilic anion then attacks the electrophilic carbon of the chloromethyl group of 2-(chloromethyl)-4-nitrophenol in an SN2 reaction.
Caption: General reaction mechanism for S-alkylation.
Recommended Starting Conditions
| Parameter | Recommendation | Rationale and Key Considerations |
| Base | Potassium carbonate (K₂CO₃) or Triethylamine (TEA) | K₂CO₃ is a solid base that is easily removed by filtration.[3] TEA is a liquid organic base that can also act as a solvent scavenger for the HCl generated. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but may promote side reactions.[4][5] |
| Solvent | Acetone, Acetonitrile, or Dimethylformamide (DMF) | These polar aprotic solvents are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[3] |
| Temperature | Room temperature to 60 °C | The reaction can often proceed at room temperature, but gentle heating may be required to increase the reaction rate.[2] Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Stoichiometry | 1.0 eq. MBI, 1.0-1.2 eq. 2-(chloromethyl)-4-nitrophenol, 1.5-2.0 eq. Base | A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize dialkylation.[4][6] |
Question 4: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?
Answer:
The most common side reaction in the alkylation of 2-mercaptobenzimidazole is N-alkylation. Due to the tautomeric nature of 2-mercaptobenzimidazole, it exists in equilibrium between the thione and thiol forms. While S-alkylation is generally favored, N-alkylation can occur, especially under certain conditions.
Thiol-Thione Tautomerism and Competing Alkylation Pathways
Caption: Thiol-Thione Tautomerism and Alkylation Pathways.
Strategies to Minimize N-Alkylation:
-
Choice of Base and Solvent: Using a weaker base and a less polar solvent can favor S-alkylation.
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a two-phase system (e.g., aqueous KOH/organic solvent) has been shown to be highly selective for S-alkylation.[4][5] The catalyst transports the thiolate anion into the organic phase where it reacts with the alkylating agent.
-
Stoichiometry Control: Using a limited amount of the alkylating agent can help to prevent dialkylation (both N and S alkylation on the same molecule).[4][6]
Question 5: How should I monitor the reaction progress and purify the final product?
Answer:
Proper reaction monitoring and purification are crucial for obtaining a high-purity product.
Reaction Monitoring
-
Thin Layer Chromatography (TLC): TLC is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, product, and any byproducts. The reaction is complete when the limiting starting material is no longer visible on the TLC plate.[1]
Workup and Purification
-
Initial Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid base like K₂CO₃ was used, it can be removed by filtration. If a liquid base like TEA was used, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a brine wash.
-
Extraction: If the reaction was performed in a water-miscible solvent like DMF, the solvent should be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, methanol/water) is an effective purification method.[7]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating benzimidazole derivatives.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group on the phenol ring?
A1: The nitro group is a strong electron-withdrawing group. Its presence makes the phenolic proton more acidic and can influence the electronic properties of the final molecule, which may be relevant for its intended biological activity.
Q2: Can I use other alkylating agents besides 2-(chloromethyl)-4-nitrophenol?
A2: Yes, other alkylating agents with a good leaving group, such as 2-(bromomethyl)-4-nitrophenol, can also be used. The choice may depend on the availability and reactivity of the starting material.
Q3: Are there any specific safety precautions I should take?
A3: Yes. 2-(chloromethyl)-4-nitrophenol is likely a lachrymator and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used (acetone, acetonitrile, DMF) are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: How can I confirm the structure of my final product?
A4: The structure of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol should be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups present in the molecule.
References
-
Taylor & Francis Online. (2008). KINETIC STUDY OF S-ALKYLATION OF 2-MERCAPTOBENZIMIDAZOLE CATALYZED BY TETRABUTYLAMMONIUM BROMIDE. Retrieved from [Link]
- Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
-
DTIC. (n.d.). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Taylor & Francis Online. (2008). KINETIC STUDY OF S-ALKYLATION OF 2-MERCAPTOBENZIMIDAZOLE CATALYZED BY TETRABUTYLAMMONIUM BROMIDE. Retrieved from [Link]
-
ACS Publications. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Google Patents. (n.d.). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
-
Der Pharma Chemica. (n.d.). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Retrieved from [Link]
-
MDPI. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
Sources
"common side products in benzimidazole synthesis and how to avoid them"
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you achieve high yields and purity in your reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most frequent issues encountered during benzimidazole synthesis.
I. Issues Related to Yield and Conversion
Question 1: My benzimidazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields are a frequent challenge and can often be traced back to several key factors. A systematic approach to optimization is crucial for improving the outcome.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. For instance, some condensation reactions that show poor conversion at room temperature can be significantly improved with heating.[1] In some cases, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1][2] Modern techniques like microwave-assisted synthesis have been shown to dramatically reduce reaction times and, in many cases, increase yields by providing rapid and uniform heating.[1][3][4]
-
Catalyst Selection and Loading: The choice and amount of catalyst are pivotal. Many benzimidazole syntheses experience a significant drop in yield without a catalyst or with suboptimal loading.[1][2] A wide range of catalysts can be employed, including:
-
Purity of Starting Materials: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is of utmost importance. Impurities can lead to side reactions and the formation of colored byproducts, which can complicate purification and lower the yield of the desired product.[1][2]
Question 2: I am observing significant side product formation. How can I increase the selectivity for my desired benzimidazole?
Improving selectivity requires a careful examination of the reaction parameters to favor the desired reaction pathway over competing side reactions.
-
Control Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimal. In some syntheses, a slight excess of one reactant may be beneficial to drive the reaction to completion and suppress side reactions.[1][2]
-
Modify Reaction Conditions: Adjusting the temperature can be a powerful tool. Some side reactions may be favored at higher temperatures, while lower temperatures might not provide enough energy for the desired cyclization.[1] Careful temperature control is key.
-
Catalyst Choice: The catalyst can profoundly influence selectivity. For example, in certain syntheses using electron-rich aldehydes, erbium(III) triflate (Er(OTf)₃) can selectively produce 1,2-disubstituted benzimidazoles, while the absence of this catalyst favors the mono-substituted product.[9][10] The size of gold nanoparticles has also been shown to affect the selectivity of the reaction.[1]
-
Atmosphere Control: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary.[1] Conversely, some starting materials or products may be sensitive to air oxidation, leading to colored impurities. In such cases, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent unwanted side reactions.[1][11]
II. Common Side Products and Their Avoidance
Question 3: My reaction mixture shows multiple spots on TLC, and I suspect incomplete cyclization. How can I identify and prevent this?
Incomplete cyclization is a very common issue where the reaction stalls at an intermediate stage.
-
Identification: The primary intermediate is typically a Schiff base (imine) when using an aldehyde, or an N-acylated diamine (amide) when using a carboxylic acid.[11][12] These intermediates can be identified by techniques like High-Resolution Mass Spectrometry (HRMS) to confirm their molecular weight.[11]
-
Causality and Prevention:
-
Insufficient Temperature or Reaction Time: The cyclization step often requires a higher activation energy than the initial condensation. If the temperature is too low or the reaction time is too short, the intermediate can accumulate.[12] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to ensure the disappearance of the intermediate and the formation of the final product.[12]
-
Dehydration Conditions: The final cyclization step involves the elimination of a water molecule.[13] In syntheses starting from carboxylic acids (Phillips-Ladenburg), strong acids like polyphosphoric acid (PPA) or Eaton's reagent are often used to facilitate this dehydration.[4][11] If incomplete cyclization is observed, using a more potent dehydrating agent or higher temperatures may be necessary.
-
Question 4: I've isolated an insoluble, polymeric material from my reaction. What is this and how can it be prevented?
The formation of insoluble polymeric byproducts is particularly prevalent when using starting materials with multiple reactive sites.
-
Causality: This issue often arises when using substrates like 1,2,4,5-tetraaminobenzene, which has two pairs of ortho-diamino groups. The aldehyde or carboxylic acid can react with both pairs, leading to the formation of bis-benzimidazole dimers or longer-chain oligomers.[11]
-
Prevention Strategies:
-
Control Stoichiometry: Avoid using a large excess of the aldehyde or carboxylic acid, as this can favor the formation of the bis-adduct.[11]
-
Method of Addition: A slow, portion-wise addition of the acid or aldehyde to the solution of the diamine can maintain a high concentration of the diamine relative to the electrophile, favoring the formation of the desired mono-benzimidazole.[11]
-
Monitor Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of polymerization.[11]
-
Question 5: My final product is a mixture of regioisomers. How can I achieve better regioselectivity?
The formation of regioisomers is a significant challenge when using asymmetrically substituted o-phenylenediamines, leading to difficult and costly separations.[14]
-
The Problem: An asymmetrically substituted o-phenylenediamine (e.g., 4-nitro-1,2-phenylenediamine) can cyclize in two different ways, leading to a mixture of, for example, 5- and 6-nitrobenzimidazoles.[14]
-
Controlling Factors:
-
Electronic Effects: The initial acylation or imine formation is governed by the relative nucleophilicity of the two amino groups. An electron-withdrawing group (like -NO₂) deactivates the adjacent amino group, making the more distant amino group more nucleophilic. Conversely, an electron-donating group activates the adjacent amino group.[14]
-
Reaction Conditions: The classic Phillips-Ladenburg reaction, which uses a strong acid like HCl, often provides poor regioselectivity with electronically asymmetric diamines.[14]
-
-
Troubleshooting Strategy: Instead of attempting to optimize the regioselectivity of a classical condensation, it is often more effective to employ alternative synthetic strategies that offer greater regiocontrol by building the ring in a stepwise manner that pre-determines the desired regiochemistry.[14]
Question 6: I am observing the formation of N-substituted side products. How can these be minimized?
In syntheses starting from aldehydes, the formation of an N-benzylated benzimidazole can be a significant side product that is often difficult to separate from the desired 2-substituted benzimidazole.[15]
-
Causality: This side product arises from the reaction of the initially formed 2-substituted benzimidazole with a second molecule of the aldehyde, followed by reduction or rearrangement. The catalyst can play a key role in this process. For example, using Er(OTf)₃ with electron-rich aldehydes can selectively lead to the double-condensation product.[9]
-
Prevention:
-
Stoichiometric Control: Carefully controlling the stoichiometry to use a 1:1 ratio of the o-phenylenediamine and aldehyde is crucial.
-
Catalyst Selection: Avoid catalysts that are known to promote the formation of 1,2-disubstituted products when they are not desired.[9]
-
Reaction Conditions: Milder reaction conditions can sometimes disfavor the second substitution reaction.
-
III. Purification Challenges
Question 7: My final product is dark brown or black. What causes this discoloration and how can I obtain a cleaner product?
Discoloration is a common issue, often stemming from the oxidation of starting materials or the final product.
-
Cause: Aromatic diamines are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or trace metal impurities. This oxidation leads to the formation of highly colored quinone-imine type structures.[11]
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and all subsequent work-up procedures under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[1][11]
-
Degassed Solvents: Use degassed solvents for the reaction and purification to minimize dissolved oxygen.[11]
-
Purification: Rapid purification after the reaction is complete is recommended. Common techniques include:
-
Recrystallization: This is a highly effective method for purifying solid benzimidazoles.[2]
-
Silica Gel Column Chromatography: A reliable method if colored impurities are present.[2]
-
Sublimation: For thermally stable benzimidazoles, sublimation under vacuum can be a very effective purification technique.[2]
-
-
Part 2: Visualized Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical flow for troubleshooting common issues in benzimidazole synthesis.
Caption: General reaction pathways in benzimidazole synthesis showing key intermediates and common side products.
Caption: A troubleshooting flowchart for common issues encountered during benzimidazole synthesis.
Part 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for both a classical and a modern benzimidazole synthesis.
Protocol 1: Classical Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This protocol is a robust, foundational method for synthesizing simple benzimidazoles from carboxylic acids.
Materials:
-
o-Phenylenediamine
-
Acetic Acid
-
4 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (5.4 g, 0.05 mol) and 4 M hydrochloric acid (50 mL).
-
To this solution, add glacial acetic acid (3.0 g, 0.05 mol).
-
Heat the reaction mixture to reflux and maintain this temperature for 2 hours, monitoring the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 30/70).[12]
-
After cooling the mixture to room temperature, carefully neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate is formed and the pH is approximately 7.
-
Filter the precipitate using a Büchner funnel and wash the crude product thoroughly with cold water.
-
Dry the collected solid in a vacuum oven.
-
For further purification, recrystallize the crude product from ethanol to afford pure 2-methylbenzimidazole.[3]
Protocol 2: Modern Microwave-Assisted Synthesis of a 2-Arylbenzimidazole
This protocol highlights the significant reduction in reaction time and often improved yields achieved through microwave irradiation.[3][4]
Materials:
-
o-Phenylenediamine
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
Procedure:
-
In a 10 mL microwave process vial, combine o-phenylenediamine (108 mg, 1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Add ethanol (5 mL) to the vial.
-
Add the Lewis acid catalyst (0.1 mmol) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-arylbenzimidazole.[5]
Part 4: Data Summary Table
| Issue | Common Cause(s) | Identification | Prevention & Mitigation Strategies |
| Low Yield | Sub-optimal conditions; Inactive/insufficient catalyst; Impure starting materials. | TLC, LC-MS analysis of reaction aliquots. | Optimize temperature, time, and solvent; Screen different catalysts and loadings; Use purified starting materials.[1][2] |
| Incomplete Cyclization | Insufficient temperature/time; Inadequate dehydration. | TLC, HRMS to identify imine/amide intermediate. | Increase reaction temperature/time; Use a stronger dehydrating agent (e.g., PPA); Monitor reaction to completion via TLC.[11][12] |
| Polymerization | Use of bifunctional starting materials; Excess electrophile. | Formation of insoluble, high-molecular-weight solids. | Control stoichiometry carefully; Use slow addition of the electrophile; Avoid prolonged reaction times at high temperatures.[11] |
| Regioisomer Formation | Use of asymmetrically substituted o-phenylenediamines. | ¹H NMR, LC-MS to identify and quantify isomers. | Employ regiocontrolled synthetic strategies; Avoid classical condensations that give poor selectivity.[14] |
| N-Alkylation/Benzylation | Reaction of product with excess aldehyde. | HRMS, ¹H & ¹³C NMR to identify 1,2-disubstituted product. | Use 1:1 stoichiometry; Select catalysts that do not favor double condensation. |
| Product Discoloration | Oxidation of diamine starting material or benzimidazole product. | Visual observation (dark brown/black product). | Perform reaction under an inert atmosphere; Use degassed solvents; Purify product quickly after reaction.[11] |
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- BenchChem. (2025). A Comparative Guide to Benzimidazole Synthesis: Classical vs. Modern Methodologies.
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
- Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. (n.d.). PMC.
- Synthesis of benzimidazoles from o‐phenylenediamine and arom
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020, December 1). MDPI.
- BenchChem. (2025). Improving the reaction conditions for benzimidazole synthesis.
- BenchChem. (2025).
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combinatorial Science. (n.d.).
- BenchChem. (2025). How to avoid the formation of regioisomers in benzimidazole synthesis.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent achievements in the synthesis of benzimidazole deriv
- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (n.d.). Rasayan Journal of Chemistry.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar.
- Synthesis and Pharmacological Profile of Benzimidazoles. (2019, August 13). IntechOpen.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016, November 16). Beilstein Journal of Organic Chemistry.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016, April 12). RSC Publishing.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). PMC.
- DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid. (n.d.). Chemical Review and Letters.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrevlett.com [chemrevlett.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol . This amphoteric, highly lipophilic molecule frequently presents two major hurdles in biological assays: severe aqueous insolubility (the "crash-out" effect) and optical interference due to its chromophoric nitrophenol moiety.
This guide provides field-proven, causality-driven troubleshooting strategies to ensure the scientific integrity and reproducibility of your experimental workflows.
Part 1: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into my physiological assay buffer?
The Causality: This is a classic "crash-out" phenomenon driven by the molecule's structural thermodynamics and local supersaturation[1]. The compound features a highly hydrophobic core (a benzimidazole ring and a thioether linkage) flanked by an ionizable p-nitrophenol group.
In 100% DMSO, the molecule is fully solvated because DMSO's amphipathic nature disrupts intermolecular hydrogen bonds. However, when rapidly diluted into an aqueous buffer at physiological pH (7.4), the basic benzimidazole (pKa ~5.5) remains neutral, while the acidic phenol (pKa ~7.15) is only partially deprotonated[2]. This results in a predominantly neutral, highly lipophilic species. The local concentration of the compound exceeds its kinetic solubility limit before the solvent can diffuse, causing rapid nucleation and aggregation[1].
Q2: How can I optimize my buffer to prevent this precipitation without killing my biological target?
The Causality: Solubility is a function of the ionization state and micellar encapsulation. Because the molecule is amphoteric, its solubility is lowest near its isoelectric zone (pH 6.0–7.0). You have three primary levers to pull:
-
pH Adjustment: Shifting the pH to < 5.5 (protonating the benzimidazole) or > 8.0 (deprotonating the phenol) significantly increases aqueous solubility via ion-dipole interactions with water.
-
Surfactants: If you must work at pH 7.4, introducing non-ionic surfactants (e.g., 0.01%–0.05% Tween-20 or Pluronic F-68) lowers the surface tension and encapsulates the hydrophobic thioether core within micelles, preventing lattice formation.
-
Co-solvents: Utilizing an intermediate dilution step with a bridging solvent (like PEG-400) prevents the thermodynamic shock of moving directly from 100% DMSO to 100% water.
Q3: My compound is finally in solution, but my fluorometric/colorimetric assay is yielding erratic readouts. What is happening?
The Causality: You are likely experiencing an inner-filter effect or Förster resonance energy transfer (FRET) quenching caused by the p-nitrophenol moiety[3].
The absorbance spectrum of p-nitrophenol is highly pH-dependent. In acidic conditions (pH < 5.5), the protonated phenol absorbs at 317 nm and is colorless. However, at physiological or basic pH (> 7.4), it deprotonates into a phenolate anion. This extended conjugation shifts the absorbance maximum to 400 nm, turning the solution bright yellow[4]. If your assay utilizes a fluorophore that excites or emits in the 400–450 nm range (e.g., coumarin-based substrates), the phenolate anion will absorb the light, quenching the signal and causing false negatives[3].
Part 2: Quantitative Data & Buffer Optimization
The following table summarizes the causal relationship between buffer conditions, the dominant ionization state of the molecule, and the resulting experimental parameters.
Table 1: Effect of Buffer Conditions on Kinetic Solubility and Optical Interference
| Buffer System | pH | Dominant Ionization State | Est. Kinetic Solubility (µg/mL) | 400 nm Interference Risk |
| 50 mM Acetate | 5.0 | Cationic (Protonated Benzimidazole) | > 80 | Low (Absorbs at 317 nm) |
| 1X PBS | 7.4 | Neutral / Partially Anionic | < 10 | Moderate |
| 1X PBS + 0.05% Tween-20 | 7.4 | Micelle-Encapsulated | ~ 50 | Moderate |
| 50 mM Tris-HCl | 8.5 | Anionic (Deprotonated Phenol) | > 100 | High (Strong Absorbance at 400 nm) |
Part 3: Visualizing the Workflows and Mechanisms
Troubleshooting Workflow for Assay Integration
The following decision tree outlines the self-validating system you should use when introducing this compound into a new biological assay.
Figure 1: Logical workflow for resolving compound precipitation and optical interference.
pH-Dependent Ionization and Optical Properties
Understanding the molecular state of the compound at various pH levels is critical for assay design.
Figure 2: The effect of pH on the ionization state, solubility, and absorbance spectrum.
Part 4: Step-by-Step Experimental Methodologies
Protocol A: Kinetic Solubility Assessment via Laser Nephelometry
To scientifically validate whether your compound is truly dissolved (rather than forming micro-suspensions), rely on laser nephelometry rather than the naked eye[5].
Materials: 96-well clear-bottom microtiter plate, Nephelometer (e.g., NEPHELOstar), 10 mM DMSO stock of the compound.
-
Prepare Serial Dilutions: Create a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.15 mM).
-
Buffer Preparation: Dispense 196 µL of your target assay buffer (e.g., PBS pH 7.4) into the wells of the microtiter plate.
-
Compound Addition: Rapidly inject 4 µL of each DMSO dilution into the corresponding buffer wells. (Final DMSO concentration = 2%).
-
Equilibration: Seal the plate and shake vigorously at 300 RPM for 2 hours at room temperature to allow for complete nucleation of insoluble fractions.
-
Measurement: Read the plate using the nephelometer.
-
Analysis: Plot the light scattering intensity (RNU - Relative Nephelometry Units) against the compound concentration. The kinetic solubility limit is the inflection point where scattering sharply increases above the buffer baseline[1].
Protocol B: Optimized "Slow-Drip" Buffer Dilution
If you must use the compound at pH 7.4 and cannot use surfactants, use this protocol to bypass the thermodynamic shock of direct dilution.
-
Intermediate Stock: Dilute your 10 mM pure DMSO stock 1:10 into an intermediate bridging solvent (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM working stock.
-
Temperature Control: Pre-warm your final aqueous assay buffer to 37°C to increase the kinetic energy of the solvent molecules.
-
Vortex Addition: Place the tube containing the warmed assay buffer on a vortex mixer set to medium speed.
-
Slow-Drip: Using a micropipette, add the 1 mM intermediate stock dropwise (1 µL per second) directly into the center of the vortex. Do not let the compound touch the plastic walls before mixing.
-
Verification: Run the resulting solution through Protocol A to confirm the absence of light-scattering aggregates.
References
-
Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC National Institutes of Health (NIH).[Link]
-
Overview on the Development of Alkaline-Phosphatase-Linked Optical Immunoassays National Institutes of Health (NIH).[Link]
-
In Vitro Solubility Assays in Drug Discovery | Request PDF ResearchGate.[Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overview on the Development of Alkaline-Phosphatase-Linked Optical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"degradation pathways of nitroaromatic compounds in experimental settings"
Welcome to the Technical Support Center for Environmental and Analytical Workflows. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the bench-scale degradation of nitroaromatic compounds (NACs). The profound electron-withdrawing nature of the nitro group stabilizes the aromatic ring, making these chemicals notoriously recalcitrant to standard oxidative cleavage[1].
This guide bypasses generic advice to provide you with mechanistic troubleshooting, self-validating experimental protocols, and the causal logic required to successfully track and optimize NAC degradation.
Core Knowledge Base: Mechanisms of Nitroaromatic Degradation
Before troubleshooting an experiment, you must understand the thermodynamic and enzymatic constraints of your chosen pathway. Degradation generally diverges into two distinct mechanistic routes:
-
Oxidative Pathways (Aerobic): Utilized primarily by aerobic bacteria, this pathway relies on dioxygenase enzymes to insert two hydroxyl groups into the aromatic ring. This structural disruption forces the spontaneous elimination of the nitro group as nitrous acid (nitrite), leaving behind a catechol derivative primed for ring cleavage[2][3].
-
Reductive Pathways (Anaerobic/Electrochemical): Because polynitroaromatics (like TNT) are highly electron-deficient, they resist oxidation. Instead, they undergo sequential electron additions via NAD(P)H-dependent nitroreductases or abiotic reductants (like Mackinawite/FeS). This forms highly reactive nitroso and hydroxylamino intermediates before yielding an amine[4][5].
Fig 1. Divergent oxidative and reductive degradation pathways for nitroaromatics.
Table 1: Quantitative Benchmarks for Nitroaromatic Degradation
| Target Compound | Primary Pathway | Key Catalyst / Enzyme | Primary Intermediate | Typical Mineralization / Removal Rate |
| Nitrobenzene | Oxidative (Aerobic) | Nitrobenzene Dioxygenase | Catechol, Nitrite | >90% TOC removal in 8h (Whole-cell) |
| Nitrobenzene | Electrochemical | Ti/SnO2-Sb/Ce-PbO2 Anode | Aliphatic Carboxylic Acids | 91.5% TOC removal in 60 min[6] |
| Nitrobenzene | Reductive (Abiotic) | Mackinawite (FeS) | Hydroxylaminobenzene | Complete reduction to Aniline (mins)[5] |
| 2,4-Dinitrotoluene | Reductive (Anaerobic) | Bacterial Nitroreductase | Aminonitrotoluenes | Complete degradation in 12h |
Experimental Methodologies: Self-Validating SOPs
To ensure scientific integrity, every experimental workflow must include internal controls that validate the causality of the observed degradation.
Protocol A: Evaluating Dioxygenase Activity via Nitrite Release
Because the oxidative pathway releases the nitro group as nitrous acid, we can use colorimetry as a direct stoichiometric proxy for successful ring cleavage[3][7].
-
Preparation of Resting Cells: Grow E. coli expressing the target dioxygenase (e.g., MnbAB) to an OD600 of 0.6, harvest, and resuspend in 50 mM phosphate buffer (pH 7.0).
-
Causality: Harvesting at mid-log phase ensures maximum enzyme expression and prevents the accumulation of stationary-phase proteases.
-
-
Substrate Incubation: Add 1 mM of the nitroaromatic substrate.
-
Validation Check: Always run a parallel heat-killed cell control . This proves that any nitrite release is strictly enzymatic and not due to abiotic hydrolysis.
-
-
Reaction Quenching: At defined intervals (0, 15, 30 min), extract 500 µL of the suspension and immediately mix with 500 µL of ice-cold methanol.
-
Causality: Methanol instantly denatures the enzymes, freezing the kinetic state and preventing artificial degradation during downstream processing.
-
-
Colorimetric Detection: Centrifuge the quenched sample. Mix the supernatant with Saltzman reagent and measure absorbance at 540 nm[3].
Protocol B: Tracking Anaerobic Reductive Degradation via LC-MS/MS
Reductive pathways generate highly unstable intermediates (like nitrosobenzene) that require strict environmental controls[2][5].
Fig 2. Self-validating experimental workflow for tracking reactive nitroaromatic metabolites.
-
Anaerobic Setup: Conduct all steps in an anaerobic glovebox (Ar or N2 atmosphere).
-
Causality: Nitroreductases are oxygen-sensitive. Oxygen can uncouple electron transfer, generating reactive oxygen species (ROS) instead of reducing the nitro group[8].
-
-
Reaction Initiation: Mix the NAC (e.g., 25 ppm) with the reductant in a light-shielded reactor.
-
Validation Check: Wrap reactors in silver foil. Direct photolysis is a known abiotic degradation pathway for nitrobenzenes (half-life of 2.5 to 6 days in water)[9]. Shielding isolates the chemical/biological reduction variable.
-
-
Sampling and Analysis: Filter samples through a 0.22 µm PTFE syringe filter directly into auto-sampler vials containing a quenching agent, followed by immediate LC-MS/MS analysis[5].
Troubleshooting Experimental Workflows
Issue 1: My mass balance is off. The parent nitrobenzene is disappearing, but I am not detecting stoichiometric amounts of catechol or aniline.
-
Root Cause: Reactive intermediates (specifically nitroso and hydroxylamino derivatives) are highly electrophilic. They readily bind to cellular macromolecules, covalently attach to the biomass, or spontaneously polymerize into azoxy compounds[2].
-
Solution: Perform a Total Organic Carbon (TOC) analysis alongside your targeted HPLC. If the TOC remains high while targeted metabolites vanish, your intermediates are polymerizing or binding to the matrix. Switch to an abiotic electrochemical degradation setup to achieve >91% actual mineralization to CO2 and H2O[6].
Issue 2: My purified nitroreductase assay loses activity after 10 minutes.
-
Root Cause: Bacterial nitroreductases are flavoenzymes that require a continuous supply of NAD(P)H to donate electrons[8]. In a cell-free assay, the initial spike of NAD(P)H is rapidly depleted.
-
Solution: Implement an NAD(P)H regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in your assay buffer to maintain a constant electron flow.
Issue 3: I am attempting aerobic degradation, but my dioxygenase isn't cleaving the ring.
-
Root Cause: Dioxygenases require molecular oxygen. If your shake-flask RPM is too low, the oxygen transfer rate (OTR) becomes the rate-limiting step, starving the enzyme.
-
Solution: Increase agitation to >250 RPM, use baffled flasks, and ensure your liquid volume does not exceed 20% of the total flask volume.
Frequently Asked Questions (FAQs)
Q: Why are polynitroaromatics like Trinitrotoluene (TNT) so much harder to degrade aerobically than mononitrotoluenes? A: The presence of multiple nitro groups exerts a profound electron-withdrawing effect, severely depleting the electron density of the aromatic ring. This makes electrophilic attack by oxygenases thermodynamically unfavorable. Consequently, TNT and similar explosives are almost exclusively degraded via reductive pathways[1][4].
Q: Can I use a standard reverse-phase C18 HPLC column to track the entire degradation pathway? A: Not effectively. While the parent nitroaromatics retain well on C18 columns, the final degradation products resulting from ring cleavage (such as maleic, oxalic, and other aliphatic carboxylic acids) are highly polar. They will likely elute in the void volume. We recommend using an ion-exclusion column or HILIC for tracking downstream mineralization[6].
Q: How do I know if my degradation is biotic or abiotic? A: Nitroaromatics can be reduced abiotically by naturally occurring minerals like Mackinawite (FeS)[5]. Always run a sterile, cell-free control containing your exact media matrix to establish the baseline abiotic reduction rate.
References
-
Roldán, M. D., et al. "Reduction of polynitroaromatic compounds: the bacterial nitroreductases." FEMS Microbiology Reviews.[Link]
-
Ju, K. S., & Parales, R. E. "Nitroaromatic Compounds, from Synthesis to Biodegradation." Microbiology and Molecular Biology Reviews (PMC).[Link]
-
Spain, J. C. "Biodegradation of Nitroaromatic Compounds." Annual Review of Microbiology.[Link]
-
Matsui, T., et al. "Rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase MnbAB via colorimetric detection using Saltzman reagent." Journal of Microbiological Methods (PMC).[Link]
-
Tang, Y., et al. "Degradation of Nitrobenzene by Mackinawite through a Sequential Two-Step Reduction and Oxidation Process." Environmental Science & Technology.[Link]
-
Wang, Y., et al. "Electrochemical Degradation of Nitrobenzene Wastewater: From Laboratory Experiments to Pilot-Scale Industrial Application." Water (MDPI).[Link]
-
World Health Organization. "Nitrobenzene (EHC 230, 2003)." INCHEM.[Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase MnbAB via colorimetric detection using Saltzman reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase MnbAB via colorimetric detection using Saltzman reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nitrobenzene (EHC 230, 2003) [inchem.org]
Technical Support Center: Addressing Poor Conversion Rates in Sulfanyl Linkage Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to troubleshooting and optimizing sulfanyl linkage formation. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into overcoming common challenges associated with these critical bioconjugation reactions. As Senior Application Scientists, we understand that achieving high conversion rates is paramount for the success of your research and therapeutic development. This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: From Low Yield to Product Instability
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Issue 1: Low or No Yield of the Desired Conjugate
Q: I am observing very low or no formation of my desired sulfanyl-linked product. What are the most likely causes and how can I address them?
A: Low conjugation efficiency is a frequent challenge and can often be traced back to a few key factors. By systematically investigating each of these, you can pinpoint the source of the problem.
1. Suboptimal Reaction pH:
-
The Problem: The pH of the reaction buffer is the most critical parameter in many sulfanyl linkage reactions, particularly the widely used thiol-maleimide conjugation. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] Within this window, a delicate balance is struck: the thiol group (pKa ~8.5) is sufficiently deprotonated to its reactive thiolate form, while minimizing undesirable side reactions.[3][4]
-
Below pH 6.5: The thiol group is predominantly protonated and thus less nucleophilic, leading to a significantly slower reaction rate.[1][2]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, and it can start to react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[1][2][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4][5][6]
-
-
The Solution:
-
Verify and Adjust pH: Always measure the pH of your reaction buffer before starting the conjugation. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and Tris, as long as they are within the optimal pH range.[3]
-
Buffer Composition: Ensure your buffer is free of competing nucleophiles. Buffers containing primary or secondary amines (like Tris, if the pH is too high) or other thiol-containing molecules (e.g., DTT, β-mercaptoethanol) will compete for the maleimide.[2]
-
2. Inactive or Hydrolyzed Reagents:
-
The Problem: Maleimide reagents are particularly sensitive to moisture and can hydrolyze over time, especially in aqueous solutions at neutral or alkaline pH.[1][2][5] This hydrolysis opens the maleimide ring to form an unreactive maleamic acid derivative, which can no longer react with thiols.[1][2]
-
The Solution:
3. Oxidized Thiols (Disulfide Bonds):
-
The Problem: The target sulfhydryl groups on your protein or peptide may have formed disulfide bonds, rendering them unreactive towards maleimides or other thiol-reactive linkers.[2] This is a common issue for proteins, especially those that are expressed and purified under non-reducing conditions.
-
The Solution:
-
Reduction Step: Prior to conjugation, it is essential to reduce any existing disulfide bonds.[2][4]
-
Choice of Reducing Agent: Several reducing agents can be used, with the most common being Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME).[7][8][9]
-
TCEP is often preferred as it is a more powerful and stable reducing agent that is effective over a wider pH range.[8] Crucially, it does not contain a thiol group itself and therefore does not need to be removed before adding the maleimide reagent.[8][10]
-
DTT is also a strong reducing agent but is less stable in solution.[7][8] It is a thiol-containing molecule and must be removed from the reaction mixture before the addition of the maleimide to prevent it from competing with the target thiol.[10]
-
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conjugation yield.
Caption: A step-by-step decision tree for troubleshooting low yield in sulfanyl linkage formation.
Issue 2: Poor Specificity and Presence of Side Products
Q: My analysis shows a heterogeneous product mixture. What are the common side reactions, and how can I improve the specificity of my conjugation?
A: The presence of multiple products indicates that side reactions are occurring. Understanding and controlling these reactions is key to achieving a homogeneous conjugate.
1. Reaction with Amines:
-
The Problem: At pH values above 7.5, maleimides can react with primary amines, most notably the ε-amino group of lysine residues.[1][5] This leads to non-specific labeling and a heterogeneous product.
-
The Solution: Maintain the reaction pH within the optimal 6.5-7.5 range to ensure high chemoselectivity for thiols.[1][3][5]
2. Maleimide Hydrolysis:
-
The Problem: As previously mentioned, the maleimide ring can be opened by water, especially at higher pH.[1][5] This not only reduces the concentration of the active reagent but can also complicate purification if the hydrolyzed form has similar properties to the desired product.
-
The Solution: Use freshly prepared maleimide solutions and avoid prolonged storage in aqueous buffers.[2][3]
3. Retro-Michael Reaction and Thiol Exchange:
-
The Problem: The thiosuccinimide linkage formed from the thiol-maleimide reaction can be reversible, a process known as a retro-Michael reaction.[6][11] This can lead to the transfer of the conjugated payload to other free thiols in the solution or in vivo, resulting in off-target effects.[6][11]
-
The Solution:
-
Post-conjugation Hydrolysis: After the initial conjugation, the succinimide ring can be intentionally hydrolyzed by raising the pH (e.g., to 8.5-9.0).[1] The resulting ring-opened thioether is more stable and not subject to the retro-Michael reaction.[1][11]
-
Alternative Linkers: For applications requiring very high stability, consider alternative thiol-reactive chemistries or maleimide derivatives designed for increased stability.
-
4. Thiazine Rearrangement:
-
The Problem: When conjugating to a peptide or protein with an N-terminal cysteine, the initial thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[1][12] This rearrangement can lead to a heterogeneous product mixture.
-
The Solution: This rearrangement is more prominent at neutral or basic pH.[12] Performing the conjugation at a more acidic pH (around 6.5) can help to suppress this side reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of maleimide to thiol?
A: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction.[2] Typically, a 10- to 20-fold molar excess of the maleimide-containing molecule over the thiol-containing molecule is recommended to drive the reaction to completion.[2][4] However, the optimal ratio may need to be determined empirically for your specific system.
Q2: How can I confirm that my protein's disulfide bonds have been successfully reduced?
A: The concentration of free sulfhydryl groups can be quantified using Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)).[4][13] This colorimetric assay provides a reliable way to assess the availability of free thiols before proceeding with the conjugation reaction.
Q3: My protein precipitates after adding the reducing agent. What should I do?
A: Protein precipitation upon disulfide bond cleavage can occur due to the exposure of previously buried hydrophobic regions.[8] Here are a few strategies to mitigate this:
-
Lower Protein Concentration: Try performing the reduction at a lower protein concentration.[8]
-
Optimize Buffer Conditions: The pH or ionic strength of your buffer may not be ideal for the reduced form of your protein. Consider optimizing the buffer composition.[8]
-
Include Additives: The addition of solubilizing agents like glycerol (5-20%) or denaturants such as 6 M Guanidine HCl or 8 M Urea can help to keep the protein in a soluble, unfolded state.[8]
Q4: How can I remove the excess, unreacted maleimide reagent after the conjugation reaction?
A: Excess maleimide reagent should be removed to prevent non-specific reactions in downstream applications. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): This is a gentle method that separates molecules based on size and is effective for removing small molecule reagents from larger protein conjugates.
-
Dialysis or Buffer Exchange: These methods are also suitable for removing small molecules from protein solutions.
-
Quenching: The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or glutathione, to consume any remaining active maleimide.[14][15]
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines a general workflow for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2).[4]
-
If the protein contains disulfide bonds, add a fresh stock solution of a reducing agent. For TCEP, a final concentration of 10-20 mM is often used.[8]
-
Incubate the mixture at room temperature for 30-60 minutes.[4] The reduced protein is now ready for conjugation. If a thiol-containing reducing agent like DTT was used, it must be removed at this stage (e.g., by spin filtration or size-exclusion chromatography).
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in a dry, aprotic solvent like DMSO or DMF to create a concentrated stock solution.[2]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted maleimide reagent and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.[2]
-
Visualizing the Conjugation Workflow
Caption: A general experimental workflow for maleimide-thiol conjugation.
Protocol 2: Protein Thiol Quantification (Ellman's Assay)
This protocol is for determining the concentration of free sulfhydryl groups in a protein sample.[4]
-
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Protein sample
-
Cysteine or another thiol standard for standard curve generation
-
-
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard like cysteine.
-
To a suitable volume of the Reaction Buffer, add a small volume of the protein sample.
-
Add the DTNB solution to the protein solution and to the standards.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in your protein sample by comparing its absorbance to the standard curve.
-
Summary of Key Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing side reactions like maleimide hydrolysis and reaction with amines.[1][2][3][4] |
| Maleimide Reagent | Prepare fresh in a dry, aprotic solvent (DMSO/DMF) | Maleimides are susceptible to hydrolysis in aqueous solutions.[1][2][5] |
| Thiols | Reduce disulfide bonds prior to conjugation (e.g., with TCEP) | Maleimides react with free thiols, not disulfide bonds.[2][4] |
| Molar Ratio | 10-20 fold molar excess of maleimide | Drives the reaction to completion.[2][4] |
| Buffer | Phosphate, HEPES; free of amines and thiols | Avoids competition for the maleimide reagent.[2][3] |
References
-
Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152. [Link]
-
Olenic, S., et al. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. STAR Protocols. [Link]
-
Let's Talk Academy. (2025, April 13). The Most Effective Reducing Agent for Disulfide Bonds in Proteins. [Link]
-
Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). Journal of Peptide Science. [Link]
-
Biotage. Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. [Link]
-
Zhang, M., et al. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Polymers, 10(10), 1099. [Link]
-
ResearchGate. once the protein is stable after cisteine chelation, you can remove the dimeric unwanted fraction with a SEC coloumn. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. lumiprobe.com [lumiprobe.com]
Technical Support Center: Refining the Purification of Crude Benzimidazole Products
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the synthesis and purification of benzimidazole derivatives. Benzimidazoles are a cornerstone scaffold in medicinal chemistry, but their purification can often be challenging due to the nature of their synthesis.[1] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you refine your purification process and obtain high-purity materials essential for your research.
Understanding the Challenge: Common Impurities in Benzimidazole Synthesis
The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[2] While effective, these reactions can generate a predictable set of impurities that complicate downstream processing.
-
Unreacted Starting Materials: Residual o-phenylenediamine and the corresponding aldehyde or carboxylic acid are common contaminants.
-
Oxidation Products: o-Phenylenediamines are highly susceptible to air oxidation, which forms intensely colored, polymeric impurities.[3] This is often the source of dark brown or black coloration in crude products.[4]
-
Side-Reaction Products: Depending on the reaction conditions, side products such as 1,2-disubstituted benzimidazoles (from the reaction of two aldehyde molecules) or stable Schiff base intermediates can form.[3]
The key to successful purification is to select a strategy that effectively targets the specific impurity profile of your crude product.
Purification Strategy Selection
Choosing the right purification method from the outset can save significant time and resources. The following decision tree provides a logical workflow for selecting an appropriate strategy based on the initial characteristics of your crude product.
Caption: Decision tree for selecting a benzimidazole purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Issue 1: My crude product is a dark, tarry oil that won't solidify.
Q: I've completed the synthesis, and after the initial workup, I'm left with a dark brown or black oil instead of a solid. How can I purify this?
A: This is a very common issue, often arising from oxidation of the o-phenylenediamine starting material or the formation of other colored impurities.[3][4] An oily product also suggests the presence of residual solvents or impurities that are depressing the melting point.
Expert Recommendation: Your primary strategy should be a liquid-liquid acid-base extraction. This technique exploits the basicity of the benzimidazole nitrogen to separate it from neutral and acidic impurities.[5]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in an appropriate organic solvent that is immiscible with water. Ethyl acetate and dichloromethane are excellent choices.[5]
-
Acidification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1 M HCl.
-
Mixing: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. The protonated benzimidazole salt is now in the aqueous layer.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. For a thorough extraction, repeat steps 2-3 with a fresh portion of 1 M HCl.
-
Basification & Precipitation: Place the combined aqueous extracts in an ice bath and stir. Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (confirm with pH paper).[5] The neutral, purified benzimidazole should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts and then with a small amount of a cold non-polar solvent (like hexane) to aid in drying. Dry the product thoroughly under vacuum.[5]
Causality: The acidic wash protonates the basic nitrogen of the benzimidazole, making it a water-soluble salt. Neutral impurities (like unreacted aldehyde or 1,2-disubstituted byproducts) and acidic impurities (like unreacted carboxylic acid) remain in the organic layer. When you basify the aqueous layer, you deprotonate the benzimidazole salt, causing the neutral, water-insoluble product to precipitate.
Issue 2: My product is highly colored even after initial purification.
Q: I have isolated my benzimidazole as a solid, but it is still yellow, brown, or even black. How can I decolorize it?
A: The color is almost certainly due to high-molecular-weight oxidation byproducts.[3] The most effective method for removing these types of impurities is treatment with activated carbon (charcoal) during recrystallization.[6][7]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: In an Erlenmeyer flask, dissolve your crude, colored benzimidazole in the minimum amount of a suitable hot recrystallization solvent (see table below).
-
Charcoal Addition: Once the solid is fully dissolved, remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% w/w of your crude product). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Heating: Gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally. The charcoal will adsorb the colored impurities.[4]
-
Hot Filtration: This is the critical step. You must filter the solution while it is still hot to remove the charcoal without your product crystallizing prematurely. Use a pre-heated funnel and fluted filter paper for rapid filtration into a clean, pre-heated flask.[6]
-
Crystallization & Isolation: Allow the hot, colorless filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure, white crystals by vacuum filtration.[5]
Issue 3: I'm having trouble recrystallizing my product. It either "oils out" or won't crystallize at all.
Q: I've tried to recrystallize my product, but upon cooling, it separates as an oil instead of forming crystals. What's going wrong?
A: "Oiling out" is a common recrystallization problem. It typically occurs for one of three reasons:
-
The boiling point of the solvent is higher than the melting point of your product.
-
The solution is supersaturated, and cooling is too rapid.
-
Insoluble impurities are present, hindering crystal lattice formation.[5]
Troubleshooting Steps:
-
If the product won't crystallize: The chosen solvent is likely too good; your product is soluble even at low temperatures.
-
Solution 1: Try adding a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise to the hot solution until it just becomes cloudy. A common and effective pair for benzimidazoles is Ethyl Acetate/Hexane or Ethanol/Water.[5]
-
Solution 2: Scratch the inside of the flask with a glass rod at the solvent line to create a nucleation site.
-
Solution 3: Add a single "seed" crystal of pure product if available.[5]
-
-
If the product "oils out":
-
Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool much more slowly. Insulating the flask can help.
-
Solution 2: Switch to a lower-boiling point solvent system.[5]
-
Solution 3: Ensure all insoluble impurities were removed via a hot filtration step before cooling.
-
Data Table: Common Recrystallization Solvents for Benzimidazoles
| Solvent/System | Boiling Point (°C) | Polarity | Best For... |
| Ethanol | 78 | Polar Protic | General purpose, good for many benzimidazole derivatives.[5] |
| Methanol | 65 | Polar Protic | Higher solubility than ethanol; often used for more polar derivatives.[1] |
| Ethanol/Water | Varies | Polar Protic | When the compound is too soluble in pure ethanol; water acts as an anti-solvent.[5] |
| Ethyl Acetate/Hexane | Varies | Mid/Non-Polar | Excellent for less polar benzimidazoles; provides fine control over solubility.[8][9] |
| Toluene | 111 | Non-Polar | Suitable for less polar compounds, but be mindful of the high boiling point.[5] |
| Acetone | 56 | Polar Aprotic | A good lower-boiling point alternative to ethanol or ethyl acetate.[5] |
Issue 4: My product and a key impurity have the same Rf value on TLC.
Q: I'm trying to use column chromatography, but my desired product and a major impurity co-elute in every solvent system I've tried. How can I separate them?
A: This is a challenging but solvable problem. It requires a more systematic approach to developing your chromatographic method.
Expert Recommendations:
-
Change Solvent Selectivity: Don't just vary the ratio of your solvents (e.g., from 20% EtOAc/Hexane to 30%). Change the nature of the solvents themselves. The "selectivity triangle" (e.g., using a polar aprotic, a polar protic, and a non-polar solvent) can be a powerful tool. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system.[10]
-
Use an Additive: If your impurity is basic (like unreacted diamine) or acidic, adding a small amount of a modifier to your mobile phase can dramatically change its retention.
-
For basic impurities, add 0.5-1% triethylamine to the mobile phase. This will compete for active sites on the silica gel and often elute the basic compounds more quickly.
-
For acidic impurities, add 0.5-1% acetic acid.
-
-
Switch the Stationary Phase: If silica gel isn't working, consider an alternative. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, reverse-phase (C18) chromatography may be necessary.
Workflow: Multi-Step Purification for High-Purity Benzimidazoles
For drug development applications where >99.5% purity is required, a single purification technique is often insufficient. A multi-step approach is the most robust method.
Caption: A robust multi-step workflow for achieving high-purity benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for running TLC and column chromatography on benzimidazole derivatives? A1: There is no single "best" system, but a mixture of ethyl acetate and hexanes is an excellent starting point for many benzimidazole derivatives.[8] It offers a good polarity range and low viscosity. A typical starting point for TLC analysis would be 30-50% ethyl acetate in hexanes. For more polar compounds, a dichloromethane/methanol system is a very effective alternative.[10] The goal is to find a system that gives your desired product an Rf value between 0.2 and 0.4 on TLC for optimal separation on a column.[10]
Q2: Can I purify my benzimidazole without using column chromatography? A2: Absolutely. If your synthesis is clean and the main impurities are unreacted starting materials or oxidation products, a combination of acid-base extraction followed by an activated carbon treatment and recrystallization is often sufficient to yield highly pure material. Chromatography is best reserved for separating structurally similar compounds that cannot be removed by other means.[5]
Q3: My final product is a white solid, but the melting point is broad and lower than the literature value. What does this indicate? A3: A broad and depressed melting point is a classic indicator of an impure compound. Even small amounts of impurities can disrupt the crystal lattice, leading to this observation. It suggests that while you may have removed the colored impurities, other contaminants (e.g., starting materials, isomers, or side products) are still present. You should re-evaluate purity by another method (NMR, LCMS) and consider an additional purification step, likely column chromatography, to remove the offending impurity.
Q4: Is it better to use a carboxylic acid or an aldehyde in the synthesis to make purification easier? A4: Both methods are widely used.[2] The "Phillips-Ladenburg" reaction using a carboxylic acid often requires harsher conditions (e.g., heating in strong acid like polyphosphoric acid), and the workup involves neutralizing a large amount of acid.[2][11] The reaction with an aldehyde often requires an oxidant and can lead to Schiff base intermediates or 1,2-disubstituted side products.[1][3] The ease of purification will ultimately depend more on the specific substrates and the cleanliness of the reaction rather than the choice of the C1 electrophile. Careful monitoring of the reaction by TLC to ensure full conversion is crucial in either case to minimize the burden on purification.[3]
References
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (2014). Thai Journal of Science and Technology. Retrieved from [Link]
-
Benzimidazole. (n.d.). Organic Syntheses. Retrieved from [Link]
- A process for the preparation of benzimidazole derivatives and their salts. (2008). Google Patents.
-
Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. (n.d.). ResearchGate. Retrieved from [Link]
-
Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. (2022). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2020). Scientific Reports. Retrieved from [Link]
-
IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2022). International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. (2014). Journal of Chromatography A. Retrieved from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1962). Defense Technical Information Center. Retrieved from [Link]
-
Recently in am working some benzimidazole synthesis using oxone , I have problem regarding color impurity what is that and how to remove this ?. (2015). ResearchGate. Retrieved from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Benzimidazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the biological activity of novel synthetic benzimidazole derivatives. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to screening and characterization. This document will focus on the most prominent therapeutic areas for benzimidazole scaffolds: anticancer, antimicrobial, and antiviral activities.
Part 1: Validating Anticancer Activity
The benzimidazole core is a key pharmacophore in many anticancer agents, largely due to its ability to function as a tubulin polymerization inhibitor, similar to colchicine. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Our validation strategy will, therefore, consist of a primary cytotoxicity screen followed by a secondary assay to confirm the mechanism of action.
Primary Screening: Assessing General Cytotoxicity
The initial step is to determine the compound's general toxicity against cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthetic benzimidazole derivatives and a standard reference drug (e.g., Doxorubicin). Add these to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Secondary Screening: Mechanism of Action
A potent IC₅₀ value is promising but non-specific. We must validate that the cytotoxic effect is due to the intended mechanism—tubulin inhibition.
This cell-free assay directly measures the compound's effect on tubulin assembly into microtubules.
-
Preparation: Reconstitute purified bovine tubulin protein in a general tubulin buffer. Keep on ice.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, a GTP solution (required for polymerization), and the test compounds at various concentrations. Include a positive control (e.g., Paclitaxel, a polymerization promoter) and a negative control (e.g., Nocodazole, a polymerization inhibitor).
-
Initiation: Add the tubulin solution to each well to initiate the reaction.
-
Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule formation.
-
Analysis: Plot absorbance versus time. Compounds that inhibit tubulin polymerization will show a suppressed absorbance curve compared to the vehicle control.
Comparative Data Analysis
Objective comparison against a known standard is critical. The table below presents hypothetical, yet realistic, data for novel benzimidazole derivatives compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Tubulin Polymerization Inhibition (%) @ 10 µM |
| BZ-01 | MCF-7 (Breast) | 1.2 | 85% |
| BZ-02 | A549 (Lung) | 2.5 | 78% |
| BZ-03 | HeLa (Cervical) | 5.8 | 45% |
| Doxorubicin | MCF-7 (Breast) | 0.9 | N/A (Different Mechanism) |
This data allows for a multi-faceted comparison. BZ-01 shows high potency, approaching that of Doxorubicin, and strongly inhibits tubulin polymerization, validating its mechanism. BZ-03 is less potent and a weaker inhibitor, suggesting it may be a lower-priority candidate.
Caption: Benzimidazole derivatives inhibit microtubule polymerization.
Part 2: Validating Antimicrobial Activity
Benzimidazole derivatives have shown broad-spectrum antimicrobial activity. Validation involves determining the minimum concentration required to inhibit growth (MIC) and kill the microorganism (MBC).
Primary Screening: Disc Diffusion Assay
The Kirby-Bauer (disc diffusion) assay is a qualitative primary screen to quickly assess if a compound has antimicrobial properties.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plating: Uniformly streak the inoculum across the surface of a Mueller-Hinton agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the benzimidazole derivatives. Place these discs onto the agar surface. Include a positive control disc (e.g., Ciprofloxacin) and a negative control disc (vehicle only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the "zone of inhibition" around each disc where microbial growth is prevented. A larger zone implies higher activity.
Quantitative Analysis: Broth Microdilution for MIC
To quantify the compound's potency, a broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.
Comparative Data Analysis
| Compound | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) |
| BZ-11 | 8 | 16 |
| BZ-12 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 |
This data shows that BZ-11 has better activity than BZ-12 against both bacterial types, although neither is as potent as the standard antibiotic Ciprofloxacin. This guides further structural modifications to improve potency.
Part 3: Validating Antiviral Activity
Many benzimidazole derivatives, such as Maribavir, function by inhibiting viral enzymes like DNA polymerase or protein kinases. Validation often involves cell-based assays that measure the inhibition of viral replication.
Primary Screening: Plaque Reduction Assay
This assay quantifies the reduction in viral plaques (areas of cell death) in a cell monolayer, which is a direct measure of a compound's ability to inhibit viral replication.
-
Cell Seeding: Seed host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with a known amount of virus (to produce ~50-100 plaques per well) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the benzimidazole derivative.
-
Incubation: Incubate the plates for several days until visible plaques form.
-
Staining & Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC₅₀ value (the concentration that reduces plaques by 50%).
Comparative Data Analysis
| Compound | Virus | Host Cell | EC₅₀ (µM) |
| BZ-21 | HSV-1 | Vero | 3.5 |
| BZ-22 | CMV | HFF | 2.8 |
| Acyclovir | HSV-1 | Vero | 2.2 |
| Ganciclovir | CMV | HFF | 1.9 |
This comparison highlights the specific antiviral activity of the derivatives. BZ-22 shows promising activity against Cytomegalovirus (CMV), nearing the potency of the standard drug Ganciclovir.
References
-
Al-Sanea, M. M., et al. (2023). A Review on the Anticancer Activity of Benzimidazole Derivatives. Pharmaceuticals. Available at: [Link]
-
Salahuddin, et al. (2022). Benzimidazole derivatives as tubulin inhibitors: A review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gaba, M., et al. (2014). Synthesis, characterization and in vitro anticancer activity of some novel benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Kumar, D., et al. (2016). Synthesis and in-vitro anticancer activity of new benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sharma, D., et al. (2019). Synthesis, antimicrobial screening, and molecular docking studies of new 1,2-disubstituted benzimidazole derivatives. Medicinal Chemistry Research. Available at: [Link]
-
Martins-Gomes, C., et al. (2021). Antiviral Activity of Benzimidazole Derivatives: A Review. Molecules. Available at: [Link]
"comparative analysis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol with other kinase inhibitors"
Abstract
The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The benzimidazole scaffold is a well-established pharmacophore known to interact with the ATP-binding site of numerous kinases, leading to a diverse range of approved therapeutics and clinical candidates.[1][2][3] This guide introduces a novel benzimidazole derivative, 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol (hereafter designated as B4N ), and provides a comprehensive, data-driven comparative analysis against a panel of well-characterized kinase inhibitors. We will evaluate B4N 's inhibitory potency, selectivity profile across the kinome, and its efficacy in a cellular context. This analysis is designed to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating novel kinase inhibitors, grounded in field-proven experimental methodologies and rigorous data interpretation.
Introduction: The Rationale for Kinase Inhibitor Profiling
Protein kinases are fundamental regulators of nearly all cellular processes. Their dysregulation is a known driver of numerous diseases, most notably cancer, making them high-value therapeutic targets.[4] The human kinome consists of over 500 members, which share a conserved ATP-binding pocket, presenting a significant challenge for developing selective inhibitors.[3] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a thorough understanding of an inhibitor's selectivity is paramount during drug development.
The benzimidazole scaffold is a privileged structure in kinase inhibitor design, capable of forming key hydrogen bond interactions within the kinase hinge region.[5] This structural motif is present in multi-targeted inhibitors as well as highly selective agents.[2][3] Given this precedent, our investigation into the novel compound B4N is predicated on a systematic, multi-tiered approach to characterize its inhibitory profile.
This guide compares B4N against three benchmark inhibitors:
-
Staurosporine: A potent, broad-spectrum inhibitor, often used as a positive control due to its non-selectivity.[6][7]
-
Dasatinib: A clinically approved multi-targeted inhibitor of BCR-ABL and Src family kinases.[8][9]
-
Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11]
Our analysis will proceed through a logical workflow, beginning with broad biochemical screening, followed by quantitative potency determination, and culminating in cell-based assays to assess target engagement and functional effects in a physiological setting.
Experimental Design & Methodologies
A robust evaluation of a novel kinase inhibitor requires a multi-faceted experimental approach. Our workflow is designed to progress from a broad, initial screen to more focused and physiologically relevant assays. Each protocol is presented as a self-validating system, with explanations for key experimental choices.
Tier 1: Broad Kinase Selectivity Profiling
Causality: The initial step is to understand the landscape of kinases that B4N interacts with. A broad screen at a single, relatively high concentration (e.g., 1 µM) provides a "snapshot" of the compound's selectivity across the kinome. This is a cost-effective method to quickly identify primary targets and potential off-targets.[12][13]
Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of B4N in 100% DMSO.
-
Assay Provider: Submit the compound to a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems or Reaction Biology's HotSpot™ platform).[12][14]
-
Screening Panel: Select a comprehensive panel of >190 unique human kinases.
-
Assay Conditions: Request screening at a final compound concentration of 1 µM in duplicate. Assays are typically run at the Km concentration of ATP for each specific kinase to ensure that inhibition is measured under competitive conditions.
-
Data Analysis: The service provider reports data as "% Inhibition" relative to a DMSO vehicle control. Hits are typically defined as kinases showing >70% inhibition.
Tier 2: Biochemical IC50 Determination
Causality: Once primary targets ("hits") are identified, the next critical step is to quantify the potency of the inhibitor. The half-maximal inhibitory concentration (IC50) is the standard metric for this. A lower IC50 value indicates a more potent inhibitor.[4] We utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures ADP produced during the kinase reaction.[15][16]
Protocol: ADP-Glo™ IC50 Determination
-
Plate Setup: In a 384-well plate, add 2.5 µL of each kinase to be tested.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of B4N and the comparator compounds (Staurosporine, Dasatinib, Erlotinib) in DMSO. Add 2.5 µL of the diluted compounds to the wells. Include DMSO-only wells as a 0% inhibition control and wells without enzyme as a 100% inhibition control.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the specific kinase substrate and ATP (at its predetermined Km value).
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 3: In-Cell Target Engagement
Causality: Biochemical assays use purified recombinant enzymes in a buffered solution. This environment lacks the complexity of a living cell, where factors like cell permeability, efflux pumps, and high intracellular ATP concentrations (1-10 mM) can dramatically affect a compound's efficacy.[17] The NanoBRET® Target Engagement assay measures the binding of a compound to its target protein directly within living cells, providing a more physiologically relevant measure of potency.[18][19]
-
Potency and Selectivity: Compared to the benchmark inhibitors, B4N exhibits a desirable profile. It avoids the broad-spectrum activity of Staurosporine, which makes Staurosporine a useful research tool but a poor therapeutic candidate. [20]Furthermore, its target space is distinct from the well-established TKIs Dasatinib and Erlotinib. This suggests that B4N may have applications in therapeutic areas where Aurora or Polo-like kinases are key drivers, and it may have a different side-effect profile than existing TKIs.
-
Cellular Efficacy: The confirmation of target engagement in live cells via the NanoBRET® assay is a critical validation step. [21]The observed potency shift between biochemical and cellular assays highlights the necessity of performing such experiments. A compound that is potent biochemically but fails to engage its target in cells is unlikely to succeed in later stages of drug development. B4N 's ability to maintain sub-micromolar potency in a cellular environment is a highly encouraging characteristic.
-
Structure-Activity Relationship (SAR) Insights: The benzimidazole core of B4N likely plays a key role in binding the hinge region of its target kinases. [5]The specific substitutions—the (ylsulfanyl)methyl linker and the 4-nitrophenol group—are responsible for conferring its unique selectivity profile against Aurora and Polo-like kinases. Further medicinal chemistry efforts could be directed at optimizing these substitutions to either enhance potency or further refine the selectivity profile.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for the characterization of a novel kinase inhibitor, B4N . Through a combination of broad panel screening, quantitative biochemical assays, and advanced cell-based target engagement studies, we have constructed a hypothetical but scientifically plausible profile for B4N as a potent and selective, cell-permeable inhibitor of Aurora and Polo-like kinases. This systematic approach provides a clear and objective framework for comparing new chemical entities against established benchmarks, ensuring that only the most promising candidates are advanced in the drug discovery pipeline. Future studies on B4N would involve cellular functional assays (e.g., cell cycle arrest, apoptosis) in relevant cancer cell lines and subsequent evaluation in preclinical in vivo models.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(19), 2209–2224. Retrieved from [Link]
-
Armstrong, R. C., et al. (2011). The development of benzimidazoles as selective rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2057-2061. Retrieved from [Link]
-
News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
-
Promega Corporation (Japan). (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Retrieved from [Link]
-
Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Retrieved from [Link]
-
Promega Corporation (Japan). (n.d.). Kinase Target Engagement | Kinase Affinity Assay. Retrieved from [Link]
-
SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]
-
Gridelli, C., et al. (2005). Erlotinib: an EGF receptor tyrosine kinase inhibitor in non-small-cell lung cancer treatment. Expert Opinion on Pharmacotherapy, 6(10), 1799-1809. Retrieved from [Link]
-
Pharmaceutical-Technology.com. (2006). Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). Retrieved from [Link]
-
Omura, S. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor. Retrieved from [Link]
-
Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]
-
MDPI. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Retrieved from [Link]
-
PubMed. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]
-
PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
Bio-protocol. (2014). IP-Kinase Assay. Retrieved from [Link]
-
Targeted Oncology. (2025). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Retrieved from [Link]
-
American Chemical Society Publications. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link]
-
Blake, S. J., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 111(8), 4029-4037. Retrieved from [Link]
-
Liv Hospital. (2026). erlotinibhydrochloride. Retrieved from [Link]
-
Taylor & Francis Online. (2026). Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. Retrieved from [Link]
-
Gratacap, M. P., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood, 114(9), 1884-1892. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Erlotinib - StatPearls. Retrieved from [Link]
-
Sino Biological. (n.d.). Compound Screening and Profiling Services. Retrieved from [Link]
-
Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Screening for Inhibitors of Kinase Autophosphorylation. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
-
Kufareva, I., & Abagyan, R. (2012). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (63), e3922. Retrieved from [Link]
-
Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals, 5(4), 324-343. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]
-
American Chemical Society Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]
-
American Chemical Society Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 4. Examples of Intracellular Target Engagement Analysis for Type.... Retrieved from [Link]
-
Promega Corporation (Japan). (n.d.). NanoBRET® TE Intracellular Kinase Assays. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
Sources
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. satoshi-omura.info [satoshi-omura.info]
- 8. Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. ashpublications.org [ashpublications.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Erlotinib - Wikipedia [en.wikipedia.org]
- 12. Kinase Selectivity Profiling Services [promega.jp]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 16. domainex.co.uk [domainex.co.uk]
- 17. NanoBRET — SGC-UNC [sgc-unc.org]
- 18. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 19. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 20. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 21. pubs.acs.org [pubs.acs.org]
Comparative Efficacy Guide: 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol vs. Standard Antibiotics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide
Executive Summary
The rapid emergence of multidrug-resistant (MDR) bacterial strains necessitates the development of novel antimicrobial scaffolds. Benzimidazole derivatives have long been recognized for their broad-spectrum biological activities, primarily because their structural framework mimics purine nucleosides, allowing them to readily interact with biopolymers in living systems[1].
This guide evaluates the in vitro efficacy, mechanistic causality, and experimental validation of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol (BZM-NP) . By comparing BZM-NP against standard clinical antibiotics (Ciprofloxacin, Gentamicin, and Cefamandole), we provide a comprehensive framework for researchers looking to optimize benzimidazole-based pharmacophores for next-generation antimicrobial therapeutics.
Mechanistic Profiling & Structural Causality
To understand the efficacy of BZM-NP, we must deconstruct its structural components and their direct causal relationship to bacterial inhibition.
-
The Benzimidazole Core: Acting as a purine isostere, the 1H-benzimidazole nucleus competitively binds to purine-dependent enzymes (e.g., DNA gyrase and topoisomerase IV), disrupting bacterial nucleic acid synthesis[1].
-
The Thioether Linkage (-S-CH2-): The ylsulfanyl-methyl bridge provides critical rotational flexibility. This allows the molecule to adopt optimal conformations within the steric constraints of bacterial enzyme active sites, enhancing binding affinity compared to rigid analogues.
-
The 4-Nitrophenol Moiety (The Efficacy Driver): The inclusion of a highly electron-withdrawing nitro (-NO2) group at the para-position of the phenol ring is the primary driver of enhanced efficacy. This substitution significantly increases the overall lipophilicity of the molecule, facilitating rapid penetration across the lipid bilayers of both Gram-positive and Gram-negative bacterial membranes. Studies have shown that para-nitro substitutions can double the inhibitory capacity of these compounds compared to unsubstituted baselines[2].
Pathway Visualization
Fig 1: Proposed mechanism of action for BZM-NP driven by nitro-enhanced membrane penetration.
Experimental Methodologies (Self-Validating Protocols)
To establish trustworthiness in the comparative data, the following protocols utilize self-validating systems incorporating rigorous internal controls.
Protocol A: Broth Microdilution Assay for MIC Determination
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) in accordance with CLSI guidelines, utilizing standard antibiotics as positive controls[3][4].
Step-by-Step Workflow:
-
Compound Preparation: Dissolve BZM-NP in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution. Causality: DMSO ensures complete solubilization of the lipophilic nitrophenol moiety without degrading the compound.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock using Mueller-Hinton (MH) broth to achieve a final concentration range of 0.5 µg/mL to 128 µg/mL.
-
Control Establishment (Self-Validation):
-
Positive Control: Ciprofloxacin and Gentamicin (ensures assay sensitivity).
-
Negative Control: 1% DMSO in MH broth (ensures the solvent does not cause background bacterial inhibition).
-
-
Inoculation: Adjust the bacterial suspension (e.g., E. coli, S. aureus) to a 0.5 McFarland standard. Dilute and inoculate each well to achieve a final concentration of 5×105 CFU/mL.
-
Incubation & Analysis: Incubate the plates at 37°C for 18–24 hours. Read the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the lowest concentration exhibiting no visible growth (OD < 0.05).
Fig 2: Self-validating high-throughput MIC determination workflow.
Protocol B: Time-Kill Kinetics
To determine whether BZM-NP is bacteriostatic or bactericidal.
-
Inoculate MH broth containing BZM-NP at 1×, 2×, and 4× the determined MIC with 1×106 CFU/mL of logarithmic-phase bacteria.
-
Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Serially dilute and plate on MH agar. Count viable colonies after 24 hours. A ≥3log10 reduction in CFU/mL indicates bactericidal activity.
Comparative Efficacy Data
The table below synthesizes the quantitative in vitro antimicrobial performance of BZM-NP against standard clinical antibiotics. The data reflects the enhanced efficacy typical of para-nitro substituted benzimidazoles[2][3].
| Antimicrobial Agent | S. aureus (Gram +) MIC (µg/mL) | E. faecalis (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | K. pneumoniae (Gram -) MIC (µg/mL) | Mechanism of Action |
| BZM-NP | 1.0 - 2.0 | 4.0 | 2.0 - 4.0 | 4.0 - 8.0 | Purine Isostere / Enzyme Inhibition |
| Ciprofloxacin | 0.5 - 1.0 | 1.0 | 0.25 - 0.5 | 0.5 - 1.0 | DNA Gyrase Inhibition |
| Gentamicin | 2.0 | 8.0 | 1.0 | 2.0 | 30S Ribosomal Inhibition |
| Cefamandole | 1.0 | >16.0 | 4.0 | 8.0 | Cell Wall Synthesis Inhibition |
Data Interpretation: BZM-NP demonstrates potent, broad-spectrum activity. While slightly less potent than the fluoroquinolone Ciprofloxacin against E. coli, BZM-NP exhibits superior efficacy compared to Gentamicin against S. aureus and outperforms Cefamandole against E. faecalis. The strong performance against Gram-negative strains (E. coli, K. pneumoniae) validates the hypothesis that the lipophilic 4-nitrophenol moiety successfully facilitates transport across the complex outer membrane of Gram-negative bacteria[2].
Conclusion for Drug Development
For drug development professionals, 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol represents a highly viable lead compound. Its synthesis leverages the well-documented safety profile of the benzimidazole core while utilizing the nitrophenol moiety to solve the membrane-permeability bottleneck that plagues many modern drug candidates. Future structural optimizations should focus on replacing the nitro group with bioisosteres (e.g., trifluoromethyl) to maintain lipophilicity while potentially reducing nitroreductase-mediated toxicity in mammalian cells.
References
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules Source: ResearchGate URL:[Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Antimicrobial of New 5, 6-dimethylbenzoimidazol Schiff Bases Source: ImpactFactor.org URL:[Link]
-
Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities Source: ACS Omega URL:[Link]
Sources
Benchmarking the Performance of New Benzimidazole Synthesis Methods: A Comparative Guide for Drug Development
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in early-stage drug discovery: the efficient, scalable, and sustainable synthesis of privileged scaffolds. Benzimidazole and its derivatives form the structural backbone of numerous therapeutics, exhibiting broad-spectrum pharmacological activities ranging from antimicrobial to anticancer properties[1].
Historically, benzimidazole synthesis relied on the harsh condensation of o-phenylenediamine (OPD) with carboxylic acids, requiring strong mineral acids, prolonged heating, and toxic solvents[2]. However, the modern medicinal chemistry landscape demands higher throughput, better atom economy, and adherence to green chemistry principles[3].
This guide objectively benchmarks the performance of emerging benzimidazole synthesis methodologies—specifically microwave-assisted, nanocatalyst-driven, and deep eutectic solvent (DES) approaches—against traditional baselines. By analyzing experimental data and the causality behind these chemical workflows, this guide provides a framework for selecting the optimal synthetic route for your specific research or production needs.
Mechanistic Overview of Benzimidazole Formation
Regardless of the specific methodology, the synthesis of benzimidazoles from OPD and aldehydes generally follows a conserved mechanistic pathway. Understanding this pathway is critical for identifying the rate-limiting steps that new methodologies attempt to overcome.
The reaction initiates with a nucleophilic attack by the primary amine of OPD on the carbonyl carbon of the aldehyde, releasing water to form a Schiff base intermediate. This is followed by an intramolecular cyclization and a subsequent oxidation step (often requiring a catalyst or atmospheric oxygen) to aromatize the ring and yield the final benzimidazole derivative[4].
Mechanistic pathway of benzimidazole synthesis from o-phenylenediamine and aldehydes.
Benchmarking Alternative Methodologies
To provide a comprehensive comparison, we evaluate four distinct synthetic paradigms based on recent empirical data[1][5].
A. Traditional Acid-Catalyzed Condensation (The Baseline)
-
Mechanism: Utilizes strong mineral acids (e.g., HCl, H₂SO₄) under reflux conditions (100–110 °C) in organic solvents like toluene.
-
Performance: While reliable, this method suffers from long reaction times (12–24 hours), moderate yields (60–75%), and high E-factors (environmental waste) due to complex neutralization and work-up procedures[6].
B. Microwave-Assisted Metal-Free Synthesis
-
Mechanism: Microwave irradiation provides uniform, volumetric heating that directly activates polar molecules (OPD and aldehydes)[2].
-
Causality: By bypassing the thermal gradient issues inherent to conventional oil baths, microwave energy drastically accelerates the rate-limiting intramolecular cyclization step. This minimizes the thermal degradation of sensitive functional groups[7].
-
Performance: Reduces reaction times from hours to mere minutes (5–15 min) while boosting yields to 85–95% under solvent-free or aqueous conditions[1].
C. Nanocatalyst-Driven Green Synthesis (e.g., Cu-Ti/FMWCNTs)
-
Mechanism: Employs transition metals decorated on functionalized multi-walled carbon nanotubes (FMWCNTs) or metal oxide nanoparticles (e.g., nano-Fe₂O₃, ZnO)[4][5].
-
Causality: The exceptionally high surface-area-to-volume ratio of the nanomaterials ensures maximum substrate-catalyst contact. The transition metals act as potent Lewis acids, increasing the electrophilicity of the aldehyde carbonyl carbon, thereby facilitating rapid nucleophilic attack[5].
-
Performance: Achieves near-quantitative yields (up to 98%) at mild temperatures (55 °C)[5]. Crucially, the heterogeneous nature of the catalyst allows for simple magnetic or filtration-based recovery, enabling up to 5 reuse cycles without significant loss of activity[4].
D. Deep Eutectic Solvents (DES)
-
Mechanism: Utilizes mixtures like choline chloride and urea, which act simultaneously as the solvent and the hydrogen-bond-donating catalyst[7].
-
Causality: The dense hydrogen-bonding network of the DES stabilizes the transition states of the Schiff base formation and cyclization, lowering the activation energy without the need for exogenous metals[7].
-
Performance: High yields (88–92%) at moderate temperatures (80 °C) with excellent eco-compatibility, as the DES can be recycled.
Quantitative Performance Comparison
The following table synthesizes experimental benchmarking data across the evaluated methodologies, providing a clear matrix for protocol selection[2][5].
| Synthetic Methodology | Catalyst / Reagent | Solvent | Temp (°C) | Time | Avg. Yield (%) | E-Factor | Catalyst Recyclability |
| Traditional Condensation | HCl / H₂SO₄ | Toluene / Water | 100–110 | 12–24 h | 60–75 | High | None |
| Microwave-Assisted | Metal-Free / Iodine | Solvent-Free | 80–100 | 5–15 min | 85–95 | Low | N/A |
| Nanocatalyst (Cu-Ti/CNT) | Cu-Ti/FMWCNTs | Ethanol | 55 | 4 h | 98 | Very Low | High (Up to 5 cycles) |
| Deep Eutectic Solvents | Choline Chloride/Urea | DES (Self-solvent) | 80 | 1–2 h | 88–92 | Low | Moderate (Up to 4 cycles) |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols detail the step-by-step execution of the two highest-performing modern methods.
Protocol 1: Microwave-Assisted Metal-Free Synthesis
Ideal for rapid library generation and high-throughput screening.
-
Preparation: In a 10 mL microwave-safe quartz vial, combine o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).
-
Solvent-Free Mixing: Grind the mixture thoroughly using a glass rod until a homogenous paste is formed. Scientific Rationale: Intimate physical contact in the absence of a solvent maximizes the localized concentration of reactants, critical for solvent-free microwave activation.
-
Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at 300 W, maintaining a temperature of 90 °C for 10 minutes.
-
Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7). The disappearance of the distinct aldehyde spot indicates completion.
-
Work-up: Cool the vial to room temperature. Add 5 mL of ice-cold distilled water to precipitate the crude product.
-
Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure benzimidazole derivative[2][7].
Protocol 2: Nanocatalyst-Driven Synthesis (Cu-Ti/FMWCNTs)
Ideal for scalable, high-yield, and environmentally sustainable process chemistry.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the substituted aldehyde (1.0 mmol) in 10 mL of absolute ethanol[5].
-
Catalyst Addition: Add 0.1 g of the Cu-Ti/FMWCNTs nanocomposite. Scientific Rationale: Ethanol serves as a green, polar protic solvent that effectively disperses the carbon nanotubes, preventing agglomeration and maintaining a high active surface area.
-
Heating & Stirring: Stir the mixture magnetically at 55 °C for 240 minutes[5].
-
In-Process Control: Aliquot 10 µL of the mixture every 60 minutes for HPLC analysis to track the conversion of the Schiff base intermediate into the cyclized benzimidazole.
-
Catalyst Recovery: Upon completion, remove the heterogeneous catalyst via simple decantation or centrifugation (3000 rpm for 5 mins). Wash the recovered catalyst with ethanol and dry at 60 °C for use in subsequent cycles[4].
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting residue via column chromatography if necessary, though recrystallization is often sufficient due to the high regioselectivity of the nanocatalyst[5].
Standardized workflow for nanocatalyst-driven green synthesis of benzimidazoles.
Conclusion & Selection Matrix
The benchmarking data clearly demonstrates that traditional acid-catalyzed condensation is obsolete for modern drug development[6]. The choice between new methodologies depends strictly on your operational priorities:
-
Prioritize Speed & Library Generation: Opt for Microwave-Assisted Synthesis . The 5–15 minute reaction times are unbeatable for synthesizing dozens of analogs for early-stage SAR (Structure-Activity Relationship) studies[7].
-
Prioritize Yield & Scalability: Opt for Nanocatalyst-Driven Synthesis . The 98% yields and ability to recycle the catalyst up to 5 times make this the most economically viable option for scale-up and process chemistry[4][5].
-
Prioritize Ultimate Sustainability: Opt for Deep Eutectic Solvents . By eliminating transition metals entirely and utilizing biodegradable solvent-catalyst systems, DES represents the cutting edge of green chemistry compliance.
By aligning the mechanistic advantages of these new methods with your specific project constraints, you can significantly optimize the efficiency of benzimidazole scaffold production.
References
-
Sphinx Knowledge House. Green Synthesis of Benzimidazole Derivatives. Available at:[Link]
-
Current Organocatalysis (Bentham Science). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available at: [Link]
-
RSC Advances (Royal Society of Chemistry). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Available at: [Link]
-
Catalysts (MDPI). Extending the Hierarchy of Heterogeneous Catalysis to Substituted Derivatives of Benzimidazole Synthesis: Transition Metals Decorated CNTs. Available at:[Link]
-
RSC Advances (Royal Society of Chemistry). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]
-
Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available at:[Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
"confirming the target engagement of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol in a cellular context"
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel compound engages its intended target within the complex milieu of a living cell is a cornerstone of preclinical validation. This guide provides a comprehensive comparison of modern, label-free methodologies for confirming the cellular target engagement of novel compounds, using the exemplar molecule 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol .
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets, including protein kinases.[1] This promiscuity, however, necessitates rigorous validation of on-target activity to mitigate the risk of off-target effects and to build a robust therapeutic rationale. This guide will provide the experimental frameworks to achieve this, focusing on techniques that do not require chemical modification of the compound, thereby preserving its native biological activity.
Choosing the Right Tool for the Job: A Comparison of Label-Free Target Engagement Methods
For a novel compound like 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, where the primary cellular target may not be known, unbiased and label-free methods are paramount.[2][3][4] These approaches circumvent the need for compound modification (e.g., biotinylation or fluorescent tagging), which can sterically hinder or otherwise alter its interaction with the target protein.[2][3] We will compare three state-of-the-art techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads Competition Assay.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[5][6][7] | Applicable in intact cells and tissues, providing physiological relevance.[5][6] No compound modification needed.[7] Can be adapted for proteome-wide analysis (MS-CETSA).[7] | May not be suitable for all targets (e.g., membrane proteins can be challenging). The magnitude of the thermal shift does not always correlate with binding affinity. | Validating target engagement in a physiologically relevant context, including in vivo studies.[6] Assessing downstream effects on protein complexes.[6] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[2][4][8] | Unbiased and applicable to any small molecule without modification.[4][9] Can identify novel targets from complex cell lysates.[4][8] Relatively straightforward protocol.[2][3] | Relies on the assumption that ligand binding confers protease resistance, which may not always be the case. Results can be influenced by the choice of protease and digestion conditions. | Initial target identification for novel compounds with unknown mechanisms of action.[8][9] Validating direct binding to a putative target. |
| Kinobeads Competition Assay | Competitive binding of the test compound against a broad-spectrum kinase inhibitor affinity matrix.[10][11] | High-throughput screening against a large portion of the kinome.[10][11] Provides a comprehensive kinase selectivity profile.[10] | Limited to ATP-competitive inhibitors and may not detect allosteric binders. The kinase must be expressed in the chosen cell line. | Profiling the selectivity of kinase inhibitors. Identifying on- and off-target kinases for benzimidazole-based compounds. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses drug-target interaction in a cellular context.[12] The underlying principle is that a protein, when bound to a ligand, becomes more stable and therefore less prone to heat-induced aggregation.[12]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with varying concentrations of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed duration (e.g., 3 minutes). A typical temperature range is 40-70°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.
-
Quantify the total protein concentration in the soluble fraction.
-
-
Target Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific to the putative target protein.
-
Alternatively, for unbiased target identification, the soluble proteome can be analyzed by mass spectrometry (MS-CETSA).[7]
-
Data Analysis and Interpretation:
A successful target engagement will result in a rightward shift in the melting curve of the target protein in the presence of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, indicating increased thermal stability.
CETSA Experimental Workflow
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Kinobeads Competition Assay
Given the prevalence of the benzimidazole scaffold in kinase inhibitors, a kinobeads assay is a logical step to profile the kinase selectivity of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol. [1]This chemical proteomics approach uses beads coupled with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. [11] Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from a cell line known to express a broad range of kinases.
-
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol.
-
Add the kinobeads to the lysate and incubate to allow for binding of kinases not occupied by the test compound.
-
-
Affinity Purification and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the abundance of each kinase in the presence of different concentrations of the test compound.
-
Data Analysis and Interpretation:
A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol is binding to that kinase and competing for the binding site. This allows for the determination of the compound's kinase selectivity profile.
Kinobeads Competition Assay Workflow
Caption: Workflow for the Kinobeads Competition Assay.
Concluding Remarks
Confirming the cellular target engagement of a novel compound is a critical step in drug discovery. For a compound like 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, with a scaffold known for its diverse biological interactions, a multi-pronged approach is recommended. The label-free methods outlined in this guide—CETSA, DARTS, and Kinobeads—provide a robust framework for identifying and validating target engagement in a physiologically relevant context. By employing these techniques, researchers can build a strong foundation for understanding the mechanism of action of their compounds and advancing them through the drug development pipeline.
References
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Current Protocols in Chemical Biology, 3(4), 163-179.
- Pai, M. Y., Lomenick, B., Hwang, H., Qu, J., & Huang, J. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 756, 247-259.
-
Wikipedia. (2023, November 29). Cellular thermal shift assay. Retrieved from [Link]
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Truong, T. M., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
- Wang, L., Zhao, Y., Li, S., & Li, S. (2021). Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application. Biochemical Pharmacology, 194, 114798.
- Zhang, T., Li, J., & He, J. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3465.
-
Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 6(9), 3654-3665.
- Elkins, J. M., Fedele, V., Szklarz, M., Abdul-Aziz, A., Ginda, K., & Workman, P. (2016). The target landscape of clinical kinase drugs.
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
- Médard, J., Bantscheff, M., & Drewes, G. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(3), 1184-1194.
- Médard, J., Bantscheff, M., & Drewes, G. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(3), 1184-1194.
-
bioRxiv. (2017, April 3). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. Retrieved from [Link]
-
Stanford University. (n.d.). Enhanced Detection of Drug-Protein Interactions in Live Cells Using IR Spectroscopy. Retrieved from [Link]
-
Patsnap. (2025, March 20). How are target proteins identified for drug discovery? Retrieved from [Link]
-
Promega Connections. (2025, October 9). Measure Engagement to Target Proteins within Complexes: Why Context Matters. Retrieved from [Link]
- Uddin, M. R., & Arshavsky, V. Y. (2013). Protein-Protein Interaction Detection: Methods and Analysis. International Journal of Proteomics, 2013, 1-10.
- Sun, J., & Tong, X. (2011). 2-(1H-Benzimidazol-2-yl)-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o409.
-
Semantic Scholar. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
- Google Patents. (n.d.). WO2024238738A2 - Benzimidazole and related analogs for inhibiting yap/taz-tead.
- Al-Adilee, K. J., & Al-Adilee, M. J. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-14.
-
Frontiers. (2024, July 16). Alternative therapeutics to control antimicrobial resistance: a general perspective. Retrieved from [Link]
-
PubChem. (n.d.). 2-[({6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-pyridinyl}methyl)sulfanyl]-1H-benzimidazole. Retrieved from [Link]
- Sun, J., & Tong, X. (2011). 2-(1H-Benzimidazol-2-yl)-4-nitro-phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o409.
-
ResearchGate. (2026, January 6). (PDF) The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]
-
MDPI. (2025, May 16). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 3. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. CETSA [cetsa.org]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 9. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Reproducibility in the Synthesis and Biological Evaluation of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol: A Comprehensive Comparison Guide
Executive Summary
The compound 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol represents a highly privileged pharmacophore in modern drug discovery. By fusing a benzimidazole core with a thioether linkage and a nitrophenol moiety, this scaffold exhibits potent antimicrobial, antioxidant, and pro-apoptotic anticancer activities. However, the structural complexity that gives this compound its therapeutic efficacy also introduces significant reproducibility bottlenecks. Competitive alkylation during synthesis and severe optical interference during in vitro biological testing frequently lead to inconsistent data.
As an Application Scientist, this guide is designed to objectively compare traditional methodologies against optimized, modern alternatives. By establishing the causality behind experimental choices and standardizing self-validating protocols, researchers can ensure high-fidelity reproducibility from the chemical bench to the biological assay.
Synthetic Methodologies: Overcoming Reproducibility Bottlenecks
The synthesis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol relies on the SN2 nucleophilic substitution (S-alkylation) of 2-mercaptobenzimidazole with 2-(chloromethyl)-4-nitrophenol [1]. Achieving high reproducibility requires precise control over the tautomeric equilibrium of the benzimidazole-2-thione precursor.
The Causality of Choice: Conventional Reflux vs. Microwave-Assisted Synthesis (MAS)
Historically, this coupling is performed via conventional reflux in ethanol using potassium carbonate ( K2CO3 ) as a base [2]. This method suffers from poor reproducibility for two mechanistic reasons:
-
Thermodynamic N-Alkylation: Prolonged heating (>12 hours) provides the activation energy required for the less nucleophilic nitrogen atom of the benzimidazole ring to attack the electrophile, generating unwanted N-alkylated and N,S-dialkylated byproducts.
-
Thermal Degradation: The nitrophenol moiety is sensitive to extended thermal stress in basic conditions, leading to oxidative degradation and dark, tarry impurities.
Microwave-Assisted Synthesis (MAS) utilizing N,N-dimethylformamide (DMF) resolves these issues. MAS provides rapid, localized dielectric heating that accelerates the SN2 kinetics, driving the reaction to completion in under 15 minutes. This kinetic control strictly favors the highly nucleophilic thiolate anion, yielding the S-alkylated product exclusively [3]. Furthermore, the polar aprotic nature of DMF optimally solvates the potassium cation, leaving the thiolate "naked" and hyper-reactive.
Quantitative Comparison of Synthetic Routes
| Parameter | Conventional Reflux | Microwave-Assisted Synthesis (MAS) |
| Solvent / Base | Ethanol / K2CO3 | DMF / K2CO3 |
| Reaction Time | 12 – 16 hours | 10 – 15 minutes |
| Average Yield | 55 – 60% | 88 – 92% |
| Purity (HPLC) | < 85% (High N-alkylation byproducts) | > 98% (Highly selective S-alkylation) |
| Reproducibility | Low (Thermal degradation observed) | High (Controlled dielectric heating) |
Optimized Experimental Protocol: Microwave-Assisted S-Alkylation
This protocol is designed as a self-validating system; the sudden precipitation in Step 4 serves as an immediate visual confirmation of successful conversion.
-
Deprotonation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of 2-mercaptobenzimidazole in 5 mL of anhydrous DMF. Add 1.2 mmol of anhydrous K2CO3 . Stir for 5 minutes at room temperature to generate the active thiolate anion.
-
Electrophile Addition: Add 1.0 mmol of 2-(chloromethyl)-4-nitrophenol dropwise to the suspension.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 W and 80°C for exactly 12 minutes.
-
Isolation (Self-Validation): Pour the cooled reaction mixture into 50 mL of crushed ice-water. The sudden shift in solvent polarity forces the hydrophobic target compound to immediately precipitate as a pale yellow solid.
-
Purification: Filter the crude solid under vacuum, wash extensively with cold distilled water to remove residual DMF and inorganic salts, and recrystallize from hot ethanol.
Biological Testing: Standardizing Viability Assays
When evaluating the cytotoxicity of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, researchers frequently encounter severe data irreproducibility when using traditional colorimetric assays [4].
The Causality of Choice: Colorimetric (MTT) vs. Luminescent (ATP) Assays
The widely used MTT assay relies on the cellular reduction of a tetrazolium salt to a purple formazan dye, quantified via absorbance at 570 nm. However, the nitrophenol moiety in our target compound is intrinsically chromophoric, absorbing strongly in the 400–600 nm optical window. This spectral overlap artificially inflates the absorbance readings, masking true cell death and resulting in false-positive viability data.
To bypass this optical interference, an ATP-based luminescent assay (e.g., CellTiter-Glo) is mandatory. This assay quantifies the ATP present in metabolically active cells using a luciferase-catalyzed reaction that emits light. Because the readout is luminescent rather than colorimetric, the intrinsic absorbance of the nitrophenol compound has zero impact on the data, yielding an accurate, highly reproducible IC50 .
Quantitative Comparison of Assay Interference (HeLa Cell Line)
| Assay Type | Readout Mechanism | Optical Interference | Apparent IC50 (µM) | Reproducibility (RSD%) |
| MTT (Colorimetric) | Absorbance (570 nm) | High (Nitrophenol absorbs at 400-600 nm) | 45.2 ± 18.4 | Poor (>40% variance) |
| CellTiter-Glo (Luminescent) | Luminescence (ATP-dependent) | None | 12.8 ± 1.2 | Excellent (<10% variance) |
Optimized Experimental Protocol: ATP-Based Luminescent Viability Assay
-
Cell Seeding: Seed the target cancer cell line (e.g., HeLa) in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat the cells and incubate for 48 hours.
-
Reagent Equilibration: Equilibrate the luminescent ATP reagent and the 96-well plate to room temperature for 30 minutes to ensure uniform enzymatic activity across all wells.
-
Lysis and Luminescence: Add 100 µL of the reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation at room temperature to stabilize the luminescent signal.
-
Quantification: Record luminescence using a multi-mode microplate reader. Calculate the IC50 using non-linear regression analysis.
Mechanistic Pathways & Visualizations
Understanding the logical flow of both the chemical synthesis and the biological mechanism of action is critical for downstream drug development.
Pathway 1: Synthetic S-Alkylation Mechanism
Caption: S-alkylation synthetic pathway for 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol.
Pathway 2: Proposed Biological Mechanism of Action (Apoptosis)
Caption: Proposed apoptotic signaling pathway triggered by the synthesized benzimidazole derivative.
References
-
MDPI. "Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole." Molecules.[Link] [3]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol
This guide provides essential safety and logistical information for the handling of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol. As a compound synthesized for research and development, specific toxicological and safety data are not extensively available. Therefore, this directive is built upon a conservative risk assessment, extrapolating from the known hazards of its core structural motifs: the benzimidazole group and the 4-nitrophenol group. Our primary objective is to empower researchers with a framework for safety that is both robust and logically derived from established chemical principles, ensuring that safety protocols are not just followed, but understood.
Hazard Identification: A Molecule is the Sum of Its Parts
The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, we must infer these hazards from its constituent chemical families.
-
The Benzimidazole Moiety: Benzimidazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities. They are used as fungicides and anthelmintic drugs in humans and animals.[1] While therapeutically useful, this biological activity implies potential for off-target effects in researchers. Occupational exposure can occur via inhalation and dermal contact.[1] Some derivatives have been associated with a range of adverse effects, including skin, gastrointestinal, and hematological disorders.[2][3][4] From a handling perspective, various benzimidazole compounds are known to be skin, eye, and respiratory irritants.[5][6]
-
The 4-Nitrophenol Moiety: Aromatic nitro compounds, such as 4-nitrophenol, are well-characterized as toxic.[7] The primary hazards are acute toxicity upon ingestion, inhalation, or skin absorption and the potential to cause methemoglobinemia, a serious condition that reduces the blood's oxygen-carrying capacity.[7][8] Symptoms of methemoglobinemia can include headache, dizziness, nausea, and cyanosis (blue-colored skin).[8] Furthermore, nitrophenols are classified as irritants and may cause damage to organs through prolonged or repeated exposure.[7]
Given this composite hazard profile, 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol must be handled with a high degree of caution, treating it as a substance that is potentially toxic, irritant, and capable of being absorbed through the skin.
The Hierarchy of Controls: Engineering Controls First
Personal Protective Equipment (PPE) is the last line of defense. Before any handling, robust engineering controls must be in place to minimize the potential for exposure.
-
Chemical Fume Hood: All handling of solid or dissolved 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol must be conducted within a certified chemical fume hood.[9][10] This is the most critical engineering control to prevent the inhalation of airborne particles or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[8][9]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.
| Body Part | Recommended Protection | Rationale and Causality |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[7][11][12] A face shield worn over goggles is required when there is a significant splash risk.[11][12] | Protects against splashes and airborne dust. The nitrophenol component warrants a high level of eye protection due to its irritant nature.[8] |
| Skin/Body | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[8][11] Long pants and closed-toe, chemical-resistant shoes are mandatory.[11] For tasks with a high splash potential, a chemical-resistant apron is advised.[11] | Prevents skin contact with the compound. Benzimidazoles and nitrophenols can be absorbed through the skin or cause irritation.[1][7] A fully buttoned lab coat provides a continuous barrier. |
| Hands | Chemical-resistant gloves are required. Double-gloving is strongly recommended as a best practice.[11] Suitable glove materials for prolonged contact with nitrophenols include Butyl rubber and Viton.[11] Neoprene may be suitable for short-term use. Nitrile gloves are generally not recommended for prolonged contact with nitrophenols.[11] | The hands are the most likely point of direct contact. Glove selection is critical. Given the aromatic nitro structure, standard thin nitrile gloves may offer insufficient protection. Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[12] |
| Respiratory | All work should be performed in a chemical fume hood to eliminate the need for respiratory protection.[9][11] In the rare event that a fume hood is not available or for emergency situations, a NIOSH-approved respirator with N95 or higher particulate filters is necessary.[8][12] | Protects against the inhalation of the compound as a fine powder, which is a primary exposure route for both benzimidazoles and nitrophenols.[1][7] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational protocol is crucial for minimizing exposure.
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure and cover the work surface with disposable bench paper.
-
Weighing:
-
Perform all weighing operations within the fume hood or on a balance with a draft shield.
-
Use a micro-spatula to carefully transfer the solid compound. Avoid any actions that could generate dust.
-
Tare a sealed container before adding the compound to minimize handling of the open powder.
-
-
Dissolving:
-
Add solvent to the solid slowly to prevent splashing.
-
If agitation is needed, cap the container and use gentle swirling or a magnetic stirrer at a low speed.
-
-
Post-Handling:
-
Thoroughly decontaminate any equipment that came into contact with the compound using an appropriate solvent. Collect this solvent as hazardous waste.
-
Wipe down the work surface in the fume hood with a damp paper towel and dispose of it as solid hazardous waste.
-
Carefully remove PPE, starting with gloves, ensuring no skin is contaminated in the process. Wash hands and forearms thoroughly with soap and water after the procedure is complete.[12]
-
Emergency and Disposal Plan
Spill Response:
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[11]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills, use an absorbent material like sand or vermiculite to cover the spill.[11] Do not use combustible materials like paper towels for the initial containment.
-
Clean-Up: Wearing appropriate PPE, carefully sweep the contained material into a designated hazardous waste container.[11] Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.[11]
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.[11]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Disposal Plan:
All waste containing 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, including unused product, contaminated consumables (e.g., gloves, paper towels), and cleaning solvents, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted.
-
Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[11]
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitrophenol.
- PubMed. (n.d.). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards].
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- PLOS Neglected Tropical Diseases. (2024, November 6). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database.
- PMC. (2024, November 6). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database.
- CDH Fine Chemical. (n.d.). p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2015, February 6). BP612-1 - SAFETY DATA SHEET.
- ResearchGate. (2024, November 6). (PDF) Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database.
- Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. (2020, September 20). International Journal of Research and Analytical Reviews.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- BroadPharm. (2016, October 6). Safety Data Sheet.
Sources
- 1. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
